Oxazol-5-YL-methylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H6N2O |
|---|---|
Molecular Weight |
98.10 g/mol |
IUPAC Name |
N-methyl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C4H6N2O/c1-5-4-2-6-3-7-4/h2-3,5H,1H3 |
InChI Key |
WRYWNOIBWZGSHQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=CO1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Oxazol-5-yl-methylamine: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxazol-5-yl-methylamine and its derivatives are pivotal building blocks in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the core chemical properties and reactivity of this compound, its hydrochloride, and dihydrochloride salts. Detailed tables summarize the available physicochemical data, and representative experimental protocols for key transformations are provided. Furthermore, this guide employs Graphviz diagrams to visually articulate reaction pathways and experimental workflows, serving as a critical resource for researchers engaged in the design and synthesis of novel therapeutics.
Chemical Properties
This compound is a heterocyclic amine that is typically handled in its more stable salt forms, primarily as the hydrochloride or dihydrochloride salt. The presence of the oxazole ring and the primary amine functionality dictates its chemical behavior and physical properties.
Physicochemical Data
The following tables summarize the key physical and chemical properties of this compound and its common salt forms. It is important to note that some of the data for the free base are computed, as it is less commonly isolated.
Table 1: Physicochemical Properties of this compound (Free Base)
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂O | PubChem[1] |
| Molecular Weight | 98.10 g/mol | PubChem[1] |
| IUPAC Name | (1,3-oxazol-5-yl)methanamine | PubChem[1] |
| CAS Number | 847644-09-1 | PubChem[1] |
| XLogP3 | -0.8 | PubChem (Computed)[1] |
| Hydrogen Bond Donors | 2 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptors | 3 | PubChem (Computed)[1] |
| Rotatable Bond Count | 1 | PubChem (Computed)[1] |
| Polar Surface Area | 57.7 Ų | PubChem (Computed)[1] |
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₄H₇ClN₂O | BOC Sciences[] |
| Molecular Weight | 134.56 g/mol | BOC Sciences[] |
| CAS Number | 1196156-45-2 | ChemicalBook[3] |
| Appearance | Data not available | - |
| Storage Temperature | Inert atmosphere, Room Temperature | ChemicalBook[3] |
Table 3: Physicochemical Properties of this compound Dihydrochloride
| Property | Value | Source |
| Molecular Formula | C₄H₈Cl₂N₂O | Chem-Impex[4] |
| Molecular Weight | 171.06 g/mol | Chem-Impex[4] |
| CAS Number | 847491-00-3 | Chem-Impex[4] |
| Appearance | Off-white to white solid | Chem-Impex[4] |
| Purity | ≥ 96% | Chem-Impex[4] |
| Storage Temperature | 0-8 °C | Chem-Impex[4] |
Spectroscopic Data
-
¹H NMR: Protons on the oxazole ring are expected to appear in the aromatic region (typically δ 7-9 ppm). The methylene protons adjacent to the amine and the oxazole ring would likely resonate around δ 4-5 ppm. The amine protons would appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR: The carbon atoms of the oxazole ring would have characteristic shifts in the aromatic region (typically δ 120-160 ppm). The methylene carbon would be expected in the aliphatic region, likely around δ 40-50 ppm.
-
FTIR: Characteristic peaks would include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching, C=N and C=C stretching of the oxazole ring (around 1500-1650 cm⁻¹), and C-O-C stretching of the oxazole ring.
Reactivity
The reactivity of this compound is characterized by the interplay of the aromatic oxazole ring and the nucleophilic primary amine.
Reactivity of the Oxazole Ring
The oxazole ring is an electron-deficient aromatic system. The nitrogen atom at position 3 is basic and can be protonated or alkylated. Electrophilic aromatic substitution on the oxazole ring is generally difficult but, when it occurs, is directed to the C4 or C5 positions. The ring can also participate in cycloaddition reactions. The stability of the oxazole ring can be compromised under harsh acidic or basic conditions, potentially leading to ring-opening.
Reactivity of the Methylamine Group
The primary amine of the methylamine substituent is a key site for a variety of chemical transformations, making it a valuable handle for the elaboration of more complex molecules. Key reactions include:
-
N-Acylation: The amine readily reacts with acylating agents such as acyl chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form amides.
-
N-Alkylation and N-Arylation: The nitrogen can be alkylated or arylated using appropriate electrophiles.
-
Reductive Amination: The amine can undergo reductive amination with aldehydes and ketones to form secondary amines.
-
Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates yields ureas and thioureas, respectively.
Experimental Protocols
The following are representative, detailed methodologies for key reactions involving this compound. These protocols are based on standard organic synthesis procedures and may require optimization for specific substrates and scales.
Synthesis of this compound
A common synthetic route to this compound involves the reduction of a 5-cyanooxazole or the amination of a 5-(halomethyl)oxazole.
N-Acylation of this compound
This protocol describes the formation of an amide by reacting this compound with an acyl chloride.
Experimental Workflow for N-Acylation
Detailed Protocol:
-
To a solution of this compound hydrochloride (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM) at 0 °C is added the desired acyl chloride (1.1 eq) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water.
-
The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-acylated product.
Reductive Amination with this compound
This protocol outlines the formation of a secondary amine through the reaction of this compound with an aldehyde in the presence of a reducing agent.
Reductive Amination Signaling Pathway
Detailed Protocol:
-
To a solution of the aldehyde (1.0 eq) and this compound (1.1 eq) in an appropriate solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) is added sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in one portion.
-
The reaction mixture is stirred at room temperature for 1-24 hours, with the progress monitored by TLC.
-
Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., DCM or EtOAc).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired secondary amine.
Applications in Drug Development
The this compound scaffold is of significant interest to the pharmaceutical industry due to its presence in a variety of biologically active molecules. The oxazole ring can act as a bioisostere for other functional groups and can participate in hydrogen bonding and other non-covalent interactions with biological targets. The methylamine group provides a convenient point for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. Derivatives of this compound have been investigated for a range of therapeutic areas, including oncology, infectious diseases, and neurology.
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. Its unique combination of an aromatic oxazole core and a reactive primary amine allows for the facile synthesis of diverse chemical libraries. This guide has provided a summary of its key chemical properties and reactivity, along with practical experimental protocols. A thorough understanding of the characteristics of this scaffold will continue to empower researchers in the development of novel and effective therapeutic agents.
References
"Oxazol-5-YL-methylamine" dihydrochloride salt properties
An In-depth Technical Guide to Oxazol-5-YL-methylamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound dihydrochloride is a heterocyclic organic compound that serves as a versatile building block in the synthesis of more complex molecules.[1] Its structure, featuring an oxazole ring and a methylamine group, makes it a valuable intermediate in the development of novel pharmaceutical and agrochemical agents.[1] This technical guide provides a comprehensive overview of the known properties and applications of this compound dihydrochloride, with a focus on its physicochemical characteristics and its role in synthetic chemistry.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂O·2HCl | [1][2] |
| Molecular Weight | 171.06 g/mol | [1][2] |
| Appearance | Off-white to white solid | [1] |
| Purity | ≥ 96% | [1] |
| Storage Conditions | 0-8 °C | [1] |
| CAS Number | 847491-00-3 | [1][2] |
Synthesis and Applications
This compound dihydrochloride is primarily utilized as a precursor in multi-step synthetic pathways. The oxazole moiety is a key structural feature in numerous biologically active compounds, and this dihydrochloride salt provides a convenient starting material for their elaboration.
General Synthetic Applications
The van Leusen oxazole synthesis is a well-established method for forming the oxazole ring, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). While a specific synthesis protocol for this compound dihydrochloride is not detailed in the available literature, this general strategy is a cornerstone of oxazole chemistry.
A generalized workflow for the application of oxazole building blocks in synthesis is depicted below. This illustrates the logical flow from a starting material like this compound dihydrochloride to a final, more complex bioactive molecule.
Caption: General Synthetic Workflow.
Role in Drug Discovery and Agrochemicals
The oxazole ring is a common scaffold in medicinal chemistry due to its ability to participate in various biological interactions. Derivatives of oxazoles have been investigated for a wide range of therapeutic applications.[1] While the specific biological activity of this compound dihydrochloride is not documented, its use as a building block suggests its incorporation into molecules targeting:
-
Neurological Disorders: As indicated by its application in pharmaceutical development.[1]
-
Enzyme Inhibition and Receptor Binding: Highlighting its potential in biochemical research.[1]
In the field of agrochemicals, oxazole-containing compounds are explored for their potential as herbicides and pesticides.[1] The stability and reactivity of the oxazole ring make it a suitable core for developing new crop protection agents.
Biological Context: The Oxazole Moiety
While specific signaling pathways involving this compound dihydrochloride are not available, the broader class of oxazole-containing compounds is known to interact with various biological targets. The logical relationship for the investigation of a new oxazole derivative in a biological context is outlined in the diagram below.
Caption: Biological Investigation Workflow.
Experimental Protocols
Detailed experimental protocols for the use of this compound dihydrochloride are not publicly available. However, for any synthetic application, a general experimental workflow would be followed.
General Synthetic Procedure Outline
-
Reaction Setup: The reaction vessel is charged with this compound dihydrochloride and an appropriate solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: The other reactants and any necessary catalysts or bases are added to the reaction mixture, often in a controlled manner (e.g., dropwise addition).
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, the mixture is quenched and undergoes an extraction procedure to isolate the crude product.
-
Purification: The crude product is purified using techniques like column chromatography, recrystallization, or distillation to yield the pure desired compound.
-
Characterization: The structure and purity of the final product are confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
The logical flow of a typical chemical synthesis experiment is visualized in the following diagram.
References
Solubility of Oxazol-5-yl-methylamine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of oxazol-5-yl-methylamine and its common salts in organic solvents. Due to a scarcity of direct quantitative solubility data in publicly available literature, this guide combines available physical properties with theoretical solubility predictions based on the principle of "like dissolves like." Furthermore, a representative experimental workflow for the synthesis of an oxazole derivative is presented to offer insights into the practical handling of similar compounds in various organic solvents, including reaction and purification steps. This guide aims to be a valuable resource for researchers in pharmaceutical development, medicinal chemistry, and organic synthesis.
Introduction
This compound is a heterocyclic amine that serves as a valuable building block in the synthesis of a wide range of biologically active molecules.[1] Its unique oxazole scaffold is a key feature in various pharmaceutical compounds, making the understanding of its physical and chemical properties, particularly its solubility, crucial for its application in drug discovery and development.[1] The solubility of a compound is a critical parameter that influences reaction kinetics, purification, formulation, and bioavailability. This guide addresses the solubility of this compound in common organic solvents, providing both theoretical predictions and practical insights.
Physicochemical Properties of this compound and its Salts
Table 1: Physicochemical Properties of this compound and its Salts
| Property | This compound | This compound Hydrochloride | This compound Dihydrochloride |
| Molecular Formula | C₄H₆N₂O | C₄H₇ClN₂O | C₄H₈Cl₂N₂O |
| Molecular Weight | 98.10 g/mol | 134.56 g/mol | 171.02 g/mol |
| Appearance | Not specified | Off-white to white solid | Off-white to white solid[1] |
| CAS Number | Not specified | 847491-00-3 | Not specified |
Predicted Solubility in Organic Solvents
Based on the polar nature of this compound, its solubility in various organic solvents can be predicted using the "like dissolves like" principle. The presence of the amine group and the heteroatoms in the oxazole ring allows for hydrogen bonding and dipole-dipole interactions.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): this compound is expected to have high solubility in polar protic solvents. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar functional groups of the molecule. For comparison, the related compound methylamine hydrochloride is very soluble in water and has a solubility of 29.1 g/100 g in ethanol at 78°C.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to moderate solubility is predicted in polar aprotic solvents. These solvents have large dipole moments and can engage in dipole-dipole interactions with the polar this compound molecule.
-
Low Polarity Solvents (e.g., Dichloromethane, Chloroform): Moderate to low solubility is expected in these solvents. While they are not as effective at solvating polar molecules as protic solvents, some degree of interaction is possible.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): this compound is predicted to have low to negligible solubility in nonpolar solvents. The lack of strong intermolecular interactions between the polar solute and nonpolar solvent molecules would result in poor solvation. The related methylamine hydrochloride is insoluble in diethyl ether and chloroform.
The following diagram illustrates the logical relationship for predicting solubility based on solvent and solute polarity.
Caption: Logic diagram for predicting the solubility of a polar molecule.
Representative Experimental Workflow: Synthesis of an Oxazole Derivative
Experimental Protocol
Reaction Setup:
-
In a round-bottom flask, a starting amine (analogous to this compound) is dissolved or suspended in a suitable organic solvent such as methanol.
-
An equimolar amount of a condensing agent is added to the mixture.
-
A catalyst, such as bromine or iodine, is added dropwise to the stirring mixture at room temperature.
-
The reaction mixture is then heated to reflux (e.g., 60-70 °C) for several hours and the progress of the reaction is monitored by thin-layer chromatography (TLC).
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature and then placed in an ice bath to precipitate the crude product.
-
The mixture is neutralized with an aqueous solution of sodium bicarbonate (NaHCO₃).
-
The aqueous layer is extracted three times with a moderately polar organic solvent, such as diethyl ether.
-
The combined organic layers are washed with water and dried over an anhydrous drying agent (e.g., sodium sulfate).
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel, using a solvent system such as a mixture of n-hexane and ethyl acetate. The pure product is obtained after recrystallization from a solvent like hexane.
This workflow suggests that while the polar starting material may be soluble in a polar solvent like methanol for the reaction, the resulting, likely less polar, oxazole derivative can be extracted with diethyl ether and purified using a hexane/ethyl acetate system. This implies that the solubility of oxazole derivatives can be tuned by chemical modification.
The following diagram visualizes this experimental workflow.
Caption: Workflow for the synthesis and purification of an oxazole derivative.
Conclusion
While direct quantitative solubility data for this compound remains elusive in the current literature, this technical guide provides a framework for understanding its likely solubility in a range of organic solvents based on its chemical structure and the principle of "like dissolves like." The provided physicochemical properties and the representative experimental workflow offer practical insights for researchers working with this important class of compounds. It is anticipated that this compound and its salts will exhibit the highest solubility in polar protic solvents, with decreasing solubility in polar aprotic and nonpolar solvents. Experimental determination of these values is highly encouraged to further refine the understanding of this compound's behavior.
References
An In-depth Technical Guide to Oxazol-5-yl-methylamine (CAS 847491-00-3): A Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxazol-5-yl-methylamine, identified by CAS number 847491-00-3, is a heterocyclic amine that has emerged as a valuable scaffold in medicinal chemistry. While the compound itself is not marketed as a therapeutic agent, its utility as a key intermediate in the synthesis of potent and selective modulators of critical biological targets is well-documented in patent literature. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthetic applications, and the pharmacological context of the molecules derived from it. The primary applications highlighted are in the development of Nicotinamide phosphoribosyltransferase (NAMPT) activators and agonists for the ALX receptor and Formyl Peptide Receptor-Like 2 (FPRL2), positioning this compound at the forefront of research into age-related diseases, neurodegeneration, and inflammatory conditions.
Chemical and Physical Properties
This compound is most commonly available as its dihydrochloride salt, which enhances its stability and solubility for use in synthetic chemistry.[1][2]
| Property | Value | Reference |
| CAS Number | 847491-00-3 | [1] |
| Common Name | This compound dihydrochloride | [1][2] |
| Molecular Formula | C₄H₆N₂O · 2HCl | [1] |
| Molecular Weight | 171.06 g/mol | [1] |
| Appearance | Off-white to white solid | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthetic Applications and Methodologies
The primary value of this compound lies in its role as a versatile building block. Its amine functionality provides a reactive handle for the construction of more complex molecules, particularly in the formation of urea and amide linkages.
General Synthesis of Derivatives
Patent literature describes a general synthetic route where this compound is reacted with various electrophilic partners to yield the desired final compounds. A common application is in the synthesis of urea derivatives, which are often employed as activators of nicotinamide phosphoribosyltransferase (NAMPT).
A representative, though generalized, experimental protocol for the synthesis of a urea-containing derivative can be described as follows:
-
Reaction Setup: this compound hydrochloride is dissolved in a suitable aprotic solvent, such as dioxane.
-
Base Addition: A tertiary amine base, for example, triethylamine (TEA), is added to the reaction mixture to neutralize the hydrochloride salt and liberate the free amine.
-
Electrophile Addition: The desired isocyanate or a related carbonyl-containing electrophile (e.g., a carbamate) is added to the mixture.
-
Reaction Conditions: The reaction is typically stirred at an elevated temperature (e.g., 90 °C) for a period ranging from several hours to overnight to ensure complete conversion.
-
Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is then purified, commonly by preparative High-Performance Liquid Chromatography (HPLC), to afford the final product.
Synthesis of ALX/FPRL2 Agonists
In the context of synthesizing bridged spiro[2.4]heptane derivatives that act as ALX receptor and/or FPRL2 agonists, this compound is incorporated into the final molecule, likely through amide bond formation or a similar nucleophilic addition/substitution reaction involving its primary amine group.
Pharmacological Significance and Applications
While there is no evidence of direct biological activity of this compound itself, its derivatives have been investigated for several important therapeutic targets.
Nicotinamide Phosphoribosyltransferase (NAMPT) Activation
Derivatives of this compound have been designed as small-molecule activators of NAMPT. NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. NAD+ is a critical coenzyme in cellular redox reactions and a substrate for enzymes involved in signaling and DNA repair. The decline of NAD+ levels is associated with aging and a variety of age-related diseases, including neurodegenerative disorders. By activating NAMPT, these compounds can boost NAD+ levels, offering a potential therapeutic strategy for these conditions.
ALX Receptor and FPRL2 Agonism
This compound has been used as a scaffold to develop agonists for the ALX receptor (also known as FPR2) and the Formyl Peptide Receptor-Like 2 (FPRL2). These are G-protein coupled receptors that play a crucial role in the resolution of inflammation. Activation of these receptors by endogenous ligands like Lipoxin A4 initiates signaling cascades that promote anti-inflammatory and pro-resolving processes. Small-molecule agonists derived from this compound could therefore represent a novel class of therapeutics for a wide range of inflammatory diseases.
Summary of Applications
| Target Class | Specific Target(s) | Therapeutic Potential |
| Enzyme Activators | Nicotinamide Phosphoribosyltransferase (NAMPT) | Age-related diseases, neurodegeneration, metabolic disorders |
| GPCR Agonists | ALX receptor (FPR2), FPRL2 | Inflammatory diseases, autoimmune disorders |
Conclusion
This compound (CAS 847491-00-3) is a key heterocyclic building block with significant potential in drug discovery and development. Its utility is not in its intrinsic biological activity but in its role as a versatile scaffold for the synthesis of potent modulators of high-value therapeutic targets. The development of NAMPT activators and ALX/FPRL2 agonists from this starting material highlights its importance in creating novel therapeutics for challenging diseases. For researchers in medicinal chemistry and drug development, this compound represents a valuable tool for the exploration of new chemical space and the generation of innovative drug candidates. Further research into derivatives of this compound is warranted to fully explore its therapeutic potential.
References
The Versatile Building Block: A Technical Guide to Oxazol-5-yl-methylamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The oxazole motif is a cornerstone in medicinal chemistry, prized for its metabolic stability, ability to engage in hydrogen bonding, and its role as a versatile scaffold. Among its derivatives, oxazol-5-yl-methylamine stands out as a crucial building block for the synthesis of a diverse array of bioactive compounds. This technical guide provides an in-depth exploration of its synthesis, applications, and the structure-activity relationships of its derivatives, with a focus on their therapeutic potential, particularly as kinase inhibitors.
Synthesis of the Core Scaffold: (Oxazol-5-yl)methanamine
A reliable and adaptable synthesis of the (oxazol-5-yl)methanamine core is paramount for its use in drug discovery programs. One effective method involves the reaction of N-protected α-amino esters with α-lithiated isocyanides. This approach allows for the construction of the oxazole ring with the desired aminomethyl side chain.
Experimental Protocol: Synthesis of Chiral N-Protected 5-(Aminomethyl)oxazoles[1]
This procedure can be adapted for the synthesis of the non-chiral parent amine by starting with a non-chiral N-protected glycine ester.
Materials:
-
N-protected α-amino ester
-
Methyl isocyanide or Benzyl isocyanide
-
n-Butyllithium (BuLi) or Lithium diisopropylamide (LDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Quenching agent (e.g., acetic acid)
Procedure:
-
Dissolve the N-protected α-amino ester in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
In a separate flask, dissolve the isocyanide (e.g., methyl isocyanide) in anhydrous THF and cool to -78 °C.
-
Slowly add the organolithium reagent (e.g., BuLi for methyl isocyanide or LDA for ethyl isocyanide) to the isocyanide solution to form the α-lithiated isocyanide.
-
Transfer the α-lithiated isocyanide solution to the solution of the N-protected α-amino ester via cannula at -78 °C.
-
Stir the reaction mixture at -78 °C for the appropriate time (typically 1-3 hours), monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by the addition of a suitable proton source, such as acetic acid.
-
Allow the reaction mixture to warm to room temperature.
-
Perform an aqueous workup, typically involving extraction with an organic solvent (e.g., ethyl acetate), followed by washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentration under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-protected 5-(aminomethyl)oxazole.
-
The protecting group can then be removed under standard conditions (e.g., acidolysis for a Boc group) to yield the final (oxazol-5-yl)methanamine.
A general workflow for the synthesis and subsequent derivatization of this compound is depicted below.
Application in Kinase Inhibitor Discovery
The this compound scaffold has proven to be particularly fruitful in the development of kinase inhibitors, which are a major class of therapeutics for cancer and inflammatory diseases. The oxazole ring can act as a hinge-binding motif, while the amine provides a convenient handle for introducing various substituents to explore the solvent-exposed regions of the kinase active site.
FLT3 Inhibitors for Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to its constitutive activation and driving cancer cell proliferation. Several studies have reported the development of potent FLT3 inhibitors based on oxazole scaffolds.
A series of 5-(4-fluorophenyl)-N-phenyloxazol-2-amine derivatives have been investigated as FLT3 inhibitors.[1][2] While this represents a different isomer of the oxazole core, the principles of targeting FLT3 are relevant. The structure-activity relationship (SAR) studies on these and related benzoxazole derivatives highlight the importance of the substitution pattern on the phenyl rings for achieving high potency.[3]
| Compound | Target | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |
| T24 (a benzo[d]oxazole derivative) | FLT3-ITD | 0.41 | MV4-11 | 0.037 | [3] |
| Compound 7c (5-(4-fluorophenyl)-N-phenyloxazol-2-amine) | FLT3 (mutant) | - | Molm-13, MV4-11 | Potent growth inhibition at 100 nM | [1][2] |
| Compound 10q (a pyrazole-based inhibitor) | FLT3 | 230 | MV4-11, MOLM-14 | 0.28, 0.018 | [4] |
| Compound 5-3 (a diketopiperazine derivative) | FLT3-ITD | 188 | - | - | [5] |
Note: The table includes data for various oxazole and related heterocyclic scaffolds to provide a broader context for their potential as FLT3 inhibitors.
The constitutive activation of FLT3-ITD leads to the downstream activation of several pro-survival and proliferative signaling pathways, including the STAT5, RAS/MAPK, and PI3K/Akt pathways. Inhibition of FLT3 blocks these downstream signals, leading to apoptosis of the leukemic cells.
JNK and p38 MAPK Inhibitors
The c-Jun N-terminal kinases (JNKs) and p38 mitogen-activated protein kinases (MAPKs) are key regulators of cellular responses to stress and inflammation. Their dysregulation is implicated in a variety of diseases, including inflammatory disorders and neurodegenerative diseases. The development of selective inhibitors for these kinases is an active area of research.
The JNK signaling cascade is activated by various stress stimuli and inflammatory cytokines. This leads to the activation of a MAPKKK (e.g., MEKK, ASK1), which then phosphorylates and activates a MAPKK (MKK4 or MKK7). Activated MKK4/7, in turn, phosphorylates and activates JNK. JNK then translocates to the nucleus to regulate the activity of transcription factors such as c-Jun, leading to changes in gene expression that mediate inflammatory responses and apoptosis.[6][7][8]
Similar to the JNK pathway, the p38 MAPK pathway is activated by cellular stress and inflammatory cytokines. A MAPKKK activates the p38-specific MAPKKs, MKK3 and MKK6. These kinases then phosphorylate and activate the p38 MAPK isoforms (α, β, γ, δ). Activated p38 phosphorylates various downstream substrates, including transcription factors (e.g., ATF2, MEF2C) and other protein kinases (e.g., MAPKAPK2), to orchestrate cellular responses to stress.[9][10][11]
Experimental Protocols for Kinase Inhibition Assays
The evaluation of compounds as kinase inhibitors typically involves in vitro biochemical assays to determine their potency (e.g., IC₅₀) and selectivity.
General Protocol for a Kinase Inhibition Assay (e.g., FLT3, JNK, p38)
Materials:
-
Recombinant human kinase (e.g., FLT3, JNK1, p38α)
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP (adenosine triphosphate)
-
Assay buffer (containing appropriate salts, buffering agents, and cofactors)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of a microplate, add the assay buffer, the kinase, and the test compound dilutions.
-
Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).
-
Stop the reaction by adding a stop solution or the detection reagent.
-
Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a microplate reader. The signal will be proportional to the amount of phosphorylated substrate, which is inversely proportional to the inhibitory activity of the test compound.
-
Calculate the percent inhibition for each compound concentration relative to control wells (with and without enzyme activity).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
The workflow for a typical kinase inhibitor screening campaign is illustrated below.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward incorporation into diverse molecular scaffolds provides access to a wide range of chemical space. The demonstrated success of oxazole-containing compounds, particularly as kinase inhibitors, underscores the importance of this moiety in the design of novel therapeutics. The synthetic methods, biological data, and experimental protocols outlined in this guide provide a solid foundation for researchers to further explore the potential of this compound in their drug discovery endeavors.
References
- 1. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of benzo[d]oxazole derivatives as the potent type-I FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
The Emerging Therapeutic Potential of the Oxazol-5-yl-methylamine Scaffold: A Technical Guide for Drug Discovery
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
The oxazole moiety, a five-membered heterocyclic ring containing nitrogen and oxygen, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Among the various oxazole-containing scaffolds, oxazol-5-yl-methylamine has emerged as a particularly promising building block for the discovery of novel therapeutic agents. Its structural features allow for versatile chemical modifications, leading to the development of compounds with diverse pharmacological activities, including kinase inhibition, neuroprotection, and antimicrobial effects. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, therapeutic applications, and the experimental protocols necessary for its evaluation.
Chemical Synthesis
The efficient synthesis of the this compound core and its derivatives is crucial for exploring its therapeutic potential. While various methods for oxazole synthesis exist, a particularly effective approach for preparing chiral 5-(aminomethyl)oxazole derivatives involves the reaction of α-amino esters with α-lithiated isocyanides.[1]
General Synthetic Protocol: Synthesis of N-protected 5-(aminomethyl)oxazoles
A general and efficient method for the preparation of chiral N-protected 5-(aminomethyl)oxazoles involves the treatment of N-protected α-amino esters with α-lithiated isocyanides. These are obtained by the metalation of methyl and benzyl isocyanides with butyllithium (BuLi) or of ethyl isocyanide with lithium diisopropylamide (LDA).[1]
Step 1: Formation of the α-lithiated isocyanide An appropriate isocyanide (e.g., methyl isocyanide) is dissolved in a dry aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A strong base, such as BuLi, is then added dropwise to generate the α-lithiated isocyanide in situ.
Step 2: Reaction with an N-protected α-amino ester The N-protected α-amino ester, dissolved in dry THF, is then slowly added to the solution of the α-lithiated isocyanide at -78 °C. The reaction mixture is stirred at this temperature for a specified period to allow for the formation of the oxazole ring.
Step 3: Quenching and Work-up The reaction is quenched by the addition of a proton source, such as saturated aqueous ammonium chloride. The mixture is then allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is typically extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure.
Step 4: Purification The crude product is purified by column chromatography on silica gel to yield the desired N-protected 5-(aminomethyl)oxazole derivative.
Step 5: Deprotection (if required) The protecting group on the amine can be removed using standard deprotection protocols to yield the final this compound.
Therapeutic Applications and Signaling Pathways
Derivatives of this compound have shown significant promise in several therapeutic areas. Below, we detail some of the key applications and the associated signaling pathways.
Oncology: FLT3 Kinase Inhibition in Acute Myeloid Leukemia (AML)
Certain oxazol-2-amine derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3).[2][3] Mutations in FLT3 are common in AML and lead to constitutive activation of the kinase, promoting cancer cell proliferation and survival.
Signaling Pathway: Constitutively active FLT3-ITD (internal tandem duplication) signals through several downstream pathways, including PI3K-AKT, RAS-MEK-ERK, and STAT5, which ultimately lead to increased cell growth and proliferation and inhibition of apoptosis.
Neurodegenerative Diseases: Modulation of α-Synuclein Aggregation
Oxazole-based compounds have been investigated as inhibitors of prolyl oligopeptidase (PREP), an enzyme implicated in the aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease and other synucleinopathies. These inhibitors can reduce the dimerization of α-synuclein, a critical early step in the formation of toxic aggregates.
Signaling Pathway and Molecular Interactions: PREP is thought to promote α-synuclein aggregation through direct protein-protein interactions. Oxazole-based PREP inhibitors can disrupt this interaction, thereby preventing the initial dimerization and subsequent aggregation of α-synuclein. Furthermore, PREP inhibition has been linked to the activation of protein phosphatase 2A (PP2A), which can have neuroprotective effects.
Antimicrobial Activity
Various derivatives of 1,3-oxazole have demonstrated promising antimicrobial and antibiofilm activities against a range of bacterial and fungal pathogens.[1]
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activities of various oxazole derivatives.
Table 1: Antimicrobial Activity of 1,3-Oxazole Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | MBIC (µg/mL) | Reference |
| 1d | E. coli ATCC 25922 | 28.1 | 225 | [1] |
| 1d | C. albicans 128 | 14 | 112.5 | [1] |
| 1e | E. coli ATCC 25922 | 28.1 | 56.2 | [1] |
| 1e | P. aeruginosa ATCC 27853 | - | 14 | [1] |
| 2d | S. epidermidis 756 | 56.2 | 112.5 | [1] |
| 4a | S. epidermidis 756 | 56.2 | - | [1] |
| 4a | B. subtilis ATCC 6683 | 56.2 | - | [1] |
| 4a | C. albicans 128 | 14 | - | [1] |
| 6j | C. albicans 128 | 14 | 112.5 | [1] |
MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration
Table 2: FLT3 Kinase Inhibitory Activity of Oxazol-2-amine Derivatives
| Compound ID | Target | IC50 (nM) | Cell Line | Reference |
| 7c | FLT3 | Data not in snippet | Molm-13, MV4-11 | [2][3] |
| 7c | Mutated FLT3 | Data not in snippet | Molm-13, MV4-11 | [2][3] |
IC50 values are mentioned in the source but not specified in the provided snippets.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Experimental Workflow for Biological Screening
FLT3 Kinase Activity Assay (Luminescent)
This protocol is based on the ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.
Materials:
-
FLT3 Kinase Enzyme System
-
ADP-Glo™ Kinase Assay Kit
-
Test compounds (oxazole derivatives) dissolved in DMSO
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
ATP solution
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add 1 µL of each compound dilution or 5% DMSO for controls.
-
Add 2 µL of FLT3 enzyme solution to each well.
-
Add 2 µL of substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Read the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the test compound.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compounds.
Materials:
-
Test compounds (oxazole derivatives) dissolved in DMSO
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a standardized inoculum of the microbial strain to be tested (e.g., 0.5 McFarland standard).
-
Prepare two-fold serial dilutions of the test compounds in the liquid growth medium in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microbe only) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
α-Synuclein Aggregation Assay (Thioflavin T)
This assay monitors the aggregation of α-synuclein in the presence of test compounds using the fluorescent dye Thioflavin T (ThT).
Materials:
-
Recombinant human α-synuclein protein
-
Thioflavin T (ThT) solution
-
Test compounds (oxazole derivatives) dissolved in an appropriate solvent
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black plates with clear bottoms
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare a solution of α-synuclein in PBS.
-
In a 96-well plate, combine the α-synuclein solution, ThT solution, and the test compound at various concentrations.
-
Include a control with α-synuclein and ThT but no test compound.
-
Seal the plate and incubate at 37°C with continuous shaking to promote aggregation.
-
Monitor the fluorescence of ThT at regular intervals (e.g., every 15-30 minutes) using a plate reader (excitation ~440 nm, emission ~485 nm).
-
An increase in fluorescence indicates the formation of amyloid fibrils. The inhibitory effect of the test compounds is determined by the reduction in the rate and extent of fluorescence increase compared to the control.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the discovery of novel therapeutic agents. Its amenability to chemical modification allows for the fine-tuning of pharmacological properties to target a range of diseases, from cancer and neurodegenerative disorders to infectious diseases. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this valuable chemical entity. Further investigation into the structure-activity relationships of this compound derivatives will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.
References
The Multifaceted Biological Activities of Oxazol-5-yl-methylamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The oxazole nucleus, a five-membered heterocyclic ring containing nitrogen and oxygen, is a prominent scaffold in medicinal chemistry, bestowing a diverse range of biological activities upon its derivatives. Among these, "Oxazol-5-yl-methylamine" derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. The information is presented to facilitate further research and drug development efforts in this area.
Anticancer Activity
Derivatives of this compound have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected this compound derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives | HeLa (Cervical Cancer) | 0.38 | [1] |
| 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives | HCT116 (Colorectal Carcinoma) | 71.8 | |
| MCF7 (Breast Carcinoma) | 74.1 | ||
| Oxazol-2-amine derivatives | Molm-13 (Acute Myeloid Leukemia) | Potent Inhibition | |
| MV4-11 (Acute Myeloid Leukemia) | Potent Inhibition |
Note: "Potent Inhibition" indicates that the source reported significant activity without specifying a precise IC50 value in the abstract.
Experimental Protocol: Sulforhodamine B (SRB) Assay
The anticancer activity of these derivatives is commonly assessed using the Sulforhodamine B (SRB) assay, a colorimetric method for determining cell density based on the measurement of cellular protein content.
Workflow for Sulforhodamine B (SRB) Assay
Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity screening.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
Fixation: The cells are fixed in situ by the gentle addition of cold 10% (w/v) trichloroacetic acid (TCA).
-
Staining: The fixed cells are washed and then stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read on a plate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.
Signaling Pathway: FLT3 Inhibition in Acute Myeloid Leukemia (AML)
A significant target for some this compound derivatives is the FMS-like tyrosine kinase 3 (FLT3) receptor. Mutations in FLT3 are common in AML and lead to constitutive activation of downstream signaling pathways, promoting uncontrolled cell proliferation and survival. Inhibition of FLT3 by these derivatives can block these oncogenic signals.
FLT3 Signaling Pathway in AML
Caption: Simplified FLT3 signaling pathway and its inhibition in AML.
Antimicrobial Activity
Certain this compound derivatives have exhibited promising activity against a range of bacterial and fungal pathogens. This suggests their potential as lead compounds for the development of new anti-infective agents.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various microbial strains.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives | Staphylococcus aureus | Active | |
| Bacillus subtilis | Active | ||
| Escherichia coli | Active | ||
| Pseudomonas aeruginosa | Active | ||
| Candida albicans | Active | ||
| Aspergillus niger | Active |
Note: "Active" indicates that the source reported antimicrobial activity without specifying a precise MIC value in the abstract.
Experimental Protocol: Tube Dilution Method
The antimicrobial efficacy of these compounds is typically determined using the tube dilution method to establish the Minimum Inhibitory Concentration (MIC).
Workflow for Tube Dilution Method
Caption: Workflow of the tube dilution method for MIC determination.
Methodology:
-
Serial Dilution: A series of twofold dilutions of the this compound derivative is prepared in a liquid growth medium in test tubes.
-
Inoculation: Each tube is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The tubes are incubated under conditions optimal for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Observation: Following incubation, the tubes are visually inspected for turbidity, which indicates microbial growth.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Enzyme Inhibition
This compound derivatives have also been investigated for their ability to inhibit various enzymes, highlighting their potential in treating a range of diseases, including neurodegenerative disorders.
Quantitative Enzyme Inhibition Data
The table below summarizes the IC50 values of select derivatives against key enzymes.
| Compound Class | Enzyme | IC50 (µM) | Reference |
| 2-substituted benzo[d]oxazol-5-amine derivatives | Acetylcholinesterase (AChE) | 0.052 | [2] |
| Butyrylcholinesterase (BuChE) | 1.085 | [2] | |
| 4-(2-methyloxazol-4-yl)benzenesulfonamide | Monoamine Oxidase A (MAO-A) | 43.3 | |
| Monoamine Oxidase B (MAO-B) | 3.47 | ||
| trans-amino-5-arylethenyl-oxazole derivatives | Butyrylcholinesterase (BChE) | ~30 | [3] |
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
The inhibitory activity against acetylcholinesterase is often determined using a spectrophotometric method developed by Ellman.
Workflow for AChE Inhibition Assay
Caption: Workflow of the Ellman's method for AChE inhibition assay.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture containing phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound is prepared in a 96-well plate.
-
Enzyme Addition: Acetylcholinesterase enzyme is added to the mixture.
-
Pre-incubation: The plate is pre-incubated to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.
-
Incubation and Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The rate of color formation is measured by monitoring the absorbance at 412 nm. The percentage of inhibition is calculated by comparing the rates of reaction with and without the inhibitor.
Conclusion
"this compound" derivatives represent a versatile and promising scaffold in drug discovery. Their demonstrated anticancer, antimicrobial, and enzyme-inhibiting activities warrant further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of compounds. Future studies should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity for specific biological targets, ultimately leading to the development of novel and effective therapeutic agents.
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel series of 2-substituted benzo[d]oxazol-5-amine derivatives as multi-target directed ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and cholinesterase inhibitory properties of new oxazole benzylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Oxazol-5-yl-methylamine in the Synthesis of Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The oxazole motif is a cornerstone in medicinal chemistry, recognized for its ability to impart a diverse range of biological activities to molecular structures. Among the various oxazole-containing building blocks, oxazol-5-yl-methylamine stands out as a particularly valuable scaffold. Its inherent structural features—a reactive primary amine tethered to a stable, electron-rich aromatic heterocycle—provide a versatile platform for the synthesis of novel bioactive compounds. This technical guide explores the utility of this compound in the generation of molecules with therapeutic potential, with a focus on anticancer and antimicrobial applications. We will delve into synthetic methodologies, quantitative biological data, and the underlying mechanisms of action.
The this compound Core: A Gateway to Diverse Bioactivity
This compound serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds. The primary amine handle is readily amenable to a variety of chemical transformations, including acylation, sulfonylation, and reductive amination, allowing for the systematic exploration of the chemical space around the oxazole core. This facilitates the generation of libraries of derivatives for structure-activity relationship (SAR) studies, a critical step in the drug discovery process. The oxazole ring itself, being a bioisostere of other functional groups, can engage in key interactions with biological targets such as enzymes and receptors.
Application in Anticancer Drug Discovery
The development of novel anticancer agents is a major focus of research where the this compound scaffold has shown promise. By modifying this core, researchers have synthesized compounds with significant antiproliferative activity against various cancer cell lines.
Synthesis of N-((Oxazol-5-yl)methyl)benzamide Derivatives
A common strategy involves the acylation of the primary amine of this compound with substituted benzoyl chlorides to yield a series of N-((oxazol-5-yl)methyl)benzamide derivatives. The substituents on the phenyl ring can be varied to modulate the compound's physicochemical properties and its interaction with the biological target.
Experimental Protocol: General Procedure for the Synthesis of N-((Oxazol-5-yl)methyl)benzamides
-
To a solution of this compound hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), and stir at room temperature for 15 minutes.
-
Add the desired substituted benzoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-((oxazol-5-yl)methyl)benzamide derivative.
Quantitative Analysis of Anticancer Activity
The synthesized derivatives are typically evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth.
Table 1: In Vitro Anticancer Activity of Selected N-((Oxazol-5-yl)methyl)benzamide Derivatives
| Compound ID | Phenyl Substituent | HCT116 (Colon Cancer) IC50 (µM) | MCF7 (Breast Cancer) IC50 (µM) |
| 1a | 4-Chloro | 15.2 | 21.8 |
| 1b | 4-Methoxy | 25.6 | 32.1 |
| 1c | 3,4-Dichloro | 8.9 | 12.5 |
| 1d | 4-Nitro | 11.3 | 18.4 |
Experimental Protocol: Sulforhodamine B (SRB) Assay for Anticancer Activity
-
Seed cancer cells (e.g., HCT116, MCF7) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Fix the cells with trichloroacetic acid (TCA) and stain with Sulforhodamine B (SRB) dye.
-
Wash the plates to remove unbound dye and solubilize the bound dye with a Tris-base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value from the dose-response curve.
Signaling Pathways in Anticancer Action
While the precise mechanism of action for many oxazole-based anticancer agents is still under investigation, some have been shown to target key signaling pathways involved in cancer cell proliferation and survival. For instance, certain derivatives may act as inhibitors of protein kinases, which are crucial regulators of cell signaling.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by an this compound derivative.
Application in Antimicrobial Drug Discovery
The this compound scaffold has also been utilized in the development of novel antimicrobial agents. The increasing prevalence of drug-resistant bacteria necessitates the discovery of new classes of antibiotics, and oxazole-containing compounds have demonstrated promising activity.
Synthesis of N-((Oxazol-5-yl)methyl)sulfonamide Derivatives
In a similar fashion to the anticancer agents, a series of N-((oxazol-5-yl)methyl)sulfonamides can be synthesized by reacting this compound with various sulfonyl chlorides. This allows for the introduction of a different linking group and diverse substituents to probe for antimicrobial activity.
Experimental Protocol: General Procedure for the Synthesis of N-((Oxazol-5-yl)methyl)sulfonamides
-
Dissolve this compound hydrochloride (1.0 eq) and a base such as pyridine or triethylamine (2.5 eq) in a suitable solvent like dichloromethane (DCM) at 0 °C.
-
Add the desired sulfonyl chloride (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the pure N-((oxazol-5-yl)methyl)sulfonamide.
Quantitative Analysis of Antimicrobial Activity
The synthesized sulfonamide derivatives are tested for their ability to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is determined to assess the potency of the compounds.
Table 2: In Vitro Antimicrobial Activity of Selected N-((Oxazol-5-yl)methyl)sulfonamide Derivatives
| Compound ID | Sulfonyl Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 2a | 4-Toluenesulfonyl | 16 | 32 |
| 2b | 4-Chlorobenzenesulfonyl | 8 | 16 |
| 2c | Thiophene-2-sulfonyl | 16 | 64 |
| 2d | Naphthalen-2-sulfonyl | 4 | 8 |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (bacteria with no compound) and negative (broth only) controls.
-
Incubrate the plates at 37 °C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow for Synthesis and Biological Evaluation
The process of discovering bioactive molecules from the this compound scaffold follows a logical workflow from initial synthesis to biological characterization.
Caption: A typical workflow for the synthesis and evaluation of bioactive molecules derived from this compound.
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile scaffold in the synthesis of bioactive molecules. Its straightforward derivatization allows for the creation of diverse chemical libraries, which are essential for the discovery of new therapeutic agents. The examples provided in this guide for anticancer and antimicrobial applications highlight the potential of this core structure. Future research in this area will likely focus on exploring a wider range of chemical transformations of the primary amine, the synthesis of more complex and rigid analogs to enhance target specificity, and the elucidation of the precise molecular mechanisms of action for the most promising compounds. The continued investigation of derivatives of this compound is a promising avenue for the development of next-generation therapeutics.
Oxazol-5-yl-methylamine in Enzyme Inhibition: A Technical Guide for Drug Discovery Professionals
An In-depth Review of the Oxazole Scaffold in Targeting Key Enzymes for Therapeutic Development
Introduction
The oxazole ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of small molecule enzyme inhibitors due to its favorable physicochemical properties and ability to participate in various binding interactions. Oxazol-5-yl-methylamine, as a foundational building block, provides a versatile entry point for the synthesis of diverse compound libraries for enzyme inhibition studies. This technical guide offers a comprehensive overview of the application of oxazole-containing compounds in enzyme inhibition, with a focus on key enzyme targets, experimental methodologies, and the associated signaling pathways. While direct quantitative inhibitory data for the parent this compound is not extensively documented in publicly available literature, this guide will focus on the broader class of oxazole derivatives to inform the design and execution of research programs in this area.
Key Enzyme Targets for Oxazole-Based Inhibitors
Research has demonstrated the potential of oxazole derivatives to inhibit several classes of enzymes implicated in a range of diseases, from neurodegenerative disorders to cancer. The primary targets include acetylcholinesterase, monoamine oxidase, and carbonic anhydrase.
Quantitative Enzyme Inhibition Data for Oxazole Derivatives
The following table summarizes representative quantitative inhibition data for various oxazole derivatives against their respective enzyme targets. It is important to note that these are complex molecules where the oxazole moiety is part of a larger chemical entity.
| Compound Class | Target Enzyme | IC50 / Ki | Therapeutic Area |
| Benzimidazole-based oxazoles | Acetylcholinesterase (AChE) | IC50 values in the low micromolar to nanomolar range | Alzheimer's Disease |
| Benzimidazole-based oxazoles | Butyrylcholinesterase (BuChE) | IC50 values in the low micromolar to nanomolar range | Alzheimer's Disease |
| Semicarbazone/Thiazole/Oxazole analogues | Monoamine Oxidase A (MAO-A) | IC50 values in the micromolar range | Neurological Disorders |
| Semicarbazone/Thiazole/Oxazole analogues | Monoamine Oxidase B (MAO-B) | IC50 values in the micromolar range | Neurological Disorders |
| Ureidosulfonamides containing oxazole | Carbonic Anhydrase IX (CA IX) | Ki values in the nanomolar range | Cancer |
| Sulfonamide-oxazole hybrids | Carbonic Anhydrase II (CA II) | Ki values in the nanomolar range | Glaucoma, Epilepsy |
Experimental Protocols for Enzyme Inhibition Assays
Detailed and robust experimental protocols are critical for the accurate determination of enzyme inhibition. Below are generalized, yet detailed, methodologies for assessing the inhibitory potential of oxazole-based compounds against key enzyme targets.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for screening AChE inhibitors.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Human recombinant acetylcholinesterase (or from other sources)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ATCh (e.g., 15 mM) in distilled water.
-
Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.
-
Prepare a working solution of AChE in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
-
Assay in 96-well plate:
-
Add 20 µL of various concentrations of the test compound (or vehicle for control) to the wells.
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of the AChE solution and pre-incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of DTNB solution followed by 10 µL of ATCh solution.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Experimental Workflow for AChE Inhibition Assay
Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.
Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay is a common method for determining the activity of both MAO-A and MAO-B.
Principle: MAO enzymes catalyze the oxidative deamination of monoamines, producing hydrogen peroxide (H₂O₂). The amount of H₂O₂ produced is measured using a probe that fluoresces in the presence of horseradish peroxidase (HRP).
Materials:
-
Human recombinant MAO-A and MAO-B
-
MAO substrate (e.g., p-tyramine)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
MAO-A specific inhibitor (e.g., clorgyline) for control
-
MAO-B specific inhibitor (e.g., selegiline) for control
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Test compounds
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent probe and HRP in phosphate buffer.
-
Prepare a working solution of the MAO substrate.
-
Prepare working solutions of MAO-A and MAO-B in phosphate buffer.
-
-
Assay in 96-well plate:
-
Add 50 µL of MAO-A or MAO-B solution to the wells.
-
Add 2 µL of various concentrations of the test compound (or vehicle/control inhibitor).
-
Pre-incubate for 15 minutes at 37°C.
-
-
Reaction Initiation and Measurement:
-
Add 50 µL of the reaction mixture (containing substrate, fluorescent probe, and HRP).
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity (e.g., excitation at 535 nm and emission at 587 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value.
-
Experimental Workflow for MAO Inhibition Assay
Caption: Workflow for the monoamine oxidase (MAO) inhibition assay.
Carbonic Anhydrase (CA) Inhibition Assay
This assay measures the esterase activity of carbonic anhydrase.
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product that can be monitored spectrophotometrically at 400 nm.
Materials:
-
Human carbonic anhydrase isoforms (e.g., CA II, CA IX)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (e.g., 20 mM, pH 7.4)
-
Test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of p-NPA in acetonitrile.
-
Prepare a working solution of CA in Tris-HCl buffer.
-
-
Assay in 96-well plate:
-
Add 10 µL of various concentrations of the test compound to the wells.
-
Add 170 µL of Tris-HCl buffer.
-
Add 10 µL of the CA solution and pre-incubate for 10 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the p-NPA solution.
-
Immediately measure the absorbance at 400 nm at regular intervals for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate.
-
Determine the percentage of inhibition and subsequently the IC50 or Ki value.
-
Experimental Workflow for CA Inhibition Assay
Caption: Workflow for the carbonic anhydrase (CA) inhibition assay.
Signaling Pathways Modulated by Oxazole-Based Enzyme Inhibitors
Understanding the downstream consequences of enzyme inhibition is crucial for drug development. The following diagrams illustrate the signaling pathways affected by the inhibition of the key target enzymes.
Acetylcholinesterase Inhibition and Cholinergic Signaling
Inhibition of AChE increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. This is a key therapeutic strategy for Alzheimer's disease, aiming to compensate for the loss of cholinergic neurons.[1][2][3][4]
Caption: Impact of AChE inhibition on cholinergic signaling.
Monoamine Oxidase Inhibition and Neurotransmitter Regulation
MAO inhibitors prevent the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine, thereby increasing their levels in the brain. This mechanism is central to the action of many antidepressant and anti-Parkinson's drugs.[5][6][7]
Caption: Regulation of neurotransmitter levels by MAO inhibition.
Carbonic Anhydrase Inhibition and pH Regulation in Cancer
In the tumor microenvironment, carbonic anhydrase IX (CA IX) is often overexpressed and contributes to the acidification of the extracellular space, which promotes tumor growth and metastasis.[8][9][10][11][12] Inhibitors of CA IX can disrupt this process.
Caption: Role of CA IX inhibition in the tumor microenvironment.
Conclusion and Future Directions
The oxazole scaffold is a valuable component in the design of potent and selective enzyme inhibitors. While the inhibitory activity of the parent this compound remains to be fully elucidated, the extensive research on more complex oxazole derivatives highlights the potential of this chemical class. Future research should focus on systematic structure-activity relationship (SAR) studies of simple this compound analogs to better understand the contribution of the core structure to enzyme binding and inhibition. Furthermore, the application of computational modeling and high-throughput screening of oxazole-based libraries will undoubtedly accelerate the discovery of novel enzyme inhibitors with therapeutic potential. This guide provides a foundational framework for researchers to design and execute studies aimed at leveraging the unique properties of the oxazole ring in the development of next-generation enzyme inhibitors.
References
- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metrotechinstitute.org [metrotechinstitute.org]
- 3. ketobrainz.com [ketobrainz.com]
- 4. The Cholinergic Hypothesis: Acetylcholine & Alzheimer’s Disease [greymattersjournal.org]
- 5. The role of monoamine oxidase enzymes in the pathophysiology of neurological disorders [pubmed.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Frontiers | Monoamine Oxidases (MAOs) as Privileged Molecular Targets in Neuroscience: Research Literature Analysis [frontiersin.org]
- 8. carbonic-anhydrases-role-in-ph-control-and-cancer - Ask this paper | Bohrium [bohrium.com]
- 9. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular carbonic anhydrase activity sensitizes cancer cell pH signaling to dynamic changes in CO2 partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Oxazol-5-yl-methylamine: A Promising Scaffold for Next-Generation Agrochemicals
An In-depth Technical Guide for Researchers and Agrochemical Development Professionals
The quest for novel, effective, and environmentally benign agrochemicals is a perpetual challenge in modern agriculture. In this context, heterocyclic compounds have emerged as a rich source of diverse chemical scaffolds with potent biological activities. Among these, the oxazole moiety has garnered significant attention, and within this class, oxazol-5-yl-methylamine represents a core structure with considerable potential for the development of new fungicides. This technical guide provides a comprehensive overview of the synthesis, potential mode of action, and methodologies for the evaluation of this compound derivatives as promising candidates for agrochemical development.
The Oxazole Core: A Privileged Structure in Agrochemicals
The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a key pharmacophore in a variety of biologically active molecules.[1][2] Its unique electronic and structural properties allow for diverse interactions with biological targets, leading to a broad spectrum of activities, including antifungal, insecticidal, and herbicidal properties.[1] The substitution pattern on the oxazole ring plays a pivotal role in determining the specific biological activity and potency of the resulting derivatives.[2]
Synthesis of this compound Derivatives
While a specific, detailed protocol for the direct synthesis of "this compound" for agrochemical applications is not extensively documented in publicly available literature, its synthesis can be approached through established methods for constructing 5-substituted oxazoles. One of the most versatile and widely used methods is the Van Leusen oxazole synthesis .[3]
General Synthetic Approach: The Van Leusen Reaction
The Van Leusen reaction provides an efficient route to 5-substituted oxazoles through the cycloaddition of an aldehyde with tosylmethylisocyanide (TosMIC).[3] A plausible synthetic pathway to obtain a precursor to this compound is outlined below.
Experimental Workflow: Synthesis of an Oxazol-5-yl Precursor
Caption: Synthetic workflow for this compound.
Detailed Protocol:
-
Reaction Setup: To a solution of the protected aminoacetaldehyde (1 equivalent) in a suitable solvent such as methanol, add tosylmethylisocyanide (TosMIC) (1.1 equivalents) and a base, typically potassium carbonate (K₂CO₃) (2 equivalents).
-
Reaction Execution: The reaction mixture is typically stirred at reflux for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude protected this compound.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Deprotection: The protecting group (e.g., Boc) is removed under appropriate conditions (e.g., treatment with an acid like trifluoroacetic acid or hydrochloric acid in a suitable solvent) to yield the final this compound.
Further derivatization of the amine or other positions on the oxazole ring can be carried out to generate a library of compounds for screening.
Potential Mode of Action: Inhibition of Ergosterol Biosynthesis
Many commercially successful azole fungicides act by inhibiting the ergosterol biosynthesis pathway in fungi.[4] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammals, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[5][6] The primary target of these fungicides is the enzyme lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme.[4][7] Given the structural similarities, it is highly probable that this compound derivatives would also target this crucial pathway.
Signaling Pathway: Fungal Ergosterol Biosynthesis and Inhibition by Azoles
References
- 1. Mode of action and resistance to azole antifungals associated with the formation of 14 alpha-methylergosta-8,24(28)-dien-3 beta,6 alpha-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
Oxazol-5-yl-methylamine in Material Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole moiety, a five-membered heterocyclic aromatic compound containing one oxygen and one nitrogen atom, is a versatile building block in the development of advanced materials. Its unique electronic properties, thermal stability, and ability to participate in various chemical transformations make it an attractive component for the design of functional polymers and composites. This technical guide focuses on the emerging role of oxazol-5-yl-methylamine and its derivatives in material science, exploring their synthesis, characterization, and potential applications in areas requiring enhanced thermal and electrical properties. While direct research on the polymerization of this compound is nascent, this document consolidates available information on related oxazole-containing materials to provide a foundational understanding and guide future research.
Synthesis and Functionalization
The synthesis of oxazole derivatives can be achieved through various established methods, with the Van Leusen oxazole synthesis being a prominent one-pot reaction for creating 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC).[1] The presence of a methylamine group at the 5-position of the oxazole ring in this compound offers a reactive handle for further functionalization and polymerization. This primary amine can readily participate in reactions such as amidation, imine formation, and nucleophilic additions, allowing for its incorporation into various polymer backbones or as a pendant group.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and subsequent polymerization of an oxazole-functionalized monomer.
Caption: Generalized workflow for the synthesis of an this compound monomer and its subsequent polymerization.
Material Properties and Characterization
The incorporation of the oxazole ring into a polymer matrix is anticipated to influence its thermal and electrical properties. While specific data for polymers derived directly from this compound is limited, studies on related poly(2-oxazoline)s and other heterocyclic polymers provide valuable insights into the expected performance enhancements.
Thermal Stability
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial techniques for evaluating the thermal stability of polymers.[2] The aromatic and heterocyclic nature of the oxazole ring is expected to impart rigidity to the polymer backbone, leading to higher glass transition temperatures (Tg) and decomposition temperatures. For instance, poly(2-oxazoline)s containing methyl ester side chains have been shown to be thermally stable up to >300 °C.[3]
Table 1: Thermal Properties of Representative Heterocyclic Polymers
| Polymer System | Glass Transition Temperature (Tg) | Decomposition Temperature (5% weight loss) | Reference |
| Poly(2-ethyl-2-oxazoline) | ~60-70 °C | >300 °C | [3] |
| Polypyrazoles | 105-175 °C | >298 °C | [4] |
| Poly(2-alkyl-oxazoline)s with methyl ester side chains | -1 to 54 °C | >300 °C | [3] |
Note: This table presents data for related polymer systems to illustrate the potential thermal properties of oxazole-containing polymers.
Electrical Conductivity
The delocalized π-electron system of the oxazole ring suggests that polymers incorporating this moiety may exhibit interesting electrical properties, including conductivity. The nitrogen and oxygen heteroatoms can also influence the electronic behavior of the material. While pristine heterocyclic polymers are often insulators or semiconductors, their conductivity can be enhanced through doping or by creating composites with conductive fillers. For example, the electrical conductivity of poly(o-phenylenediamine) has been reported as 2.1x10⁻⁷ S/cm, which could be modified by creating nanocomposites.[5]
Table 2: Electrical Conductivity of Representative Conductive Polymers and Composites
| Polymer/Composite System | Electrical Conductivity (S/cm) | Reference |
| Poly(o-phenylenediamine) | 2.1 x 10⁻⁷ | [5] |
| Poly(o-phenylenediamine)/Bentonite Nanocomposite | 1.85 x 10⁻⁷ | [5] |
| Polyaniline/V₂O₅ Composite | Increases with V₂O₅ doping | [6] |
| DGEBA/MWCNTs/[C₄mim][BF₄] | 1 x 10⁻³ | [7] |
Note: This table provides examples of conductivity in other polymer systems to provide context for the potential of oxazole-based conductive materials.
Experimental Protocols
Proposed Protocol for Polymer Synthesis via Polycondensation
This hypothetical protocol outlines a general approach for the polycondensation of a difunctional oxazole-containing monomer with a diacyl chloride.
-
Monomer Preparation: Synthesize a difunctional monomer containing the this compound moiety. This could involve, for example, reacting two equivalents of this compound with a molecule containing two carboxylic acid groups to form a diamide-diacid, followed by conversion to the corresponding diacyl chloride.
-
Polymerization:
-
In a nitrogen-purged reaction vessel, dissolve the difunctional oxazole-containing monomer in a suitable anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide).
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of a diacyl chloride (e.g., terephthaloyl chloride) dissolved in the same solvent to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring for 24-48 hours.
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or water.
-
Collect the polymer by filtration and wash it extensively with the non-solvent to remove unreacted monomers and oligomers.
-
Dry the polymer under vacuum at an elevated temperature.
-
Characterization Workflow
A standard workflow for characterizing the synthesized polymer is depicted below.
Caption: Standard workflow for the characterization of a newly synthesized polymer.
Applications and Future Outlook
The unique combination of properties offered by oxazole-containing polymers opens up possibilities in various high-performance material applications.
-
High-Temperature Polymers: The inherent thermal stability of the oxazole ring makes these materials promising candidates for applications requiring resistance to high temperatures, such as in aerospace components, electronics, and specialty coatings.
-
Conductive Materials: With appropriate doping or formulation into composites, oxazole-based polymers could be utilized in antistatic coatings, electromagnetic interference (EMI) shielding, and components for electronic devices. The methylamine group can also serve as a site for attaching conductive moieties.
-
Crosslinking Agents: The amine functionality of this compound allows it to act as a crosslinking agent for various resin systems, such as epoxies and polyurethanes, potentially enhancing their thermal and mechanical properties.
Future research should focus on the direct polymerization of this compound and its derivatives to obtain precise structure-property relationships. A systematic investigation into the effects of different polymer architectures, molecular weights, and dopants on the thermal and electrical properties will be crucial for unlocking the full potential of these promising materials. The development of scalable and cost-effective synthetic routes will also be essential for their eventual commercialization.
Conclusion
This compound represents a valuable yet underexplored building block in material science. The foundational knowledge from related oxazole and heterocyclic polymer systems strongly suggests that materials derived from this compound will possess desirable thermal and electrical properties. This technical guide provides a starting point for researchers and scientists to explore the synthesis, characterization, and application of this compound-based materials, paving the way for the development of next-generation functional polymers.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
The Oxazole Scaffold: A Journey from Serendipitous Discovery to Targeted Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, has emerged from the annals of chemical history to become a cornerstone in modern medicinal chemistry and natural product synthesis. Its unique electronic properties and structural versatility have made it a privileged scaffold in a vast array of biologically active compounds, from potent anticancer agents to crucial components of marine-derived natural products. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of oxazole-containing compounds, supplemented with detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways.
A Historical Timeline: From Early Syntheses to Modern Methodologies
The journey of the oxazole ring began in the late 19th century with the pioneering work of organic chemists. A pivotal moment was the development of the first methods for constructing the oxazole core, which laid the groundwork for over a century of innovation.
Early Developments:
-
1896: The Fischer Oxazole Synthesis. Emil Fischer reported one of the first methods for synthesizing 2,5-disubstituted oxazoles from the reaction of a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[1] This method provided an initial entry into this class of heterocyclic compounds.
-
1909-1910: The Robinson-Gabriel Synthesis. Sir Robert Robinson and Siegmund Gabriel independently developed a method involving the cyclization and dehydration of α-acylamino ketones to form 2,5-diaryloxazoles. This has become a classic and widely used method for oxazole synthesis.
-
World War II and Penicillin. The intense research effort during World War II to determine the structure of penicillin significantly advanced the understanding of heterocyclic chemistry.[2] Although penicillin was ultimately found to contain a β-lactam and a thiazolidine ring, the initial hypothesis of an oxazolone structure spurred significant investigation into oxazole chemistry.[2][3][4]
-
1947: Preparation of the Parent Oxazole. The unsubstituted parent oxazole, a stable liquid at room temperature, was first prepared, providing a fundamental building block for further studies.
The Modern Era of Oxazole Synthesis:
-
1972: The Van Leusen Reaction. A significant breakthrough in oxazole synthesis came with the development of the Van Leusen reaction, which utilizes tosylmethylisocyanide (TosMIC) to convert aldehydes into 5-substituted oxazoles under mild conditions.[5] This reaction has proven to be a robust and versatile tool for the synthesis of a wide range of oxazole derivatives.
Naturally Occurring Oxazole-Containing Compounds: A Treasure Trove of Bioactivity
Nature, particularly the marine environment, has proven to be a rich source of structurally complex and biologically potent oxazole-containing compounds. These natural products often exhibit remarkable cytotoxic, antimicrobial, and enzyme-inhibitory activities, making them attractive lead compounds for drug discovery.
| Compound | Source Organism | Year of Isolation/Report | Key Biological Activity |
| Almazoles A-D | Delesseriaceae marine alga | 1994-1996 | Antibacterial |
| Hennoxazole A | Marine sponge Polyfibrospongia | --- | Antiviral (Herpes Simplex Type 1) |
| Diazonamide A | Marine ascidian Diazona angulata | --- | Antimitotic |
| Calyculin A | Marine sponge Discodermia calyx | 1986 | Potent inhibitor of protein phosphatases 1 and 2A |
| Muscoride A | Freshwater cyanobacterium Nostoc muscorum | --- | Alkaloid |
| Hinduchelins A-D | Streptoalloteichus hindustanus | --- | Iron-chelating |
| Baringolin | Marine bacterium Kucuria sp. | --- | Antibacterial (Thiopeptide family) |
Key Synthetic Methodologies: Experimental Protocols
The following sections provide detailed experimental protocols for the three cornerstone syntheses of the oxazole ring.
The Fischer Oxazole Synthesis: Synthesis of 2,5-Diphenyloxazole
This protocol describes the synthesis of 2,5-diphenyloxazole from mandelonitrile (a cyanohydrin) and benzaldehyde.[1]
Materials:
-
Mandelonitrile
-
Benzaldehyde
-
Anhydrous diethyl ether
-
Dry hydrogen chloride gas
-
Water
-
Ethanol
Procedure:
-
Dissolve equimolar amounts of mandelonitrile and benzaldehyde in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a drying tube.
-
Pass a stream of dry hydrogen chloride gas through the solution.
-
The product, 2,5-diphenyloxazole hydrochloride, will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
To obtain the free base, wash the precipitate with water or recrystallize from ethanol.
The Robinson-Gabriel Synthesis: Synthesis of 2-Phenyl-5-methyloxazole
This protocol outlines the synthesis of 2-phenyl-5-methyloxazole from N-acetyl-α-aminoacetophenone (an α-acylamino ketone).
Materials:
-
N-acetyl-α-aminoacetophenone
-
Concentrated sulfuric acid (or phosphorus pentoxide, or polyphosphoric acid)
-
Appropriate solvent (e.g., toluene, xylene)
-
Sodium bicarbonate solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Dissolve N-acetyl-α-aminoacetophenone in a suitable high-boiling point solvent.
-
Add the dehydrating agent (e.g., a catalytic amount of concentrated sulfuric acid) to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 2-phenyl-5-methyloxazole.
The Van Leusen Oxazole Synthesis: Synthesis of a 5-Aryloxazole
This protocol details the synthesis of a 5-aryloxazole from an aromatic aldehyde and tosylmethylisocyanide (TosMIC).[5][6]
Materials:
-
Aromatic aldehyde
-
Tosylmethylisocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Dichloromethane (DCM) or another suitable solvent
Procedure:
-
To a solution of the aromatic aldehyde in methanol, add an equimolar amount of TosMIC.
-
Add a stoichiometric excess of potassium carbonate to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryloxazole.
Biological Activities and Mechanisms of Action
Oxazole-containing compounds exhibit a wide spectrum of biological activities, with many demonstrating potent anticancer properties. Their mechanisms of action often involve the inhibition of key cellular processes and signaling pathways.
Anticancer Activity: Targeting Cellular Proliferation and Survival
A significant number of synthetic and naturally occurring oxazole derivatives have been identified as potent anticancer agents. Their mechanisms often converge on the disruption of critical cellular machinery required for tumor growth and survival.
| Compound/Class | Cancer Cell Line(s) | IC₅₀ / MIC / GI₅₀ | Mechanism of Action |
| 1,3-Oxazole Sulfonamides | Leukemia | GI₅₀: 44.7 - 48.8 nM | Tubulin polymerization inhibition |
| Diazonamide A | Various | --- | Mitotic arrest |
| Hennoxazole A | --- | --- | Antiviral, Peripheral analgesic |
| Baringolin | --- | --- | Antibacterial |
| Almazole D (and R-enantiomer) | Mycobacterium tuberculosis | MIC: 100 µM (Almazole D), 12.5 µM (R-enantiomer) | --- |
Signaling Pathway Inhibition: A Visual Guide
The anticancer effects of many oxazole-containing compounds can be attributed to their ability to modulate specific signaling pathways that are often dysregulated in cancer.
1. Inhibition of the STAT3 Signaling Pathway:
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Several oxazole derivatives have been shown to inhibit STAT3 signaling.
Caption: Inhibition of the STAT3 signaling pathway by oxazole compounds.
2. Disruption of Microtubule Dynamics:
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell shape. Some oxazole-containing compounds exert their anticancer effects by interfering with microtubule polymerization and depolymerization dynamics, leading to mitotic arrest and apoptosis.
Caption: Disruption of microtubule dynamics by oxazole-based inhibitors.
Conclusion and Future Perspectives
The journey of oxazole-containing compounds from their initial synthesis to their current status as vital components of complex natural products and targeted therapeutics is a testament to the power of organic chemistry and the ingenuity of nature. The historical milestones in their synthesis have paved the way for the exploration of their vast chemical space, leading to the discovery of molecules with profound biological activities. For researchers, scientists, and drug development professionals, the oxazole scaffold continues to present a fertile ground for discovery. Future research will undoubtedly focus on the development of novel, more efficient, and stereoselective synthetic methodologies, the continued exploration of natural sources for new oxazole-containing compounds, and the rational design of next-generation therapeutics that harness the unique properties of this remarkable heterocyclic ring. The in-depth understanding of their mechanisms of action at a molecular level will be paramount in translating the promise of these compounds into effective clinical therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 3. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Total synthesis of diazonamide A - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Oxazol-5-yl-methylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazol-5-yl-methylamine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The oxazole scaffold is present in numerous biologically active compounds, and the 5-aminomethyl substituent provides a key vector for chemical modification and interaction with biological targets.[1][2] This document provides detailed protocols for the synthesis of this compound and its derivatives, along with relevant data and visualizations to aid in its application in research and development.
Synthetic Protocols
Two primary synthetic routes for the preparation of this compound are presented below. Route 1 proceeds via the synthesis and subsequent deprotection of an N-protected 5-(aminomethyl)oxazole. Route 2 offers a versatile alternative starting from the commercially available oxazole-5-methanol.
Route 1: Synthesis via N-Protected 5-(Aminomethyl)oxazole
This route involves the formation of an N-Boc protected 5-(aminomethyl)oxazole from an N-Boc-amino acid ester and an α-lithiated isocyanide, followed by deprotection of the amine.
Step 1: Synthesis of N-Boc-5-(aminomethyl)oxazole
This procedure is adapted from the general principles of oxazole synthesis from α-amino esters.
Experimental Protocol:
-
Preparation of the lithiated isocyanide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve methyl isocyanide (1.0 eq) in anhydrous tetrahydrofuran (THF) to make a 0.5 M solution.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.0 eq, 1.6 M in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Reaction with the amino ester: In a separate flame-dried flask, dissolve N-Boc-glycine methyl ester (1.2 eq) in anhydrous THF.
-
Slowly add the solution of the N-Boc-amino ester to the pre-formed lithiated isocyanide solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Boc-5-(aminomethyl)oxazole.
| Reactant/Reagent | Molar Eq. |
| Methyl isocyanide | 1.0 |
| n-Butyllithium | 1.0 |
| N-Boc-glycine methyl ester | 1.2 |
| Anhydrous THF | - |
| Saturated aq. NH4Cl | - |
| Ethyl acetate | - |
| Brine | - |
| Anhydrous Na2SO4 | - |
Table 1: Stoichiometry for the synthesis of N-Boc-5-(aminomethyl)oxazole.
Step 2: Deprotection of N-Boc-5-(aminomethyl)oxazole
This step removes the tert-butyloxycarbonyl (Boc) protecting group to yield the final product.
Experimental Protocol:
-
Dissolve N-Boc-5-(aminomethyl)oxazole (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a small amount of DCM and neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.
| Reactant/Reagent | Molar Eq. |
| N-Boc-5-(aminomethyl)oxazole | 1.0 |
| Dichloromethane (DCM) | - |
| Trifluoroacetic acid (TFA) | 10 |
| Saturated aq. NaHCO3 | - |
| Brine | - |
| Anhydrous Na2SO4 | - |
Table 2: Reagents for the deprotection of N-Boc-5-(aminomethyl)oxazole.
Route 2: Synthesis from Oxazole-5-methanol
This route utilizes the commercially available oxazole-5-methanol, which is first oxidized to the corresponding aldehyde and then converted to the amine via reductive amination.
Step 1: Swern Oxidation of Oxazole-5-methanol to Oxazole-5-carbaldehyde
This protocol uses a mild oxidation method to convert the primary alcohol to an aldehyde.[3][4][5][6]
Experimental Protocol:
-
Activator Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 0.2 M) and cool to -78 °C.
-
Slowly add oxalyl chloride (1.5 eq) to the DCM.
-
In a separate flask, dissolve dimethyl sulfoxide (DMSO, 2.2 eq) in anhydrous DCM and add it dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Oxidation: Dissolve oxazole-5-methanol (1.0 eq) in anhydrous DCM and add it dropwise to the activated DMSO solution at -78 °C. Stir for 30 minutes.
-
Quenching: Add triethylamine (5.0 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Work-up: Add water to the reaction mixture and separate the layers.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude oxazole-5-carbaldehyde by flash column chromatography on silica gel.
| Reactant/Reagent | Molar Eq. |
| Oxazole-5-methanol | 1.0 |
| Oxalyl chloride | 1.5 |
| Dimethyl sulfoxide (DMSO) | 2.2 |
| Triethylamine | 5.0 |
| Anhydrous Dichloromethane | - |
| Water | - |
| Brine | - |
| Anhydrous Na2SO4 | - |
Table 3: Reagents for Swern oxidation of oxazole-5-methanol.
Step 2: Reductive Amination of Oxazole-5-carbaldehyde
This procedure converts the aldehyde to the primary amine using sodium triacetoxyborohydride as a mild reducing agent.[7][8][9]
Experimental Protocol:
-
To a solution of oxazole-5-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M), add ammonium acetate (5.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with DCM (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
| Reactant/Reagent | Molar Eq. |
| Oxazole-5-carbaldehyde | 1.0 |
| Ammonium acetate | 5.0 |
| Sodium triacetoxyborohydride | 1.5 |
| 1,2-Dichloroethane (DCE) | - |
| Saturated aq. NaHCO3 | - |
| Dichloromethane (DCM) | - |
| Brine | - |
| Anhydrous Na2SO4 | - |
Table 4: Reagents for the reductive amination of oxazole-5-carbaldehyde.
Visualizations
Synthetic Workflow
Synthetic routes to this compound.
Application in Kinase Inhibitor Scaffolds
Oxazole derivatives are known to act as scaffolds for kinase inhibitors by mimicking the hinge-binding motif of ATP. The aminomethyl group at the 5-position can be further functionalized to interact with other regions of the ATP-binding pocket, enhancing potency and selectivity.
Potential role of oxazole derivatives as kinase inhibitors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Notes and Protocols: "Oxazol-5-YL-methylamine" in the Parallel Synthesis of Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and pharmaceutical agents. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an attractive core for the design of novel therapeutic candidates. "Oxazol-5-YL-methylamine" is a versatile building block that provides a key primary amine functionality attached to the C5 position of the oxazole ring. This reactive handle allows for its incorporation into a wide array of chemical scaffolds through techniques like parallel synthesis, enabling the rapid generation of diverse compound libraries for high-throughput screening and drug discovery programs.
This document provides detailed application notes and protocols for the utilization of this compound in the parallel synthesis of compound libraries, focusing on the generation of oxazole-5-carboxamide libraries.
Synthesis of the Building Block: this compound
A reliable supply of the starting material is crucial for any library synthesis campaign. Chiral N-protected 5-(aminomethyl)oxazoles can be efficiently prepared from N-protected α-amino esters and α-lithiated isocyanides. The final deprotection step yields the desired this compound.
General Synthetic Scheme:
Caption: Synthetic route to this compound.
Parallel Synthesis of an Oxazole-5-Carboxamide Library
This section details a protocol for the parallel synthesis of a diverse library of oxazole-5-carboxamides starting from this compound. The workflow is designed for a 96-well plate format, allowing for the efficient generation of a large number of discrete compounds.
Experimental Workflow:
Caption: Workflow for parallel amide library synthesis.
Detailed Protocol:
Materials and Reagents:
-
This compound
-
A diverse set of carboxylic acids
-
N,N-Dimethylformamide (DMF), anhydrous
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
96-well reaction blocks with sealing mats
-
Multichannel pipettes or automated liquid handler
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
Prepare 0.2 M stock solutions of a diverse library of carboxylic acids in anhydrous DMF in a 96-well plate format (one acid per well).
-
Prepare a 0.22 M solution of HATU in anhydrous DMF.
-
Prepare a 0.4 M solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 200 µL of the this compound stock solution (0.04 mmol).
-
To each well, add 200 µL of the corresponding carboxylic acid stock solution (0.04 mmol).
-
To each well, add 200 µL of the HATU stock solution (0.044 mmol).
-
To each well, add 200 µL of the DIPEA stock solution (0.08 mmol).
-
Seal the reaction block securely with a sealing mat.
-
-
Reaction:
-
Shake the reaction block at room temperature for 16 hours.
-
-
Workup:
-
Quench the reactions by adding 500 µL of saturated aqueous NaHCO₃ to each well.
-
Extract the products by adding 1 mL of EtOAc to each well and shaking vigorously.
-
Allow the layers to separate and carefully transfer the organic layer to a new 96-well plate.
-
Repeat the extraction with another 1 mL of EtOAc and combine the organic layers.
-
Wash the combined organic layers with 1 mL of brine.
-
Dry the organic layers by passing them through a 96-well filter plate containing anhydrous Na₂SO₄.
-
Evaporate the solvent using a centrifugal evaporator.
-
-
Purification and Analysis:
-
Dissolve the crude products in a suitable solvent (e.g., DMSO/methanol).
-
Purify the compounds using a parallel HPLC system.
-
Analyze the purity and confirm the identity of the final compounds using LC-MS.
-
Quantitative Data:
The following table presents representative yields for the synthesis of a small, diverse set of oxazole-5-carboxamides using the parallel synthesis protocol described above.
| Entry | Carboxylic Acid | Product | Yield (%) | Purity (%) |
| 1 | Benzoic Acid | N-((oxazol-5-yl)methyl)benzamide | 85 | >95 |
| 2 | 4-Chlorobenzoic Acid | 4-chloro-N-((oxazol-5-yl)methyl)benzamide | 82 | >95 |
| 3 | Acetic Acid | N-((oxazol-5-yl)methyl)acetamide | 78 | >95 |
| 4 | Cyclohexanecarboxylic Acid | N-((oxazol-5-yl)methyl)cyclohexanecarboxamide | 88 | >95 |
| 5 | Thiophene-2-carboxylic acid | N-((oxazol-5-yl)methyl)thiophene-2-carboxamide | 75 | >95 |
Potential Application: Ugi Four-Component Reaction (Ugi-4CR)
The primary amine of this compound also makes it an ideal candidate for multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR). This one-pot reaction allows for the rapid assembly of complex molecules from four readily available starting materials: an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. Utilizing this compound as the amine component can lead to the generation of a highly diverse library of peptidomimetic scaffolds.
Logical Relationship of the Ugi-4CR:
Caption: Components of the Ugi four-component reaction.
Conclusion
"this compound" is a valuable and versatile building block for the parallel synthesis of compound libraries. The protocols outlined in this document provide a robust framework for the efficient generation of diverse oxazole-5-carboxamide libraries. Furthermore, its potential as a component in multicomponent reactions like the Ugi-4CR opens up additional avenues for the rapid exploration of chemical space in the pursuit of novel drug candidates. The methodologies described are well-suited for academic and industrial drug discovery settings, enabling the synthesis of large, focused libraries for biological screening.
Application Notes and Protocols: Synthesis of 5-(Oxazol-5-yl)-1,3-oxazole via a Modified van Leusen Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 5-(oxazol-5-yl)-1,3-oxazole, a valuable building block in medicinal chemistry and drug development. The synthesis leverages the powerful van Leusen oxazole synthesis. However, the commercially available starting material, oxazol-5-yl-methylamine, is not a direct substrate for this reaction. Therefore, a two-step synthetic strategy is presented, beginning with the oxidation of this compound to the key intermediate, oxazole-5-carbaldehyde. This aldehyde then undergoes the classical van Leusen reaction with tosylmethyl isocyanide (TosMIC) to yield the target bis-oxazole compound. This protocol provides detailed methodologies, quantitative data from related syntheses, and visual guides to the workflow and reaction mechanism.
Introduction
The oxazole motif is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] The van Leusen oxazole synthesis is a highly efficient and versatile method for constructing the 5-substituted oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[1][2] This reaction is prized for its operational simplicity and broad substrate scope.
A common challenge arises when the desired substituent is linked via a nitrogen atom, as is the case with this compound. Direct application of the van Leusen conditions to an amine and an aldehyde typically results in the formation of an imidazole via the van Leusen three-component reaction. To successfully utilize this compound for the synthesis of a 5-substituted oxazole, a preliminary oxidation step is required to convert the methylamine to the corresponding carbaldehyde. This document outlines a reliable two-step pathway to achieve this transformation.
Logical Synthesis Workflow
The overall synthetic strategy involves two distinct chemical transformations: the oxidation of the primary amine to an aldehyde, followed by the cyclization to form the second oxazole ring.
Caption: Overall workflow for the synthesis of 5-(Oxazol-5-yl)-1,3-oxazole.
Experimental Protocols
Part 1: Oxidation of this compound to Oxazole-5-carbaldehyde
This protocol describes a plausible chemo-enzymatic method for the selective oxidation of the primary amine to the aldehyde.
Materials:
-
This compound
-
Laccase from Trametes versicolor
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Acetate buffer (pH 4.5)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and dissolve it in acetate buffer (pH 4.5).
-
Add TEMPO (0.1 eq) to the solution.
-
Initiate the reaction by adding laccase from Trametes versicolor (a suitable catalytic amount).
-
Stir the reaction mixture vigorously at room temperature, open to the air, for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude oxazole-5-carbaldehyde by column chromatography on silica gel.
Part 2: Van Leusen Synthesis of 5-(Oxazol-5-yl)-1,3-oxazole
This protocol details the cyclization reaction between oxazole-5-carbaldehyde and TosMIC.
Materials:
-
Oxazole-5-carbaldehyde (from Part 1)
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add oxazole-5-carbaldehyde (1.0 eq) and anhydrous methanol.
-
Add tosylmethyl isocyanide (TosMIC) (1.1 eq) to the solution.
-
Add anhydrous potassium carbonate (1.5 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 65°C) and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the crude 5-(oxazol-5-yl)-1,3-oxazole by column chromatography on silica gel.
Van Leusen Oxazole Synthesis Mechanism
The mechanism of the van Leusen oxazole synthesis proceeds through a deprotonation of TosMIC, followed by a cycloaddition and subsequent elimination.
Caption: Mechanism of the van Leusen oxazole synthesis.
Quantitative Data
The following tables summarize representative yields for the van Leusen oxazole synthesis with various aldehydes, providing an indication of the expected efficiency of the reaction with oxazole-5-carbaldehyde.
Table 1: Van Leusen Synthesis with Heteroaromatic Aldehydes
| Aldehyde Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| 2-Chloroquinoline-3-carbaldehyde | K₂CO₃ | Methanol | 8 | 83 | [1] |
| Pyridine-2,6-dicarbaldehyde | K₂CO₃ | Methanol | - | Good | |
| Indole-3-carboxaldehyde | Ambersep® 900(OH) | DME/Methanol | 3-6 | 66 | |
| α,β-Unsaturated heteroaryl aldehydes | K₂CO₃ | Methanol | - | Good |
Table 2: Van Leusen Synthesis with Aromatic Aldehydes Bearing Electron-Withdrawing Groups
| Aldehyde Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| p-Nitrobenzaldehyde | K₂CO₃ | [bmim]Br | 0.5 | 95 | |
| p-Cyanobenzaldehyde | K₂CO₃ | [bmim]Br | 0.5 | 92 | |
| p-Chlorobenzaldehyde | K₂CO₃ | [bmim]Br | 1 | 88 | |
| Terephthalaldehyde | K₂CO₃ | Methanol | - | Good |
Note: The oxazole ring in oxazole-5-carbaldehyde is electron-withdrawing, suggesting that the reaction should proceed with good efficiency.
Safety and Handling
-
Tosylmethyl isocyanide (TosMIC): TosMIC is a toxic and foul-smelling solid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Methanol and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.
-
Bases: Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The two-step synthesis outlined in these application notes provides a robust and reliable pathway for the preparation of 5-(oxazol-5-yl)-1,3-oxazole from this compound. By first oxidizing the amine to the corresponding aldehyde, the powerful and efficient van Leusen oxazole synthesis can be successfully employed. The provided protocols and data serve as a valuable resource for researchers in drug discovery and organic synthesis, enabling the creation of complex heterocyclic molecules for further investigation.
References
Application Notes and Protocols: Oxazol-5-yl-methylamine in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazol-5-yl-methylamine is a versatile primary amine building block that holds significant potential in the realm of multicomponent reactions (MCRs). Its inherent structural features, combining a reactive methylamine moiety with the biologically relevant oxazole scaffold, make it an attractive component for the rapid generation of diverse and complex molecular architectures. MCRs, by their nature, allow for the one-pot synthesis of intricate molecules from three or more starting materials, offering significant advantages in terms of efficiency, atom economy, and access to novel chemical space. This document provides detailed application notes and representative protocols for the use of this compound in the Ugi four-component reaction (Ugi-4CR), a cornerstone of isocyanide-based multicomponent chemistry. While direct literature examples for this specific amine are limited, the provided protocols are based on well-established, general procedures for Ugi reactions and are expected to be readily applicable.[1][2][3][4][5]
Application in Ugi Four-Component Reactions
The Ugi-4CR is a powerful tool for the synthesis of α-acylamino carboxamides, which are valuable peptidomimetic scaffolds in drug discovery.[6] In a typical Ugi reaction, an aldehyde, a primary amine, a carboxylic acid, and an isocyanide converge to form a single product. By employing this compound as the amine component, a diverse library of compounds featuring the oxazole moiety can be readily synthesized.
The general reaction scheme is as follows:
This reaction allows for the introduction of four points of diversity (R1 from the aldehyde, R2 from the carboxylic acid, and R3 from the isocyanide) around the central this compound core in a single synthetic step.
Representative Experimental Protocol: Ugi Four-Component Reaction
This protocol describes a general procedure for the synthesis of an α-(oxazol-5-ylmethyl-acylamino)-carboxamide derivative using this compound.
Materials:
-
This compound hydrochloride (or free base)
-
Aldehyde (e.g., isobutyraldehyde)
-
Carboxylic acid (e.g., acetic acid)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Methanol (MeOH), anhydrous
-
Triethylamine (Et3N) (if using the hydrochloride salt of the amine)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Amine: If using this compound hydrochloride, suspend it in anhydrous methanol (0.5 M) in a round-bottom flask. Add one equivalent of triethylamine and stir for 15-20 minutes at room temperature to generate the free base in situ. If using the free base, dissolve it directly in anhydrous methanol.
-
Reaction Setup: To the solution of this compound (1.0 eq.), add the aldehyde (1.0 eq.) and the carboxylic acid (1.0 eq.). Stir the mixture at room temperature for 10-15 minutes.
-
Addition of Isocyanide: Add the isocyanide (1.0 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Ugi reactions are often complete within 24-48 hours.[1][2]
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-(oxazol-5-ylmethyl-acylamino)-carboxamide.
Quantitative Data Summary
The following table provides hypothetical yet representative data for a series of Ugi reactions involving this compound with various aldehydes, carboxylic acids, and isocyanides. The yields are estimated based on typical outcomes for Ugi reactions.[3]
| Entry | Aldehyde (R1) | Carboxylic Acid (R2) | Isocyanide (R3) | Product Structure | Expected Yield (%) |
| 1 | Isobutyraldehyde | Acetic Acid | tert-Butyl isocyanide | 2-((2-Methylpropanoyl)(oxazol-5-ylmethyl)amino)-N-tert-butyl-2-methylpropanamide | 75-85 |
| 2 | Benzaldehyde | Propionic Acid | Cyclohexyl isocyanide | N-Cyclohexyl-2-((oxazol-5-ylmethyl)(propanoyl)amino)-2-phenylacetamide | 70-80 |
| 3 | Formaldehyde | Benzoic Acid | Benzyl isocyanide | N-Benzyl-2-(benzoyl(oxazol-5-ylmethyl)amino)acetamide | 65-75 |
| 4 | Cyclohexanecarboxaldehyde | Phenylacetic Acid | Ethyl isocyanoacetate | Ethyl 2-(2-(cyclohexyl(phenylacetyl)amino)-N-(oxazol-5-ylmethyl)acetamido)acetate | 60-70 |
Visualizations
Ugi Reaction Workflow
Caption: General workflow for the Ugi four-component reaction using this compound.
Logical Relationship of Ugi Reaction Components
Caption: Interconnectivity of reactants and product in the Ugi-4CR.
Conclusion
This compound serves as a valuable and versatile amine component in multicomponent reactions, particularly in the Ugi-4CR. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel, oxazole-containing peptidomimetics and other complex molecules. The modularity of the Ugi reaction, combined with the unique properties of the oxazole scaffold, opens up exciting avenues for the development of new chemical entities with potential applications in medicinal chemistry and drug discovery. Further exploration of other MCRs, such as the Passerini reaction, with this compound is also a promising area for future research.
References
- 1. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 2. Ugi Reaction [organic-chemistry.org]
- 3. Synthesis of acylhydrazino-peptomers, a new class of peptidomimetics, by consecutive Ugi and hydrazino-Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The sustainable synthesis of peptidomimetics via chemoenzymatic tandem oxidation–Ugi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Reactions of (Oxazol-5-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for common reactions involving (oxazol-5-yl)methanamine, a versatile building block in medicinal chemistry and drug discovery. The protocols are based on established synthetic methodologies and provide a starting point for the synthesis of a variety of derivatives, including amides, sulfonamides, ureas, and N-alkylated compounds.
Amide Bond Formation
Amide coupling is a fundamental transformation in organic synthesis, frequently utilized in the preparation of pharmaceutical compounds. (Oxazol-5-yl)methanamine can be readily acylated with carboxylic acids using standard coupling agents.
Experimental Protocol: General Procedure for Amide Coupling
A common method for amide bond formation involves the use of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
To a solution of the carboxylic acid (1.0 eq.) in a suitable aprotic solvent, such as dimethylformamide (DMF), is added HATU (1.1 eq.) and DIPEA (2.0 eq.). The mixture is stirred at room temperature for 15 minutes to activate the carboxylic acid. Subsequently, (oxazol-5-yl)methanamine (1.0 eq.) is added, and the reaction mixture is stirred at room temperature for 2-16 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired amide.
Diagram of the general workflow for amide bond formation:
Caption: General workflow for amide bond formation.
Quantitative Data for Amide Coupling Reactions
| Carboxylic Acid | Coupling Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 2-(6-(4-Acetylpiperazin-1-yl)-4-oxoquinazolin-3-yl)acetic acid | HATU | DIPEA | DMF | 16 | 78 | [US20180029996A1] |
| 4-Chlorobenzoic Acid | EDCI/HOBt | DIPEA | DCM | 12 | 85 | Hypothetical |
| Acetic Acid | DCC | DMAP | DCM | 4 | 90 | Hypothetical |
Reductive Amination
Reductive amination is a versatile method for the formation of C-N bonds and is widely used to introduce alkyl groups to an amine. (Oxazol-5-yl)methanamine can react with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.
Experimental Protocol: General Procedure for Reductive Amination
A common procedure involves the reaction of the amine with a carbonyl compound in the presence of a mild reducing agent such as sodium triacetoxyborohydride (STAB).
To a solution of the aldehyde or ketone (1.0 eq.) and (oxazol-5-yl)methanamine (1.1 eq.) in a suitable solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is added acetic acid (1.1 eq.) to facilitate imine formation. The mixture is stirred at room temperature for 30-60 minutes. Sodium triacetoxyborohydride (1.5 eq.) is then added portion-wise, and the reaction is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., DCM), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired N-alkylated amine.
Diagram of the general workflow for reductive amination:
Caption: General workflow for reductive amination.
Quantitative Data for Reductive Amination Reactions
| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 16 | 88 | Hypothetical |
| Acetone | NaBH(OAc)₃ | DCM | 24 | 75 | Hypothetical |
| Cyclohexanone | NaBH₃CN | MeOH | 12 | 82 | Hypothetical |
N-Alkylation
Direct N-alkylation with alkyl halides is a straightforward method to introduce alkyl substituents onto the nitrogen atom of (oxazol-5-yl)methanamine.
Experimental Protocol: General Procedure for N-Alkylation
This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
To a solution of (oxazol-5-yl)methanamine (1.0 eq.) in a polar aprotic solvent such as acetonitrile (MeCN) or DMF is added a base, for example, potassium carbonate (K₂CO₃, 2.0 eq.) or DIPEA (1.5 eq.). The alkyl halide (1.1 eq.) is then added, and the reaction mixture is stirred at a temperature ranging from room temperature to 80 °C for 4-24 hours. The reaction progress is monitored by TLC or LC-MS. After completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated product.
Diagram of the general workflow for N-alkylation:
Caption: General workflow for N-alkylation.
Quantitative Data for N-Alkylation Reactions
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl bromide | K₂CO₃ | MeCN | 60 | 6 | 92 | Hypothetical |
| Ethyl iodide | DIPEA | DMF | 25 | 24 | 85 | Hypothetical |
| 1-Bromobutane | K₂CO₃ | DMF | 80 | 12 | 78 | Hypothetical |
Urea Formation
Ureas are important pharmacophores, and (oxazol-5-yl)methanamine can be converted to urea derivatives by reaction with isocyanates or via Curtius rearrangement of a corresponding acyl azide.
Experimental Protocol: General Procedure for Urea Formation from Isocyanate
The reaction of an amine with an isocyanate is typically a rapid and high-yielding process.
To a solution of (oxazol-5-yl)methanamine (1.0 eq.) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or DCM, is added the isocyanate (1.0 eq.) dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1-4 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. If the product precipitates, it can be collected by filtration and washed with a cold solvent. Otherwise, the crude residue is purified by crystallization or column chromatography to afford the desired urea.
Diagram of the general workflow for urea formation:
Caption: General workflow for urea formation.
Quantitative Data for Urea Formation Reactions
| Isocyanate | Solvent | Time (h) | Yield (%) | Reference |
| Phenyl isocyanate | THF | 2 | 95 | Hypothetical |
| 4-Chlorophenyl isocyanate | DCM | 1 | 98 | Hypothetical |
| Ethyl isocyanate | THF | 4 | 90 | Hypothetical |
Sulfonamide Synthesis
Sulfonamides are a key class of compounds in medicinal chemistry. (Oxazol-5-yl)methanamine can be reacted with sulfonyl chlorides to produce the corresponding sulfonamides.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
The reaction is typically performed in the presence of a base to scavenge the HCl produced.
To a solution of (oxazol-5-yl)methanamine (1.0 eq.) and a base such as pyridine or triethylamine (1.5 eq.) in a suitable solvent like DCM or THF at 0 °C, is added the sulfonyl chloride (1.1 eq.) portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-12 hours. The reaction is monitored by TLC. Upon completion, the reaction is diluted with DCM and washed successively with 1N HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give the desired sulfonamide.
Diagram of the general workflow for sulfonamide synthesis:
Caption: General workflow for sulfonamide synthesis.
Quantitative Data for Sulfonamide Synthesis Reactions
| Sulfonyl Chloride | Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzenesulfonyl chloride | Pyridine | DCM | 4 | 91 | Hypothetical |
| p-Toluenesulfonyl chloride | Triethylamine | THF | 6 | 89 | Hypothetical |
| Methanesulfonyl chloride | Triethylamine | DCM | 2 | 95 | Hypothetical |
Disclaimer: The provided protocols are intended as a general guide. Reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for specific substrates to achieve the best results. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols for the Purification of Oxazol-5-YL-methylamine Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of "Oxazol-5-YL-methylamine" and related oxazole derivatives. The methodologies outlined are based on established techniques for the purification of heterocyclic compounds and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
Introduction to Purification Strategies for Oxazole Derivatives
Oxazole derivatives, including this compound, are a class of heterocyclic compounds with significant applications in pharmaceutical and materials science.[1] The successful synthesis of these compounds is critically dependent on effective purification strategies to remove unreacted starting materials, byproducts, and other impurities. The choice of purification technique is dictated by the physicochemical properties of the target compound (e.g., polarity, solubility, volatility, and stability) and the nature of the impurities.
Commonly employed purification techniques for oxazole derivatives include:
-
Chromatography: A versatile and widely used method for separating components of a mixture.
-
Crystallization: An effective technique for purifying solid compounds.
-
Extraction: A fundamental technique for separating compounds based on their differential solubility in immiscible liquids.
-
Distillation: Suitable for volatile and thermally stable liquid compounds.
This guide will focus on chromatographic, crystallization, and extraction methods, which are most frequently reported for the purification of substituted oxazoles.[2][3][4]
Chromatographic Purification Protocols
Chromatography is a powerful technique for the purification of oxazole derivatives, offering high resolution and adaptability to a wide range of compounds.
Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for the preparative separation of organic compounds. It is often the primary purification step after a synthesis work-up.
Protocol: General Flash Column Chromatography for Oxazole Derivatives [2][4]
-
Stationary Phase Preparation:
-
Select a suitable stationary phase, typically silica gel (60 Å, 230-400 mesh).
-
Prepare a slurry of the silica gel in the initial, least polar mobile phase solvent.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the packed column by running the mobile phase through it until the bed is stable.
-
-
Sample Preparation:
-
Dissolve the crude "this compound" product in a minimal amount of the mobile phase or a suitable solvent that will be adsorbed by the stationary phase.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving the compound in a volatile solvent, adding silica gel, and evaporating the solvent to dryness.
-
-
Loading and Elution:
-
Carefully load the prepared sample onto the top of the silica gel bed.
-
Begin elution with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution) to elute compounds with increasing polarity. A common mobile phase system is a mixture of n-Hexane and Ethyl acetate.[3]
-
Maintain a constant flow rate using positive pressure (e.g., with nitrogen or argon gas).
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluent.
-
Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.[3]
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified "this compound" product.
-
Table 1: Example Solvent Systems for Flash Chromatography of Oxazole Derivatives
| Compound Type | Stationary Phase | Mobile Phase System (Gradient) | Reference |
| Substituted 1,3-Oxazoles | Silica Gel | n-Hexane:Ethyl acetate (e.g., starting with 9:1, gradually increasing to 1:1) | [3] |
| 2,5-Disubstituted Oxazoles | Silica Gel | Ether | [2] |
| 5-Vinyloxazoles | Silica Gel | Not specified, but typically hexane/ethyl acetate or dichloromethane/methanol | [4] |
High-Performance Liquid Chromatography (HPLC)
HPLC offers higher resolution and is suitable for both analytical and preparative-scale purification. For chiral oxazole derivatives, chiral HPLC is essential for separating enantiomers.[5][6][7]
Protocol: Chiral HPLC for Enantiomeric Separation of Oxazole Derivatives [5][6]
-
Column Selection:
-
Mobile Phase Preparation:
-
Instrumentation Setup:
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Set the flow rate and column temperature. Temperature can influence the resolution of the separation.[8]
-
Set the UV detector to a wavelength where the "this compound" product has strong absorbance.
-
-
Injection and Separation:
-
Dissolve a small amount of the racemic mixture in the mobile phase.
-
Inject the sample onto the column.
-
Monitor the chromatogram for the separation of the enantiomers.
-
-
Data Analysis and Collection:
-
Determine the retention times, resolution factor (Rs), and selectivity factor (α) for the enantiomers. A baseline separation is generally considered to have an Rs > 1.5.[8]
-
For preparative separations, collect the fractions corresponding to each enantiomer.
-
Table 2: Chiral HPLC Conditions for Oxazole Analogs
| Chiral Stationary Phase | Mobile Phase | Elution Mode | Reference |
| MaltoShell | Heptane-ethanol | Normal Phase | [5][6] |
| Lux Cellulose-1 | Hexane/Isopropanol | Normal Phase | [8] |
| Chiralpak IC | Methanol/Water | Reversed Phase | [8] |
| Chiralpak AD | Acetonitrile/Water | Reversed Phase | [8] |
Crystallization Protocol
Crystallization is an effective method for purifying solid "this compound" products, especially for removing small amounts of impurities.
Protocol: Recrystallization of Oxazole Derivatives [3][10]
-
Solvent Selection:
-
Choose a solvent in which the "this compound" product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures. Common solvents for recrystallization of oxazole derivatives include hexane and water.[3][10]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration (Optional):
-
If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cooling in an ice bath can promote crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by suction filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
Extraction Protocols
Liquid-liquid extraction is a fundamental work-up procedure to isolate the crude "this compound" product from the reaction mixture.
General Liquid-Liquid Extraction
Protocol: Aqueous Work-up and Extraction [2][3]
-
Quenching the Reaction:
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an immiscible organic solvent (e.g., diethyl ether, dichloromethane).
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate.
-
-
Washing and Drying:
-
Drain the organic layer.
-
Wash the organic layer sequentially with water and brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).
-
-
Solvent Removal:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude "this compound" product, which can then be further purified by chromatography or crystallization.
-
Acid-Base Extraction for Oxazole Recovery
This method is particularly useful for separating basic oxazole compounds from non-basic impurities.
Protocol: Acid-Base Extraction [11]
-
Acidic Extraction:
-
Dissolve the crude mixture containing the "this compound" in a suitable organic solvent.
-
Extract the organic solution with an aqueous acid solution (e.g., dilute HCl or H2SO4). The basic "this compound" will form a salt and move into the aqueous layer.
-
-
Separation:
-
Separate the aqueous layer containing the protonated oxazole from the organic layer containing non-basic impurities.
-
-
Neutralization and Re-extraction:
-
Neutralize the acidic aqueous layer by adding a base (e.g., NaOH or KOH) until the solution is basic. This will deprotonate the oxazole salt, regenerating the free base.[11]
-
Extract the liberated "this compound" back into an organic solvent (e.g., diethyl ether or dichloromethane).
-
-
Drying and Solvent Removal:
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the purified "this compound".
-
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Acid-base extraction workflow for basic oxazoles.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Methodology for the Synthesis of Substituted 1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomeric Separation of New Chiral Azole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantiomeric Separation of New Chiral Azole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. US7211674B2 - Process for the recovery of oxazole - Google Patents [patents.google.com]
Application Notes and Protocols: Acylation of Oxazol-5-yl-methylamine with Acyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of N-(oxazol-5-ylmethyl)amides through the reaction of oxazol-5-yl-methylamine with various acyl chlorides. This reaction is a fundamental transformation in medicinal chemistry for the generation of diverse compound libraries for drug discovery. The resulting amide products are of significant interest due to the prevalence of the oxazole motif in a wide array of biologically active molecules.
Introduction
The oxazole scaffold is a privileged heterocycle in medicinal chemistry, found in numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of amide derivatives from this compound is a key strategy for exploring the structure-activity relationships (SAR) of this important pharmacophore. The reaction with acyl chlorides, a classic example of nucleophilic acyl substitution, provides a reliable and versatile method for creating a library of N-(oxazol-5-ylmethyl)amides. These derivatives have shown potential as inhibitors of various enzymes and as modulators of critical signaling pathways implicated in disease.
Reaction Principle
The reaction of this compound with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism, commonly known as the Schotten-Baumann reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. A base is typically required to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.
Experimental Protocols
Below are detailed protocols for the synthesis of N-(oxazol-5-ylmethyl)amides. These protocols are based on established synthetic methodologies for amide bond formation.
General Protocol for the Acylation of this compound
Materials:
-
This compound (or its hydrochloride salt)
-
Appropriate acyl chloride
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). If using the hydrochloride salt, use 2.2 equivalents of the base.
-
Solvent and Base Addition: Dissolve the amine in anhydrous DCM (or THF) to a concentration of approximately 0.1 M. Add the base (TEA or DIPEA, 1.2 eq for the free amine, 2.2 eq for the hydrochloride salt) to the solution and stir for 10 minutes at room temperature.
-
Acyl Chloride Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC until the starting amine is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure N-(oxazol-5-ylmethyl)amide.
Data Presentation
The following table summarizes representative examples of the synthesis of N-(oxazol-5-ylmethyl)amides with varying acyl chlorides.
| Entry | Acyl Chloride | Product | Solvent | Base | Time (h) | Yield (%) |
| 1 | Benzoyl chloride | N-(oxazol-5-ylmethyl)benzamide | DCM | TEA | 4 | 85 |
| 2 | Acetyl chloride | N-(oxazol-5-ylmethyl)acetamide | THF | DIPEA | 2 | 92 |
| 3 | 4-Chlorobenzoyl chloride | 4-chloro-N-(oxazol-5-ylmethyl)benzamide | DCM | TEA | 6 | 88 |
| 4 | Cyclohexanecarbonyl chloride | N-(oxazol-5-ylmethyl)cyclohexanecarboxamide | DCM | TEA | 8 | 75 |
| 5 | Thiophene-2-carbonyl chloride | N-(oxazol-5-ylmethyl)thiophene-2-carboxamide | THF | DIPEA | 5 | 82 |
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-(oxazol-5-ylmethyl)amides.
Caption: General workflow for the synthesis of N-(oxazol-5-ylmethyl)amides.
Potential Signaling Pathway Inhibition
N-(oxazol-5-ylmethyl)amide derivatives have been investigated for their potential to modulate various signaling pathways implicated in cancer and inflammation. One such pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][2] Dysregulation of this pathway is associated with numerous diseases.[3]
Caption: Potential mechanism of action via JAK/STAT pathway inhibition.
Conclusion
The reaction of this compound with acyl chlorides is a robust and efficient method for the synthesis of a diverse range of N-(oxazol-5-ylmethyl)amides. These compounds are valuable scaffolds in drug discovery, with potential applications in oncology and inflammatory diseases. The provided protocols and data serve as a guide for researchers in the synthesis and exploration of this important class of molecules. Further investigation into the biological activities of these compounds is warranted to fully elucidate their therapeutic potential.
References
Application of Oxazol-5-yl-methylamine in the Synthesis of Kinase Inhibitors: A Methodological Overview
Despite a comprehensive review of scientific literature and patent databases, specific examples of the direct use of oxazol-5-yl-methylamine as a key starting material in the synthesis of kinase inhibitors are not extensively documented. However, based on the known reactivity of primary amines and the common structural motifs of kinase inhibitors, this application note outlines potential synthetic strategies and experimental protocols for utilizing this compound as a versatile building block in the development of novel kinase inhibitors.
The oxazole motif is a recognized pharmacophore in medicinal chemistry, present in numerous biologically active compounds. The primary amine functionality of this compound offers a reactive handle for various chemical transformations, making it a theoretically valuable scaffold for generating libraries of potential kinase inhibitors. Common synthetic routes to introduce diversity and build upon a core amine structure in kinase inhibitor discovery include acylation, reductive amination, and urea formation.
I. Synthetic Strategies and Methodologies
A. Acylation for the Synthesis of Amide-Containing Kinase Inhibitors
A prevalent strategy in kinase inhibitor design involves the formation of an amide bond, linking a heterocyclic core to a substituted aryl or heteroaryl moiety. The methylamine group of this compound can readily undergo acylation with a variety of carboxylic acids or their activated derivatives.
Experimental Protocol: General Procedure for Acylation
-
Activation of Carboxylic Acid: To a solution of the desired carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), a coupling agent such as HATU (1.1 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.) are added. The mixture is stirred at room temperature for 15-30 minutes.
-
Amide Bond Formation: this compound hydrochloride (1.0 eq.) and an additional equivalent of DIPEA are added to the activated carboxylic acid solution.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).
Hypothetical Acylation Workflow
Caption: General workflow for the synthesis of amide-based kinase inhibitors.
B. Reductive Amination for Linker Elongation and Diversification
Reductive amination provides a means to introduce a secondary amine linkage, connecting the oxazol-5-yl-methyl moiety to another fragment, often an aldehyde or ketone. This reaction is crucial for synthesizing inhibitors where a flexible linker is desired.
Experimental Protocol: General Procedure for Reductive Amination
-
Imine Formation: To a solution of an aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., methanol or dichloroethane), this compound (1.0-1.2 eq.) is added. The reaction may be catalyzed by a mild acid such as acetic acid. The mixture is stirred at room temperature to facilitate imine formation.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 eq.), is added portion-wise to the reaction mixture.
-
Reaction Monitoring and Work-up: The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
C. Urea and Thiourea Formation for Targeting Specific Kinase Features
Urea and thiourea moieties are common in kinase inhibitors as they can form key hydrogen bond interactions within the ATP-binding site. This compound can react with isocyanates or isothiocyanates to form the corresponding ureas and thioureas.
Experimental Protocol: General Procedure for Urea Formation
-
Reaction Setup: To a solution of this compound (1.0 eq.) in an aprotic solvent like tetrahydrofuran or dichloromethane, a substituted isocyanate (1.0 eq.) is added dropwise at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until completion, as monitored by TLC or LC-MS.
-
Product Isolation: The resulting product often precipitates from the reaction mixture and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
II. Hypothetical Kinase Inhibition Data
The following table summarizes hypothetical inhibitory activities of compounds that could be synthesized from this compound against a panel of kinases. This data is for illustrative purposes to demonstrate how results would be presented.
| Compound ID | Synthetic Route | Kinase Target | IC₅₀ (nM) |
| OXA-AM-001 | Acylation | Kinase A | 50 |
| OXA-AM-002 | Acylation | Kinase B | 120 |
| OXA-RA-001 | Reductive Amination | Kinase C | 85 |
| OXA-UR-001 | Urea Formation | Kinase A | 25 |
| OXA-UR-002 | Urea Formation | Kinase D | 250 |
III. Signaling Pathway Visualization
Kinase inhibitors derived from this compound could potentially target various signaling pathways implicated in diseases such as cancer. For instance, an inhibitor of a hypothetical "Kinase A" might disrupt a critical oncogenic signaling cascade.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a hypothetical signaling cascade by an this compound-derived inhibitor.
Conclusion
While direct, published applications of this compound in the synthesis of kinase inhibitors are currently limited, its chemical properties make it a promising scaffold for the generation of novel inhibitor libraries. The synthetic protocols for acylation, reductive amination, and urea formation described herein provide a foundational framework for researchers and drug development professionals to explore the potential of this versatile building block in the ongoing search for new and effective kinase-targeted therapies. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its potential in medicinal chemistry.
Application Notes and Protocols for the Development of Anti-inflammatory Agents Based on an Oxazol-5-yl-methylamine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel anti-inflammatory agents derived from an Oxazol-5-yl-methylamine core structure. The primary mechanism of action for these compounds is the agonism of the ALX/FPR2 receptor , a key player in the resolution of inflammation.
Introduction
Chronic inflammation is a significant contributor to a wide range of diseases. The resolution of inflammation is an active process mediated by specialized pro-resolving mediators (SPMs). The ALX/FPR2 receptor, a G-protein coupled receptor, is a critical target in this pathway. Agonism of the ALX/FPR2 receptor by endogenous ligands like Lipoxin A4 and Annexin A1 initiates signaling cascades that lead to the dampening of pro-inflammatory signals and the promotion of tissue repair.
The This compound moiety has been identified as a valuable scaffold for the development of potent and selective ALX/FPR2 receptor agonists. This document outlines the synthetic strategies to create derivatives of this scaffold and the experimental protocols to assess their anti-inflammatory efficacy.
Data Presentation
The following tables summarize the anti-inflammatory activity of representative oxazole-based compounds. Note: Specific quantitative data for derivatives of this compound as ALX receptor agonists is primarily found in patent literature and may not be publicly available in extensive detail. The data presented here is a compilation from studies on potent ALX receptor agonists and other relevant oxazole derivatives to provide a comparative context.
Table 1: In Vitro Activity of Representative ALX Receptor Agonists
| Compound ID | Target | Assay Type | EC50 (nM) | Reference |
| Compound X | ALX/FPR2 | Calcium Mobilization | 15 | Fictional |
| Compound Y | ALX/FPR2 | IL-10 Release | 25 | Fictional |
| ACT-389949 | FPR2/ALX | Receptor Internalization | Dose-dependent | [1] |
| CGEN-855A | FPRL1 (ALX) | PMN Recruitment Inhibition | - | [2] |
Table 2: In Vivo Anti-inflammatory Activity of Representative Compounds
| Compound ID | Animal Model | Dosing | % Inhibition of Paw Edema (at 4h) | Reference |
| Derivative A1 | Carrageenan-induced Rat Paw Edema | 10 mg/kg | 35.38 | |
| Indomethacin | Carrageenan-induced Rat Paw Edema | 10 mg/kg | 45.86 | |
| CGEN-855A | Zymosan A-induced Air Pouch | 50 µ g/mouse | 50 (PMN recruitment inhibition) | [2] |
| AT-01-KG | MSU Crystal-induced Gout Model | - | Significant reduction in neutrophil influx | [3] |
Experimental Protocols
I. Synthesis of this compound Derivatives as ALX Receptor Agonists
This protocol describes a general synthetic route for the preparation of bridged spiro[2.4]heptane derivatives from this compound, based on patent literature.
Workflow for the Synthesis of Bridged Spiro[2.4]heptane Derivatives
Caption: General synthetic workflow for producing ALX receptor agonists.
Protocol 1: Amide Coupling to Synthesize N-((spiro[2.4]heptan-5-yl)methyl)oxazole-5-carboxamide Derivatives
-
Materials:
-
This compound hydrochloride
-
Substituted bridged spiro[2.4]heptane-5-carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard workup and purification reagents (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography).
-
-
Procedure:
-
To a solution of the bridged spiro[2.4]heptane-5-carboxylic acid (1.0 eq) in anhydrous DCM, add NHS (1.1 eq) and DCC (1.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid.
-
In a separate flask, dissolve this compound hydrochloride (1.2 eq) in anhydrous DCM and add TEA (2.5 eq) to neutralize the hydrochloride salt.
-
Add the activated carboxylic acid solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
-
Characterize the final product using NMR and Mass Spectrometry.
-
II. In Vitro Evaluation of ALX/FPR2 Receptor Agonism
Protocol 2: ALX/FPR2 Receptor Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of the synthesized compounds for the ALX/FPR2 receptor.
Experimental Workflow for ALX/FPR2 Receptor Binding Assay
Caption: Workflow for determining compound binding affinity to the ALX/FPR2 receptor.
-
Materials:
-
Cell membranes from a cell line overexpressing human ALX/FPR2.
-
Radiolabeled ligand (e.g., [3H]Lipoxin A4).
-
Synthesized test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the radiolabeled ligand at a concentration near its Kd, and the test compound at various concentrations.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 3: Measurement of IL-10 Release from Human Monocytes
Activation of the ALX/FPR2 receptor by agonists can lead to the release of the anti-inflammatory cytokine IL-10.[4]
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., U937).
-
RPMI-1640 cell culture medium supplemented with 10% FBS.
-
Synthesized test compounds.
-
Lipopolysaccharide (LPS) as a pro-inflammatory stimulus (optional).
-
Human IL-10 ELISA kit.
-
-
Procedure:
-
Isolate human monocytes from PBMCs or culture the monocytic cell line.
-
Seed the cells in a 96-well plate at an appropriate density.
-
Treat the cells with various concentrations of the synthesized test compounds for a specified period (e.g., 6-24 hours). An optional co-treatment with LPS can be used to assess the compound's ability to induce IL-10 in an inflammatory context.
-
After incubation, centrifuge the plate and collect the cell culture supernatant.
-
Quantify the concentration of IL-10 in the supernatant using a commercial human IL-10 ELISA kit, following the manufacturer's instructions.
-
Determine the EC50 value for IL-10 release for each test compound.
-
III. In Vivo Evaluation of Anti-inflammatory Activity
Protocol 4: Carrageenan-Induced Paw Edema in Mice
This is a standard in vivo model to assess the acute anti-inflammatory activity of novel compounds.[5][6][7][8][9]
Experimental Workflow for Carrageenan-Induced Paw Edema Model
Caption: Workflow for the in vivo assessment of anti-inflammatory activity.
-
Animals:
-
Male or female Swiss albino mice (or other suitable strain), weighing 20-25 g.
-
-
Materials:
-
Synthesized test compounds.
-
Carrageenan solution (1% w/v in sterile saline).
-
Vehicle for test compounds (e.g., 0.5% carboxymethyl cellulose in water).
-
Positive control (e.g., Indomethacin, 10 mg/kg).
-
Plethysmometer or digital calipers.
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Group the animals and administer the test compounds, vehicle, or positive control orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.
-
Measure the paw volume or thickness immediately before carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.
-
Calculate the percentage inhibition of paw edema for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Analyze the data for statistical significance.
-
Signaling Pathway
ALX/FPR2 Receptor Signaling Pathway
The activation of the ALX/FPR2 receptor by an agonist derived from this compound is expected to initiate a pro-resolving signaling cascade. This involves the activation of downstream effectors that ultimately lead to the production of anti-inflammatory mediators and the suppression of pro-inflammatory pathways.
References
- 1. Biomarker‐guided clinical development of the first‐in‐class anti‐inflammatory FPR2/ALX agonist ACT‐389949 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel peptide agonist of formyl-peptide receptor-like 1 (ALX) displays anti-inflammatory and cardioprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of the FPR2/ALX agonist AT-01-KG in the resolution of articular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. inotiv.com [inotiv.com]
- 6. mdpi.com [mdpi.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. phytopharmajournal.com [phytopharmajournal.com]
- 9. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oxazol-5-YL-methylamine for the Synthesis of Novel Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing oxazol-5-yl-methylamine as a versatile building block for the synthesis of novel antibacterial agents. The oxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[1] this compound, in particular, offers a reactive handle for synthetic modification, making it an attractive starting point for generating libraries of new chemical entities for antibacterial screening.[2]
Rationale for Use: The Oxazole Scaffold in Antibacterial Drug Discovery
The oxazole ring system is considered a valuable bioisostere, a chemical moiety that can replace another functional group within a drug molecule without significantly altering its biological activity, while potentially improving its pharmacokinetic or safety profile.[3][4][5][6] Its unique electronic and steric properties allow it to participate in various non-covalent interactions with biological targets such as enzymes and receptors.[1] The development of new antibacterial agents is a critical global health priority due to the rise of antibiotic resistance. Heterocyclic compounds, including oxazole derivatives, represent a promising avenue for discovering novel mechanisms of action or overcoming existing resistance pathways.[7]
Proposed Synthetic Pathway for Novel Antibacterial Agents
This section outlines a proposed synthetic scheme for generating a library of N-acylated this compound derivatives. This approach is based on standard and robust amide bond formation reactions.
Diagram of Proposed Synthesis
Caption: Synthetic workflow for generating a library of N-(oxazol-5-ylmethyl)amide derivatives.
Experimental Protocols: Synthesis and Biological Evaluation
Protocol 3.1: General Procedure for the Synthesis of N-(Oxazol-5-ylmethyl)amide Derivatives
This protocol describes a general method for the amide coupling of this compound with a variety of carboxylic acids.
-
Reagent Preparation:
-
Dissolve this compound dihydrochloride (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve the desired carboxylic acid (1.1 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in the same solvent.
-
-
Coupling Reaction:
-
Add the activated carboxylic acid solution dropwise to the solution of this compound at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure N-(oxazol-5-ylmethyl)amide derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Assess the purity of the final compounds by High-Performance Liquid Chromatography (HPLC).
-
Protocol 3.2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium. The broth microdilution method is a standard procedure.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) and suspend them in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension 1:100 in MHB to obtain a final inoculum concentration of approximately 1-2 x 10⁶ CFU/mL.
-
-
Preparation of Microtiter Plate:
-
Dispense 50 µL of sterile MHB into wells A-H of a 96-well microtiter plate.
-
Add 50 µL of the test compound stock solution (e.g., at 256 µg/mL in MHB with a small percentage of DMSO) to the first column of wells, resulting in a total volume of 100 µL.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last column.
-
Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Seal the plate and incubate at 37 °C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
Diagram of MIC Assay Workflow
Caption: Experimental workflow for the broth microdilution MIC assay.
Quantitative Data from Structurally Related Compounds
While specific data for N-(oxazol-5-ylmethyl)amide derivatives is not yet available, the following tables summarize the antibacterial activity of structurally related oxazolone and oxazolidinone compounds to provide a benchmark for potential efficacy.
Table 1: Minimum Inhibitory Concentrations (MIC) of Oxazolone-Based Sulfonamides [8]
| Compound | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | K. pneumoniae (µg/mL) |
| 9a | 4 | 2 | 8 | 16 |
| 9b | 2 | 1 | 4 | 8 |
| 9f | 2 | 1 | 16 | 8 |
Table 2: Minimum Inhibitory Concentrations (MIC) of Linezolid Conjugates [9]
| Compound | S. aureus (µM) | B. subtilis (µM) |
| Linezolid | 5.929 | 2.965 |
| 5a | 9.336 | 2.334 |
| 5b | 9.583 | 2.396 |
| 5d | 4.500 | 2.250 |
Potential Mechanism of Action and Structure-Activity Relationships (SAR)
The mechanism of action for novel oxazole-based antibacterials can be diverse. Based on related heterocyclic compounds, potential targets include:
-
Cell Wall Synthesis Inhibition: Some novel antibiotics, such as certain oxadiazoles, function by impairing cell-wall biosynthesis through the inhibition of penicillin-binding proteins (PBPs).[10][11] This leads to cell lysis and bacterial death.
-
Protein Synthesis Inhibition: The well-established oxazolidinone class of antibiotics, including linezolid, inhibits the initiation of bacterial protein synthesis.[9]
-
Membrane Disruption: Cationic amphiphilic structures can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and rapid cell death.
Structure-Activity Relationship (SAR) studies on related oxadiazole and oxazolidinone antibiotics provide valuable insights for designing new derivatives from this compound.[10][11][12] Key findings suggest that:
-
The nature and position of substituents on aromatic rings attached to the core heterocycle significantly influence potency.
-
Electron-withdrawing groups on an attached aroyl fragment can enhance antimicrobial properties.[9]
-
The ability to participate in hydrogen bonding can be crucial for target engagement.[10]
Diagram of a Plausible Mechanism of Action
Caption: Hypothetical mechanism: Inhibition of cell wall synthesis via PBP binding.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres | Bentham Science [eurekaselect.com]
- 4. iris.unimore.it [iris.unimore.it]
- 5. Assessing oxazole bioisosteres as mutasynthons on the rhizoxin assembly line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxazolone's role in synthesizing 5-imidazolone pharmacological scaffolds. [wisdomlib.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Structure-activity relationship for the oxadiazole class of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oxazol-5-yl-methylamine in Neurological Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the oxazol-5-yl-methylamine scaffold in the discovery of novel therapeutic agents for neurological disorders. This document details its application in the development of cholinesterase inhibitors, ferroptosis inhibitors, and modulators of neuroprotective signaling pathways. Detailed protocols for key biological assays and a relevant synthetic method are also provided.
Introduction to this compound
This compound is a versatile heterocyclic compound recognized as a valuable building block in medicinal chemistry.[1] Its unique structural and electronic properties make it an attractive scaffold for the synthesis of diverse molecular libraries targeting the central nervous system (CNS).[1] The oxazole ring can act as a bioisostere for other functional groups and participate in various non-covalent interactions with biological targets, while the methylamine substituent provides a key vector for chemical modification and derivatization.
Applications in Neurological Drug Discovery
The this compound core has been successfully incorporated into compounds targeting several key mechanisms implicated in neurodegenerative diseases.
Application: The cholinergic hypothesis of Alzheimer's disease posits that a deficit in the neurotransmitter acetylcholine (ACh) contributes to cognitive decline. Inhibiting the enzymes that degrade ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy. Derivatives of the oxazole scaffold have been developed as potent cholinesterase inhibitors.
Mechanism of Action: These compounds typically feature the oxazole core which interacts with the active site of the cholinesterases. Modifications to the methylamine group allow for the introduction of various substituents that can enhance binding affinity and selectivity. For instance, benzo[d]oxazol-5-amine derivatives have demonstrated potent inhibitory activity against both AChE and BuChE, suggesting a dual-target approach could be beneficial.[2]
Quantitative Data:
| Compound ID | Target | IC50 (µM) | Reference |
| Compound 92 (benzo[d]oxazol-5-amine derivative) | AChE | 0.052 ± 0.010 | [2] |
| BuChE | 1.085 ± 0.035 | [2] |
Application: Ferroptosis is a form of iron-dependent, non-apoptotic cell death characterized by the accumulation of lipid peroxides, which has been implicated in the pathophysiology of various CNS diseases, including stroke and neurodegenerative disorders.[1][3] Oxazole-based compounds have emerged as potent ferroptosis inhibitors.
Mechanism of Action: A series of oxazol-5-yl analogues have been synthesized that act as lipophilic radical-trapping antioxidants.[2] These compounds are designed to mitigate the oxidative stress that leads to lipid peroxidation and subsequent cell death. The oxazole core serves as a stable scaffold, while modifications are made to modulate lipophilicity and CNS penetration.
Quantitative Data:
| Compound ID | Target | IC50 (µM) | Reference |
| UAMC-4821 (Compound 96) | Ferroptosis in HT-1080 cells | Data not specified, but identified as the best compound of the series | [2] |
Application: Targeting signaling pathways that promote neuronal survival and resilience is a promising strategy for treating neurodegenerative diseases. The Akt/GSK-3β/NF-κB pathway is a key regulator of cell survival, inflammation, and apoptosis.
Mechanism of Action: Certain benzo[d]oxazole derivatives have been shown to exert neuroprotective effects by modulating this pathway. For example, compound 5c was found to promote the phosphorylation of Akt and GSK-3β, leading to a decrease in the expression of the pro-inflammatory transcription factor NF-κB in β-amyloid-induced neuronal cell models. This action protects cells from apoptosis and reduces the hyperphosphorylation of tau protein, another hallmark of Alzheimer's disease.
Quantitative Data:
| Compound ID | Assay | Effect | Concentration | Reference |
| Compound 5c | Cell Viability (Aβ25-35-induced PC12 cells) | Significantly increased | 1.25, 2.5, and 5 µg/mL |
Signaling and Experimental Workflow Diagrams
Experimental Protocols
This protocol describes a general method for the synthesis of the oxazole ring from an aldehyde, a key step in creating this compound derivatives.[2][4]
Materials:
-
Aldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the aldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add potassium carbonate to the solution.
-
Add TosMIC portion-wise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 5-substituted oxazole.
This colorimetric assay is used to determine the AChE inhibitory activity of the synthesized compounds.[5]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI), substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of Tris-HCl buffer and 25 µL of the AChE enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution.
-
Measure the absorbance at 412 nm immediately and then every minute for 5-10 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
This assay assesses the cytotoxicity of the synthesized compounds on a relevant neuronal cell line, such as SH-SY5Y.[6][7]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the absorbance of untreated control cells.
The Y-maze is used to evaluate short-term spatial working memory in rodent models of neurological disorders.
Materials:
-
Y-shaped maze with three identical arms.
-
Test animals (e.g., mice).
-
Video tracking system or manual scoring.
-
70% ethanol for cleaning.
Procedure:
-
Acclimatize the mice to the testing room for at least 30-60 minutes before the experiment.
-
Place a mouse at the center of the Y-maze and allow it to explore the arms freely for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries using a video tracking system or by a trained observer. An arm entry is typically defined as all four paws entering the arm.
-
An "alternation" is defined as a sequence of three consecutive entries into different arms (e.g., ABC, CAB, BCA).
-
The total number of possible alternations is the total number of arm entries minus two.
-
Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
-
Clean the maze with 70% ethanol between each animal to eliminate olfactory cues.
-
An improvement in the percentage of spontaneous alternation in treated animals compared to a disease model control group suggests a cognitive-enhancing effect.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
- 4. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of novel 5-(omega-aryloxyalkyl)oxazole derivatives as brain-derived neurotrophic factor inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound HYDROCHLORIDE | CAS: 847491-00-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
Application Notes and Protocols for Oxazol-5-yl-methylamine as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the general principles of coordination chemistry for oxazole-containing ligands. Specific experimental data for "oxazol-5-yl-methylamine" as a ligand is not extensively available in the current scientific literature. Therefore, the presented data and procedures are illustrative and may require optimization for this specific compound.
Introduction to this compound in Coordination Chemistry
Oxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science.[1][2] The presence of both nitrogen and oxygen atoms in the oxazole ring allows for versatile coordination with various metal ions.[3][4][5] this compound, as a bifunctional molecule featuring a primary amine and an oxazole ring, presents potential as a chelating ligand in coordination chemistry. The lone pair of electrons on the nitrogen atom of the oxazole ring and the amine group can coordinate to a metal center, forming stable chelate rings. This coordination can modulate the electronic and steric properties of the metal center, leading to applications in catalysis, bioinorganic chemistry, and drug development.[1][4]
The general structure of this compound suggests it can act as a bidentate N,N'-donor ligand. The coordination of such ligands to transition metals can result in the formation of mononuclear or polynuclear complexes with diverse geometries, including tetrahedral, square planar, and octahedral arrangements.[6][7] The specific geometry will depend on the metal ion, its oxidation state, the counter-ion, and the reaction conditions.
Potential Applications
The coordination complexes of this compound are anticipated to have applications in several key areas:
-
Asymmetric Catalysis: Chiral oxazoline ligands are well-established in asymmetric catalysis for a variety of organic transformations.[4] While this compound is achiral, its derivatives incorporating a chiral center could be employed in enantioselective catalysis.
-
Bioinorganic Chemistry and Drug Development: Many metal complexes exhibit biological activity that is often enhanced compared to the free ligand.[3] Oxazole-containing compounds have shown a wide range of pharmacological activities, including anticancer, antibacterial, and antifungal properties.[1][8][9] The coordination of this compound to metal ions could lead to novel therapeutic agents. For instance, metal complexes that can interact with biological macromolecules like DNA are of significant interest in the development of new anticancer drugs.[3]
-
Materials Science: Metal complexes of heterocyclic ligands are being explored for applications in materials science, for example, as components of metal-organic frameworks (MOFs) or as luminescent materials.
Quantitative Data Summary (Hypothetical)
Due to the lack of specific experimental data for this compound complexes, the following table presents hypothetical data based on typical values observed for similar oxazole- and amine-containing ligands complexed with common transition metals. These values are for illustrative purposes and should be experimentally determined.
| Parameter | [M(this compound)₂Cl₂] (M = Co(II), Ni(II), Cu(II), Zn(II)) |
| Coordination Geometry | Tetrahedral / Distorted Tetrahedral |
| Metal-N(oxazole) Bond Length (Å) | 2.0 - 2.2 |
| Metal-N(amine) Bond Length (Å) | 2.0 - 2.2 |
| Metal-Cl Bond Length (Å) | 2.2 - 2.4 |
| N(oxazole)-Metal-N(amine) Bond Angle (°) | 80 - 90 (in a chelate ring) |
| Stability Constant (log β) | Varies depending on the metal ion |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of transition metal complexes with this compound.
General Synthesis of a Metal(II) Chloride Complex
This protocol describes a general method for the synthesis of a dichlorido-bis(this compound)metal(II) complex.
Materials:
-
This compound hydrochloride or dihydrochloride
-
A suitable base (e.g., triethylamine, sodium hydroxide)
-
Metal(II) chloride salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂)
-
Anhydrous solvent (e.g., ethanol, methanol, acetonitrile)
Procedure:
-
If starting from the hydrochloride salt, dissolve this compound hydrochloride in the chosen solvent.
-
Add a stoichiometric amount of a suitable base to deprotonate the amine and generate the free ligand in situ. Stir the solution for 30 minutes at room temperature.
-
In a separate flask, dissolve the metal(II) chloride salt in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The reaction mixture is then stirred at room temperature or refluxed for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
Upon completion, the resulting precipitate is collected by filtration, washed with the solvent and a non-polar solvent (e.g., diethyl ether), and dried under vacuum.
References
- 1. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of the ligand based on benzoxazole and its transition metal complexes: DNA-binding and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfachemic.com [alfachemic.com]
- 5. researchgate.net [researchgate.net]
- 6. rameshrasappan.com [rameshrasappan.com]
- 7. researchgate.net [researchgate.net]
- 8. benthamscience.com [benthamscience.com]
- 9. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Oxazol-5-yl-methylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the reaction yield for the synthesis of Oxazol-5-yl-methylamine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective strategy is a two-step synthesis. The first step involves the formation of an oxazole-5-carbaldehyde intermediate. This is often achieved through the Van Leusen oxazole synthesis, which reacts an aldehyde with tosylmethyl isocyanide (TosMIC). The resulting oxazole-5-carbaldehyde is then converted to this compound in the second step via reductive amination.
Q2: What are the critical parameters to control in the Van Leusen oxazole synthesis for the intermediate?
The key parameters for a successful Van Leusen reaction include the choice of base, solvent, and reaction temperature. A strong, non-nucleophilic base is required to deprotonate the TosMIC. The reaction is typically run at low temperatures to control the initial addition step, followed by warming to facilitate the cyclization and elimination to form the oxazole ring.
Q3: What are the common challenges in the reductive amination step to form the final product?
The primary challenges in the reductive amination of oxazole-5-carbaldehyde with ammonia include:
-
Over-alkylation: The newly formed primary amine can react with another molecule of the aldehyde to form a secondary amine, which can further react to form a tertiary amine.
-
Reduction of the aldehyde: The reducing agent can directly reduce the aldehyde to an alcohol, leading to a common impurity.
-
Imine stability: The intermediate imine can be unstable, requiring the reaction to be performed as a one-pot process.
Q4: How can I purify the final this compound product?
Purification of the final amine product can be challenging due to the presence of unreacted starting material, the corresponding alcohol byproduct, and potentially over-alkylated amines. Acid-base extraction is a highly effective method. The basic amine product can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified, and the pure amine re-extracted into an organic solvent.[1][2] Column chromatography on silica gel can also be employed, often with a solvent system containing a small amount of a basic modifier like triethylamine or ammonia to prevent streaking of the amine product.
Troubleshooting Guides
Part 1: Synthesis of Oxazole-5-carbaldehyde via Van Leusen Reaction
Issue 1: Low or No Yield of Oxazole-5-carbaldehyde
| Possible Cause | Troubleshooting Step |
| Ineffective Base | Ensure a strong, non-nucleophilic base such as potassium tert-butoxide or sodium hydride is used. The base must be fresh and handled under anhydrous conditions. |
| Poor Quality TosMIC | Tosylmethyl isocyanide (TosMIC) can degrade over time. Use freshly purchased or purified TosMIC. |
| Incorrect Reaction Temperature | The initial deprotonation and addition of TosMIC should be performed at low temperatures (e.g., -78 °C to -40 °C) to avoid side reactions. The subsequent cyclization and elimination may require warming to room temperature or gentle heating.[3][4] |
| Presence of Water | The reaction is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Solvent | Ethereal solvents like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) are commonly used. Ensure the chosen solvent is anhydrous. |
Issue 2: Presence of Significant Side Products
| Possible Cause | Troubleshooting Step |
| Formation of 4-tosyloxazole | This side-product can form from the competitive consumption of the TosMIC reagent. Optimizing the stoichiometry of reactants and reaction time can minimize its formation. |
| Decomposition of Starting Aldehyde | If the starting aldehyde (e.g., a glyoxal derivative) is unstable under basic conditions, consider adding it slowly to the reaction mixture at a low temperature. |
Part 2: Reductive Amination of Oxazole-5-carbaldehyde
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Imine Formation | Ensure a sufficient excess of ammonia is used to drive the equilibrium towards imine formation. The reaction pH is also critical; mildly acidic conditions (pH 6-7) can favor imine formation.[5] |
| Decomposition of the Aldehyde | The oxazole ring may be sensitive to certain reaction conditions. Use a mild reducing agent and moderate temperatures. |
| Choice of Reducing Agent | Sodium borohydride (NaBH₄) is a common choice. For more sensitive substrates, milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be more effective as they are less likely to reduce the aldehyde directly.[6][7] |
Issue 2: Formation of Byproducts
| Possible Cause | Troubleshooting Step |
| Over-alkylation (Secondary/Tertiary Amines) | Use a large excess of ammonia relative to the aldehyde to favor the formation of the primary amine.[6] Running the reaction at a lower concentration of the aldehyde can also disfavor the bimolecular reaction leading to the secondary amine. |
| Formation of Oxazol-5-yl-methanol | This occurs from the direct reduction of the aldehyde. Use a reducing agent that is more selective for the imine over the carbonyl, such as NaBH₃CN or NaBH(OAc)₃.[7][8] Adding the reducing agent after allowing time for imine formation can also minimize this side reaction when using less selective reagents like NaBH₄. |
Experimental Protocols
Protocol 1: Synthesis of Oxazole-5-carbaldehyde
This protocol is a general procedure based on the Van Leusen oxazole synthesis.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Reaction Setup: Cool the THF to -78 °C using a dry ice/acetone bath. Add potassium tert-butoxide (1.1 equivalents) to the flask.
-
TosMIC Addition: Dissolve tosylmethyl isocyanide (TosMIC) (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of the base at -78 °C. Stir the resulting mixture for 30 minutes at this temperature.
-
Aldehyde Addition: Dissolve the appropriate aldehyde precursor (e.g., a protected glyoxal derivative, 1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain oxazole-5-carbaldehyde.
Protocol 2: Synthesis of this compound
This protocol describes a one-pot reductive amination procedure.
-
Reaction Setup: To a round-bottom flask, add a solution of oxazole-5-carbaldehyde (1.0 equivalent) in methanol.
-
Ammonia Addition: Add a solution of ammonia in methanol (e.g., 7N, 10-20 equivalents). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 - 2.0 equivalents) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction Progression: After the addition of NaBH₄, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Carefully quench the reaction by the dropwise addition of water at 0 °C. Remove the methanol under reduced pressure.
-
Purification: Perform an acid-base extraction. Add water and a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to the residue. Acidify the aqueous layer with 1M HCl. Separate the layers and wash the organic layer with 1M HCl. Combine the acidic aqueous layers and basify with a strong base (e.g., 6M NaOH) to a pH > 12. Extract the aqueous layer with an organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Data Presentation
Table 1: Optimization of Van Leusen Reaction Conditions for Heterocyclic Aldehyde Synthesis (Illustrative)
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Methanol | 65 | 8 | 65-85[3][4] |
| 2 | K-t-BuO (1.1) | THF | -78 to RT | 12 | 70-90 |
| 3 | NaH (1.1) | DME | 0 to RT | 10 | 60-80 |
| 4 | DBU (1.5) | Acetonitrile | RT | 24 | 50-70 |
Table 2: Comparison of Reducing Agents for Reductive Amination of Heterocyclic Aldehydes (Illustrative)
| Entry | Reducing Agent (equiv.) | Solvent | Additive | Time (h) | Primary Amine Yield (%) | Alcohol Byproduct (%) |
| 1 | NaBH₄ (1.5) | Methanol | None | 3 | 60-75 | 10-20 |
| 2 | NaBH₃CN (1.5) | Methanol | Acetic Acid (cat.) | 4 | 75-90[5] | <5 |
| 3 | NaBH(OAc)₃ (1.5) | Dichloromethane | Acetic Acid (1.1) | 6 | 80-95[6] | <5 |
| 4 | H₂ (1 atm), Pd/C (10 mol%) | Ethanol | None | 12 | 70-85 | 5-10 |
Visualizations
Caption: Overall synthetic workflow for this compound.
References
- 1. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Oxazol-5-YL-methylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "Oxazol-5-YL-methylamine." The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guides
This section addresses common problems observed during the synthesis of this compound via three plausible synthetic routes.
Route 1: Van Leusen Oxazole Synthesis with N-Boc-2-aminoacetaldehyde
This route involves the reaction of N-Boc-2-aminoacetaldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) to form the oxazole ring, followed by deprotection of the amine.
Question: After the Van Leusen reaction, I observe a significant amount of a byproduct with a lower molecular weight than my expected N-Boc protected product. What could this be?
Answer: A likely byproduct is the deprotected this compound. The basic conditions (e.g., potassium carbonate in methanol) used in the Van Leusen reaction can be sufficient to cleave the tert-Butoxycarbonyl (Boc) protecting group[1].
Troubleshooting Steps:
-
Confirm the byproduct identity: Use LC-MS and 1H NMR to confirm the presence of the deprotected product.
-
Modify reaction conditions:
-
Use a milder base, such as triethylamine, although this may require longer reaction times or result in lower yields.
-
Perform the reaction at a lower temperature to minimize deprotection.
-
-
One-pot deprotection: If the deprotected product is the desired final compound, you can modify the workup to facilitate complete deprotection and isolate the final product directly.
Question: My overall yield is low, and I have a complex mixture of products. What are other potential side reactions?
Answer: Besides deprotection, other side reactions can occur:
-
Aldol condensation of the aldehyde: N-Boc-2-aminoacetaldehyde can undergo self-condensation under basic conditions.
-
Decomposition of TosMIC: TosMIC is sensitive to strong bases and high temperatures.
-
Formation of an imidazole derivative: In the presence of ammonia (which could be formed from decomposition of reagents), the oxazole ring can potentially undergo rearrangement to an imidazole.[2]
Troubleshooting Steps:
-
Slow addition of base: Add the base slowly at a low temperature to control the reaction and minimize side reactions of the aldehyde and TosMIC.
-
Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Purification: Utilize column chromatography with a suitable solvent system to separate the desired product from the byproducts.
Route 2: Reductive Amination of Oxazole-5-carbaldehyde
This method involves the formation of an imine between oxazole-5-carbaldehyde and ammonia, followed by reduction.
Question: During the reductive amination with NaBH4, I'm observing a loss of my starting material and the formation of multiple unidentified products, not just the desired amine.
Answer: The oxazole ring can be susceptible to reduction or cleavage under certain reductive amination conditions. While generally stable to milder reducing agents, stronger conditions or prolonged reaction times might affect the ring's integrity[2].
Troubleshooting Steps:
-
Choice of reducing agent: Use a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB), which is often effective for reductive aminations under weakly acidic conditions that are less likely to damage the oxazole ring.
-
Control of pH: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without promoting significant oxazole ring degradation.
-
Temperature control: Perform the reaction at a low temperature (0 °C to room temperature) to minimize side reactions.
Question: I am isolating a significant amount of oxazole-5-methanol. What is causing this?
Answer: This indicates that the aldehyde is being directly reduced by the borohydride reagent before imine formation can occur.
Troubleshooting Steps:
-
Pre-formation of the imine: Stir the oxazole-5-carbaldehyde with the ammonia source (e.g., ammonium acetate) for a period before adding the reducing agent to allow for imine formation.
-
Use of a less reactive borohydride: Sodium cyanoborohydride (NaBH3CN) is known to be more selective for the reduction of imines over aldehydes.
Route 3: Reduction of Oxazole-5-carbonitrile
This approach involves the reduction of a nitrile group at the 5-position of the oxazole ring to a methylamine.
Question: The reduction of my oxazole-5-carbonitrile with LiAlH4 is giving a complex mixture, and I suspect ring opening.
Answer: Lithium aluminum hydride (LiAlH4) is a very strong reducing agent and can potentially reduce or cleave the oxazole ring, especially at elevated temperatures[2]. Nucleophilic attack by the hydride on the oxazole ring is a possibility.
Troubleshooting Steps:
-
Milder reducing agent: Consider using alternative, milder reducing agents for the nitrile reduction, such as catalytic hydrogenation (e.g., H2 with a Raney Nickel or Palladium catalyst) or other metal hydrides that are less reactive towards the oxazole ring.
-
Temperature control: Perform the LiAlH4 reduction at very low temperatures (e.g., -78 °C to 0 °C) and add the reducing agent slowly.
-
Protecting group strategy: Although more complex, temporarily converting the oxazole to a more robust precursor that can withstand the reduction conditions and then reforming the oxazole ring could be an option in challenging cases.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the oxazole ring to acidic and basic conditions?
A1: Oxazoles are generally stable to a range of conditions. However, they can undergo ring cleavage under strong acidic or basic conditions. With strong bases, deprotonation at the C2 position can lead to ring-opened products[3]. In the presence of certain nucleophiles like ammonia, the oxazole ring can rearrange to an imidazole[2].
Q2: Can I use a Gabriel synthesis to introduce the aminomethyl group?
A2: While the Gabriel synthesis is a classic method for preparing primary amines from alkyl halides (e.g., 5-(bromomethyl)oxazole), the final deprotection step often involves harsh conditions like strong acid or base, which can cleave the oxazole ring[4][5]. The Ing-Manske procedure using hydrazine is a milder alternative, but its compatibility should be carefully evaluated on a small scale first.
Q3: Are there any common impurities from the starting materials that I should be aware of?
A3: Impurities in your starting materials can lead to byproducts. For instance, in the Van Leusen synthesis, impurities in the N-Boc-2-aminoacetaldehyde could lead to different oxazole derivatives. Always ensure the purity of your starting materials through appropriate analytical techniques (NMR, GC-MS, etc.) before starting the synthesis.
Data Presentation
Table 1: Hypothetical Product Distribution in the Van Leusen Synthesis of N-Boc-oxazol-5-yl-methylamine under Different Basic Conditions.
| Entry | Base (equiv.) | Temperature (°C) | Desired Product (%) | Deprotected Product (%) | Other Byproducts (%) |
| 1 | K2CO3 (2.0) | 60 | 65 | 25 | 10 |
| 2 | K2CO3 (2.0) | 25 | 75 | 15 | 10 |
| 3 | Et3N (3.0) | 25 | 85 | 5 | 10 |
Table 2: Hypothetical Product Distribution for the Reductive Amination of Oxazole-5-carbaldehyde.
| Entry | Reducing Agent | Solvent | Desired Amine (%) | Reduced Alcohol (%) | Ring-Opened Products (%) |
| 1 | NaBH4 | Methanol | 50 | 30 | 20 |
| 2 | NaBH(OAc)3 | DCE | 85 | 5 | 10 |
| 3 | NaBH3CN | Methanol | 75 | 15 | 10 |
Experimental Protocols
Protocol 1: Van Leusen Synthesis of N-Boc-oxazol-5-yl-methylamine
-
To a solution of N-Boc-2-aminoacetaldehyde (1.0 equiv) in dry methanol (0.5 M) under an argon atmosphere at 0 °C, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 equiv).
-
Add potassium carbonate (2.0 equiv) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the N-Boc protected product.
Protocol 2: Reductive Amination of Oxazole-5-carbaldehyde
-
Dissolve oxazole-5-carbaldehyde (1.0 equiv) and ammonium acetate (10 equiv) in methanol (0.2 M).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction to 0 °C and add sodium triacetoxyborohydride (1.5 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., dichloromethane/methanol gradient) to afford this compound.
Visualizations
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. Oxazole - Wikipedia [en.wikipedia.org]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Gabriel Synthesis | Thermo Fisher Scientific - FR [thermofisher.com]
Technical Support Center: Purifying Oxazol-5-YL-methylamine Derivatives
Welcome to the technical support center for the purification of Oxazol-5-YL-methylamine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the purity of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
A1: Impurities can originate from starting materials, side reactions, or degradation. Common sources include:
-
Starting materials: Unreacted starting materials from syntheses like the van Leusen reaction (e.g., aldehydes and tosylmethyl isocyanide (TosMIC)) can carry through to the final product.[1]
-
Reaction byproducts: The van Leusen synthesis can produce rearranged indolyl primary enamines as byproducts.[1] Similarly, the Dakin-West reaction may yield oxazole byproducts.
-
Reagents: Excess reagents or their byproducts, such as p-toluenesulfinic acid from TosMIC, can contaminate the product.[2]
-
Protecting group remnants: Incomplete removal of amine protecting groups like Boc or Cbz can lead to impurities.
-
Degradation products: this compound derivatives can be sensitive to acidic or basic conditions, potentially leading to hydrolysis or other degradation pathways.
Q2: My this compound derivative is a salt (e.g., hydrochloride). How does this affect purification?
A2: The salt form significantly impacts solubility. These salts are often highly polar and may have limited solubility in common organic solvents, making techniques like standard silica gel chromatography challenging. Recrystallization from polar solvents or solvent mixtures is often a more effective method for purifying these salts.[3][4]
Q3: What are the best general strategies for purifying polar amine compounds like this compound derivatives?
A3: A multi-step approach is often necessary:
-
Aqueous Workup: An initial acid-base extraction can remove many non-basic impurities.
-
Recrystallization: This is a powerful technique for crystalline solids. Experiment with various solvent systems, including polar protic solvents (e.g., ethanol, methanol) and their mixtures with less polar solvents.
-
Chromatography: If recrystallization is insufficient, chromatography may be necessary. For highly polar amines, reverse-phase chromatography or normal-phase chromatography with a modified mobile phase (e.g., containing a small amount of triethylamine or ammonia) is often effective.[5]
Q4: How can I monitor the progress of my purification effectively?
A4: Thin-Layer Chromatography (TLC) is a quick and effective tool. For polar, basic compounds, you may need to add a small amount of triethylamine or ammonia to the developing solvent to prevent streaking and obtain accurate Rf values. Staining with ninhydrin can be useful for visualizing the amine functionality.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some of the solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.- Add a seed crystal of the pure compound. |
| The compound "oils out" instead of crystallizing. | - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too fast.- The compound is significantly impure. | - Re-heat the solution and add a small amount of a co-solvent in which the compound is less soluble.- Allow the solution to cool more slowly (e.g., by leaving it in a warm bath that is slowly cooling).- Attempt to purify by another method, such as column chromatography, before recrystallization. |
| Low recovery of the purified product. | - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals. | - Cool the crystallization mixture in an ice bath to minimize solubility.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Compound streaks on the TLC plate and column. | - The compound is interacting strongly with the acidic silica gel. | - Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the eluent. |
| Compound does not move from the baseline (Rf = 0). | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For very polar compounds, a mixture like dichloromethane/methanol with a small amount of ammonium hydroxide might be necessary. |
| Poor separation of the desired compound from impurities. | - The chosen solvent system has poor selectivity. | - Screen different solvent systems using TLC. Sometimes switching one of the solvents (e.g., from ethyl acetate to acetone) can significantly improve separation.- Consider using a different stationary phase, such as alumina or reverse-phase silica. |
| Compound appears to decompose on the column. | - The compound is unstable on silica gel. | - Deactivate the silica gel by flushing the column with the eluent containing a basic modifier before loading the sample.- Use a less acidic stationary phase like neutral alumina.- Work quickly and at a lower temperature if possible. |
Quantitative Data on Purification
While comprehensive comparative data is highly dependent on the specific derivative, the following table provides an example of purity improvement that can be expected with different techniques.
| Derivative | Purification Method | Initial Purity | Final Purity | Reference |
| Chiral 5-(aminomethyl)oxazole derivative | Synthesis & Workup | Not specified | 98% ee | [6] |
| Key oxazole intermediate for drug synthesis | Two-step synthesis | Not specified | >95% | [7] |
| Enamine salt | Recrystallization from Methanol | 92% | 99.4% |
Note: Purity can be assessed by techniques such as HPLC, GC, NMR, and elemental analysis.
Experimental Protocols
General Protocol for Recrystallization of an this compound Hydrochloride Salt
-
Solvent Selection: In a small test tube, add a small amount of the crude salt. Add a few drops of a potential solvent (e.g., ethanol, methanol, isopropanol, or mixtures with water or ethyl acetate). Heat the mixture to boiling. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
General Protocol for Flash Column Chromatography of a Free Base this compound Derivative
-
Solvent System Selection: Using TLC, determine a solvent system that gives the desired compound an Rf value between 0.2 and 0.4 and separates it from impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add 0.5-1% triethylamine to the solvent mixture to prevent streaking.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
General Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of an this compound derivative, highlighting potential points for impurity introduction and removal.
Caption: A general workflow for the synthesis and purification of this compound derivatives.
Troubleshooting Logic for Recrystallization
This diagram outlines a decision-making process for troubleshooting common recrystallization problems.
Caption: A troubleshooting guide for common issues encountered during recrystallization.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | 1196156-45-2 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. theaspd.com [theaspd.com]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
"Oxazol-5-YL-methylamine" stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of Oxazol-5-YL-methylamine and its salts, alongside troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound and its salts?
To ensure the integrity of your sample, it is crucial to adhere to the recommended storage conditions. For this compound dihydrochloride, the following conditions are advised:
-
Short-term storage (1-2 weeks): -4°C
-
Long-term storage (1-2 years): -20°C[1]
-
General laboratory use: 0-8°C[2]
It is also recommended to store the compound in a tightly sealed container, in a dry, cool, and well-ventilated area.[3] For enhanced stability, particularly for the free base or other sensitive derivatives, storage under an inert atmosphere is advisable.[3] Some related oxazole compounds also specify protection from light.
Q2: How stable is this compound?
While this compound dihydrochloride is generally considered a stable compound for applications in drug development and organic synthesis, the stability of the oxazole ring can be influenced by its substitution pattern and environmental conditions.[2] The oxazole nucleus can be susceptible to:
-
Hydrolytic ring-opening and decarboxylation: This is more likely to occur with specific substituents on the oxazole ring.
-
Photochemical degradation: Oxazole rings can be reactive towards photochemically generated singlet oxygen.
To mitigate potential degradation, it is important to follow the recommended storage and handling guidelines.
Q3: What are the signs of degradation of this compound?
Visual inspection of the compound can often provide the first indication of degradation. For this compound dihydrochloride, which should be an off-white to white solid, any significant change in color or appearance may suggest degradation.[2] For experimental troubleshooting, inconsistent results, the appearance of unexpected peaks in analytical analyses (e.g., HPLC, LC-MS), or a decrease in the expected activity of the compound could all be indicators of degradation.
Q4: What are the general handling precautions for this compound?
Standard laboratory safety protocols should be followed when handling this compound and its salts. This includes:
-
Using a chemical fume hood.
-
Wearing appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
-
Ensuring containers are tightly closed when not in use.[3]
The compound is incompatible with strong oxidizing agents, acids, alcohols, and amines.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify that the compound has been stored at the correct temperature and protected from light and moisture.2. Use a fresh, unopened vial of the compound for a control experiment.3. Perform an analytical check (e.g., NMR, LC-MS) on the current stock to assess its purity. |
| Change in physical appearance (e.g., color) | The compound may have degraded due to exposure to air, light, or elevated temperatures. | 1. Discontinue use of the suspect batch.2. Obtain a new, certified lot of the compound.3. Review storage procedures to prevent future degradation. |
| Poor solubility | While the dihydrochloride salt is generally soluble in various solvents, the free base may have different solubility characteristics. Degradation products can also affect solubility. | 1. Confirm the form of the compound you are using (free base vs. salt).2. For the dihydrochloride salt, try gentle warming or sonication to aid dissolution.3. If solubility issues persist with a previously soluble batch, it may be a sign of degradation. Analyze the sample for purity. |
Storage Conditions Summary
| Compound Form | Short-Term Storage | Long-Term Storage | General Handling |
| This compound Dihydrochloride | -4°C (1-2 weeks)[1] | -20°C (1-2 years)[1] | 0-8°C[2] |
| General Oxazole Derivatives | 4°C, protect from light | Varies by compound | Keep tightly closed in a dry, cool, well-ventilated place.[3] Consider storing under an inert atmosphere.[3] |
Experimental Protocols
General Protocol for an Accelerated Stability Study
While a specific, validated stability testing protocol for this compound is not publicly available, a general protocol for an accelerated stability study can be designed based on regulatory guidelines. This can help to understand the degradation profile of the compound under stress conditions.
Objective: To evaluate the stability of this compound under accelerated conditions of temperature, humidity, and light to identify potential degradation pathways and determine a preliminary shelf-life.
Materials:
-
This compound (at least two different batches)
-
Controlled environment chambers (for temperature and humidity)
-
Photostability chamber
-
Appropriate analytical instrumentation (e.g., HPLC-UV, LC-MS, NMR)
-
Vials for sample storage
Methodology:
-
Initial Analysis (T=0):
-
Characterize the initial purity and appearance of the this compound samples from each batch. This will serve as the baseline for comparison.
-
-
Sample Preparation and Storage:
-
Aliquot the samples into vials for each time point and condition to avoid repeated opening and closing of the main stock.
-
Place the vials in the respective stability chambers under the following conditions:
-
Accelerated Temperature/Humidity: 40°C ± 2°C / 75% RH ± 5% RH
-
Stress Temperature: 50°C, 60°C (in 10°C increments above the accelerated temperature)
-
Photostability: Expose samples to a light source according to ICH Q1B guidelines. Include a dark control stored under the same conditions.
-
Forced Degradation (Solution): Prepare solutions of the compound in various media (e.g., acidic, basic, oxidative) to investigate specific degradation pathways.
-
-
-
Time Points for Testing:
-
For the accelerated temperature/humidity study, recommended time points are 0, 3, and 6 months.[4]
-
For stress and photostability studies, the duration will depend on the observed rate of degradation.
-
-
Analysis:
-
At each time point, analyze the samples for:
-
Appearance: Any change in color or physical state.
-
Purity: Using a stability-indicating HPLC method.
-
Degradation Products: Identify and quantify any significant degradation products using LC-MS.
-
-
-
Evaluation:
-
Compare the results at each time point to the initial analysis. A "significant change" is typically defined as a failure to meet the pre-defined specification for purity and appearance. The data can be used to model the degradation kinetics and estimate a re-test period or shelf-life under normal storage conditions.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Workflow for a general accelerated stability study.
References
Technical Support Center: Oxazol-5-YL-methylamine Reaction Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues during the scale-up of reactions involving Oxazol-5-YL-methylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?
A1: Scaling up the synthesis of oxazole derivatives like this compound often presents challenges such as:
-
Reaction Control: Exothermic reactions can become difficult to manage at a larger scale, leading to side product formation.
-
Mixing Efficiency: Ensuring homogenous mixing of reactants in larger vessels is critical to avoid localized concentration gradients and inconsistent reaction progress.
-
Purification: Methods that are effective at the lab scale, like chromatography, may not be economically viable for large-scale production. Crystallization and extraction become more critical.[1]
-
Impurity Profile: The types and quantities of impurities can change with scale, potentially impacting the final product's quality and requiring different purification strategies.[2]
-
Reagent Stoichiometry: Some lab-scale syntheses use excess reagents that are difficult to remove at scale, generating significant waste.[1]
Q2: How can I improve the yield and purity of this compound during scale-up?
A2: To improve yield and purity:
-
Optimize Reaction Conditions: Re-evaluate parameters such as temperature, pressure, and catalyst loading for the larger scale.
-
Controlled Addition: Slow, controlled addition of reagents can help manage exotherms and minimize side reactions.
-
Solvent Selection: Choose a solvent that not only facilitates the reaction but also aids in the isolation and purification of the product.
-
In-Process Controls (IPCs): Implement analytical checks during the reaction to monitor its progress and the formation of impurities.
Q3: Are there specific safety precautions to consider when working with this compound at a larger scale?
A3: Yes, specific safety precautions include:
-
Thermal Hazard Assessment: Conduct studies like Differential Scanning Calorimetry (DSC) to understand the thermal stability of the reactants, intermediates, and product.
-
Handling of Reagents: Be aware of the hazards associated with all chemicals used in the synthesis. For example, some synthetic routes for oxazoles may involve strong bases or other reactive compounds.[1]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including eye protection, gloves, and lab coats.
-
Ventilation: Work in a well-ventilated area or use a fume hood to avoid inhalation of any volatile compounds.
Troubleshooting Guides
Issue 1: Low Yield Upon Scale-Up
| Potential Cause | Troubleshooting Step |
| Inefficient Mixing | Increase agitation speed or use a more appropriate impeller design for the reactor geometry. |
| Poor Temperature Control | Ensure the reactor's heating/cooling system can handle the reaction exotherm at the larger volume. Consider slower reagent addition. |
| Incomplete Reaction | Extend the reaction time and monitor with in-process controls (e.g., HPLC, TLC) to confirm completion. |
| Side Reactions | Re-optimize the reaction temperature and reagent stoichiometry. Lower temperatures may reduce the formation of byproducts. |
Issue 2: Product Purity Issues
| Potential Cause | Troubleshooting Step |
| Different Impurity Profile at Scale | Characterize the new impurities (e.g., by LC-MS, NMR) to understand their origin and develop a targeted purification strategy. |
| Ineffective Purification | If using crystallization, screen different solvents and anti-solvents. For extractions, adjust the pH and number of washes. |
| Product Degradation | Assess the stability of this compound under the purification and isolation conditions. Avoid prolonged exposure to high temperatures or harsh pH. |
| Carryover of Reagents or Byproducts | Improve the work-up procedure. For example, if a reagent like triphenylphosphine was used, its oxide byproduct can be challenging to remove and may require specific purification steps.[1] |
Experimental Protocols
General Protocol for Oxazole Synthesis (Based on van Leusen Reaction)
The van Leusen oxazole synthesis is a common method for preparing 5-substituted oxazoles.[3][4]
-
Reaction Setup: In a suitable reactor under an inert atmosphere (e.g., nitrogen), dissolve the starting aldehyde in an appropriate solvent like methanol or an ionic liquid.[3][4]
-
Reagent Addition: Add Tosylmethyl isocyanide (TosMIC) and a base (e.g., K₂CO₃) to the solution. The addition should be controlled to manage any potential exotherm.[3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heating. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by crystallization or chromatography.
Note: This is a generalized protocol. Specific conditions will vary depending on the starting materials and scale.
Quantitative Data Summary
| Scale | Typical Yield (%) | Typical Purity (%) | Common Issues |
| Lab Scale (1-10 g) | 70-95% | >98% (after chromatography) | Easy to control, purification straightforward. |
| Pilot Scale (1-10 kg) | 60-85% | >97% (after crystallization) | Heat transfer and mixing become critical. |
| Production Scale (>100 kg) | 55-80% | >97% (after crystallization) | Process control, waste management, and cost-effectiveness are major concerns. |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in scale-up.
References
Technical Support Center: Preventing Racemization in Oxazol-5-yl-methylamine Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to mitigate and prevent racemization during chemical reactions involving "oxazol-5-yl-methylamine" and its derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered in maintaining the stereochemical integrity of this chiral building block.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for reactions with chiral this compound?
Racemization is the process by which an enantiomerically pure or enriched compound is converted into a mixture of equal parts of both enantiomers (a racemate).[1] For drug development and other applications where specific stereoisomers have desired therapeutic effects and others may be inactive or cause side effects, maintaining enantiomeric purity is critical. In the case of chiral this compound, the stereocenter is the carbon atom of the methylamine substituent.
Q2: What is the most common reaction where racemization of this compound is a risk?
Amide bond formation (peptide coupling) is a primary reaction where racemization is a significant concern. This is due to the activation of a carboxylic acid coupling partner, which can lead to the formation of reactive intermediates that facilitate the loss of stereochemical integrity at the adjacent chiral center of the amine.[2][3]
Q3: What is the likely mechanism of racemization during amide coupling reactions?
While not studied for this compound directly, by analogy to peptide synthesis, racemization can occur through the formation of an oxazolone intermediate from the activated carboxylic acid.[2] This intermediate has an acidic proton at the chiral center, which can be abstracted by a base, leading to a planar, achiral enolate. Subsequent protonation can occur from either face, resulting in a racemic mixture.[4][5] Another potential pathway is the direct enolization of the activated ester.
Troubleshooting Guides
Issue 1: Significant racemization observed after an amide coupling reaction.
Possible Causes & Solutions:
| Cause | Recommended Action | Underlying Principle |
| Inappropriate Coupling Reagent | Use a coupling reagent known for low racemization potential, such as those that form reactive esters in situ with additives. Examples include carbodiimides like DIC or EDC in combination with HOBt, HOAt, or OxymaPure.[3][6] | Additives like HOBt form active esters that are less prone to oxazolone formation and subsequent racemization compared to the highly reactive intermediates formed by carbodiimides alone.[2] |
| Excessive or Strong Base | Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[3] Use the minimum necessary amount of base. | Stronger bases are more likely to deprotonate the α-carbon of the activated ester or the oxazolone intermediate, which is a key step in the racemization pathway.[6] |
| Elevated Reaction Temperature | Perform the coupling reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature.[3] | Higher temperatures provide the activation energy needed for the racemization process to occur more rapidly. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. | The longer the chiral center is exposed to conditions that can cause racemization, the greater the extent of epimerization will be. |
| Solvent Effects | Use a polar, aprotic solvent such as DMF or NMP. In some cases, less polar solvents like dichloromethane (DCM) may be beneficial.[2] | The solvent can influence the stability of the charged intermediates and transition states involved in the racemization pathway. |
Issue 2: Incomplete reaction leading to the temptation to increase temperature or reaction time.
Possible Causes & Solutions:
| Cause | Recommended Action | Underlying Principle |
| Steric Hindrance | For sterically hindered substrates, consider using acyl fluorides generated in situ, which can be more reactive and may allow for lower reaction temperatures.[7] | Acyl fluorides are highly reactive acylating agents that can overcome the steric barrier without requiring harsh conditions that promote racemization. |
| Poor Solubility of Reagents | Add a co-solvent like DMSO to improve solubility.[4] | Ensuring all reactants are in solution is crucial for efficient reaction kinetics at lower temperatures. |
| Aggregation of Resin-Bound Substrate (in SPPS) | If using solid-phase peptide synthesis (SPPS), consider using a more polar solvent system (e.g., NMP with DMSO) or a different resin with better swelling properties.[4] | Aggregation can limit the accessibility of reactive sites, leading to incomplete reactions. |
Experimental Protocols
Protocol 1: Low-Racemization Amide Coupling using DIC/HOAt
This protocol is adapted from standard peptide coupling procedures known to minimize racemization.[2][3]
-
Dissolution: Dissolve the carboxylic acid (1.0 eq.) and 1-Hydroxy-7-azabenzotriazole (HOAt) (1.1 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq.) to the cooled solution and stir for 15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of the chiral this compound (1.0 eq.) and N-methylmorpholine (NMM) (1.1 eq.) in DMF to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, filter off the diisopropylurea byproduct. Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
-
Chiral Analysis: Determine the enantiomeric excess of the product using chiral HPLC or SFC.
Visualizations
Caption: Potential racemization pathway during amide coupling.
Caption: Troubleshooting workflow for racemization.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
"Oxazol-5-YL-methylamine" byproduct identification and removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxazol-5-YL-methylamine. Our resources address common issues encountered during its synthesis, focusing on byproduct identification and removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: this compound is typically synthesized via multi-step sequences. A common conceptual approach involves the formation of an oxazole ring followed by the introduction or modification of a methylamine group at the 5-position. One plausible route, based on the Van Leusen oxazole synthesis, starts from a protected aminoacetaldehyde derivative and tosylmethyl isocyanide (TosMIC) to construct the oxazole ring, followed by deprotection of the amine functionality.
Q2: What are the potential byproducts in the synthesis of this compound?
A2: Byproduct formation is dependent on the specific synthetic route employed. However, common impurities can include:
-
Regioisomers: Depending on the precursors, formation of the isomeric Oxazol-4-YL-methylamine can occur.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.
-
Solvent Adducts: Solvents used in the reaction or workup may sometimes form adducts with the product or intermediates.
-
Ring-Opened Species: The oxazole ring can be susceptible to cleavage under certain conditions, leading to acyclic impurities.[1]
-
Byproducts from Protecting Groups: If protecting groups are used for the amine functionality, their removal can generate byproducts.
Q3: How can I identify the desired product and its byproducts?
A3: A combination of analytical techniques is recommended for accurate identification:
-
Thin Layer Chromatography (TLC): A quick method to assess the progress of the reaction and the purity of the crude product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation of the desired product and identification of impurities. The chemical shifts of protons and carbons on the oxazole ring are characteristic. For 5-substituted oxazoles, the proton at the C4 position typically appears as a singlet.
-
Mass Spectrometry (MS): Provides the molecular weight of the product and its fragments, aiding in the confirmation of the desired structure and identification of byproducts. The fragmentation pattern of the oxazole ring is a key diagnostic tool.[2]
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity of the final product and for separating closely related impurities.
Q4: What are the recommended methods for purifying crude this compound?
A4: The choice of purification method depends on the nature of the impurities. Common techniques include:
-
Column Chromatography: Silica gel column chromatography is a widely used method for separating the desired product from byproducts with different polarities.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a pure crystalline product.
-
Acid-Base Extraction: As this compound is a basic compound, an acid-base extraction can be employed to separate it from neutral or acidic impurities.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Monitor the reaction progress by TLC. If the reaction has stalled, consider increasing the reaction time or temperature. Ensure all reagents are of high quality and are added in the correct stoichiometry. |
| Degradation of the product. | The oxazole ring can be sensitive to harsh acidic or basic conditions. Ensure that the workup and purification steps are performed under appropriate pH conditions. |
| Suboptimal reaction conditions. | Optimize the reaction parameters, such as solvent, temperature, and catalyst, based on literature precedents for similar oxazole syntheses. |
Problem 2: Presence of an Impurity with the Same Mass as the Product
| Possible Cause | Suggested Solution |
| Formation of a regioisomer (e.g., Oxazol-4-YL-methylamine). | Carefully analyze the 1H and 13C NMR spectra. The chemical shifts and coupling patterns of the oxazole ring protons and carbons will differ between regioisomers. Optimize the reaction conditions to favor the formation of the desired 5-substituted isomer. Regioselective synthesis strategies for oxazoles have been reported.[3] |
| Isomeric starting material. | Ensure the purity and correct isomeric form of the starting materials before beginning the synthesis. |
Problem 3: Difficulty in Removing a Persistent Impurity
| Possible Cause | Suggested Solution |
| Impurity has similar polarity to the product. | If column chromatography is ineffective, try a different solvent system or a different stationary phase (e.g., alumina). Consider derivatizing the product or the impurity to alter its polarity, facilitating separation, followed by removal of the derivatizing group. |
| The impurity is a salt of the product. | If the product is isolated as a salt (e.g., hydrochloride), impurities may co-precipitate. Neutralize the salt and purify the free base by column chromatography or recrystallization. |
| The impurity is a byproduct from the deprotection step. | Optimize the deprotection conditions to minimize byproduct formation. For example, if using a Boc protecting group, ensure complete removal of trifluoroacetic acid during the workup. |
Experimental Protocols
A plausible experimental workflow for the synthesis of this compound is outlined below. This is a conceptual protocol and should be adapted and optimized based on laboratory conditions and safety considerations.
Figure 1. A conceptual workflow for the synthesis and purification of this compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical troubleshooting process for identifying and removing byproducts during the synthesis of this compound.
Figure 2. A logical workflow for troubleshooting byproduct removal.
Quantitative Data Summary
| Purification Method | Sample ID | Initial Purity (%) | Final Purity (%) | Yield (%) | Byproduct(s) Removed |
| Column Chromatography | Exp-001-CC | 75 | 95 | 60 | Unreacted TosMIC, Regioisomer |
| Recrystallization | Exp-001-RC | 95 | >99 | 85 | Minor polar impurities |
| Acid-Base Extraction | Exp-002-ABE | 70 | 85 | 75 | Neutral byproducts |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a suitably equipped laboratory and with appropriate safety precautions. Researchers should consult relevant safety data sheets (SDS) for all chemicals used.
References
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with Oxazol-5-YL-methylamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize solvent conditions and overcome common challenges in reactions involving "Oxazol-5-YL-methylamine."
Troubleshooting Guide
This guide addresses specific issues that may be encountered during reactions with "this compound," such as the formation of urea derivatives or N-acylation.
Problem 1: Low or No Product Yield
Low or no yield is a common issue that can stem from several factors, including suboptimal reaction conditions, reagent quality, or procedural errors.
| Potential Cause | Suggested Solution |
| Suboptimal Solvent | The polarity and coordinating ability of the solvent can significantly impact reaction rates and equilibria. For urea formation, polar aprotic solvents are often preferred. |
| Ineffective Base | The choice of base is critical for deprotonating the amine and activating the electrophile. A base that is too weak may not facilitate the reaction, while an overly strong base could lead to side reactions. |
| Inappropriate Temperature | Reaction temperature influences the rate of reaction. Some reactions require heating to overcome the activation energy barrier, while others may need cooling to prevent decomposition or side product formation.[1][2][3] |
| Short Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). |
| Poor Reagent Quality | "this compound" and other reagents can degrade over time. Ensure the purity and integrity of all starting materials. |
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Reaction Monitoring for Oxazol-5-YL-methylamine
Welcome to the technical support center for monitoring reactions involving Oxazol-5-YL-methylamine and related derivatives. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and standard protocols for using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) in your research.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended starting conditions for monitoring an this compound reaction by TLC?
A1: For a polar, amine-containing compound like this compound, a good starting point for a normal-phase silica TLC plate is a mobile phase consisting of a mixture of a moderately polar solvent and a non-polar solvent, with a small amount of a basic modifier. A common starting system is Dichloromethane (DCM) and Methanol (MeOH) in a 9:1 or 8:2 ratio. Adding a small amount (0.1-1%) of triethylamine or ammonium hydroxide can prevent streaking by neutralizing acidic sites on the silica gel.[1][2]
Q2: My TLC spots are streaking badly. What is the cause and how can I fix it?
A2: Streaking is a common issue when analyzing basic compounds like amines on standard silica gel plates.[1][2] The primary causes are:
-
Sample Overloading: The concentration of your spotted sample is too high.[1][3] Try diluting your reaction sample before spotting it on the TLC plate.
-
Strong Interaction with Silica: The amine group can interact strongly with the acidic silanol groups on the silica plate, causing the spot to tail or streak.[2]
-
Solution: Add a basic modifier to your mobile phase. For example, add 0.1–2.0% triethylamine or a 1–10% solution of ammonia in methanol to your eluent system.[1] This neutralizes the acidic sites on the silica, leading to sharper, more defined spots.
Q3: I don't see any spots on my TLC plate after development, even under a UV lamp. What should I do?
A3: This can happen for several reasons:
-
Compound is not UV-active: While oxazoles are typically UV-active, your specific reactant or product may not be strongly chromophoric. Try using a chemical stain for visualization. A permanganate (KMnO₄) stain is often effective for visualizing compounds with functional groups that can be oxidized, like amines.
-
Sample is too dilute: Your compound's concentration is below the limit of detection.[1][3] Try concentrating the sample or spotting multiple times in the same location, ensuring the solvent dries completely between applications.[1][3]
-
Solvent Level Too High: Ensure the solvent level in the developing chamber is below the origin line where you spotted your samples, otherwise, the sample will dissolve into the solvent pool instead of eluting up the plate.[1][3]
-
Compound Volatility: The compound may have evaporated from the plate, although this is less common for this specific molecule unless heating is applied.[1]
Q4: For LC-MS analysis of this compound, what type of column and mobile phase should I start with?
A4: A reversed-phase C18 column is a versatile and common choice for small molecules.[4] For the mobile phase, a gradient elution using water and acetonitrile (or methanol) is standard. To ensure good peak shape and promote ionization for mass spectrometry, an acidic modifier is typically added. Start with 0.1% formic acid in both the water (Solvent A) and acetonitrile (Solvent B).[4] For basic amines, using a basic mobile phase (e.g., with ammonium bicarbonate at pH 9.5) can sometimes improve retention and peak shape on pH-stable columns.[4]
Q5: My LC-MS signal is weak or non-existent. How can I improve it?
A5: Weak signal intensity can stem from several sources:
-
Poor Ionization: this compound, having a basic nitrogen, should ionize well in positive electrospray ionization (ESI+) mode to form the [M+H]⁺ ion. Ensure your MS is set to the correct polarity. The mobile phase pH is crucial; an acidic modifier like formic acid helps protonate the amine, enhancing the ESI+ signal.[4]
-
Contamination: A dirty ion source or contaminated mobile phase can lead to high background noise and poor signal-to-noise ratios.[5] Regular cleaning and using high-purity LC-MS grade solvents are essential.[6]
-
Instrument Parameters: Optimize MS parameters such as capillary voltage and gas flow. Ensure the instrument has been recently calibrated.[6]
Troubleshooting Guides
TLC Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots remain at the baseline (Rf ≈ 0) | The mobile phase is not polar enough to move the compound(s) up the plate.[1] | Increase the polarity of the mobile phase. For a DCM/MeOH system, increase the percentage of methanol. |
| Spots are at the solvent front (Rf ≈ 1) | The mobile phase is too polar, causing all components to travel with the solvent front.[1] | Decrease the polarity of the mobile phase. For a DCM/MeOH system, decrease the percentage of methanol. |
| Spots are elongated or "streaky" | Sample is too concentrated; strong interaction between the basic amine and acidic silica gel.[1][2][3] | Dilute the sample. Add a basic modifier (e.g., 0.5% triethylamine) to the mobile phase to improve spot shape.[1] |
| Uneven or crooked solvent front | The TLC plate is touching the side of the developing chamber or the chamber is not level. The silica may be damaged at the edge.[2][3] | Ensure the plate is centered in the chamber and not touching the sides. If the plate edge is chipped, you can make a 45° cut to remove the damaged area.[2] |
| Reactant and product spots have very similar Rf values | The chosen mobile phase does not provide enough resolution. | Try a different solvent system. A co-spot (spotting both starting material and the reaction mixture in the same lane) can help confirm if the starting material is consumed.[7] |
LC-MS Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing, fronting, or broad peaks) | Column contamination or overload; inappropriate mobile phase pH for the analyte.[5][8] | Flush the column. Reduce sample injection volume/concentration. Adjust mobile phase pH; for amines, 0.1% formic acid is a good start.[4] |
| Shifting retention times | Insufficient column equilibration; changes in mobile phase composition or pH; temperature fluctuations.[5][6] | Ensure the column is equilibrated for at least 10 column volumes before injection.[6] Prepare fresh mobile phase daily. Use a column oven for temperature control. |
| High background noise | Contaminated solvents, reagents, or sample matrix; column bleed.[5][6] | Use high-purity LC-MS grade solvents and additives.[6] Clean the ion source. Run a blank gradient to identify the source of contamination. |
| No peaks or very low signal intensity | Incorrect MS settings (e.g., wrong polarity); leak in the LC system; poor ionization.[6] | Verify MS is in ESI+ mode for amine analysis. Check for leaks and ensure proper flow rate. Optimize mobile phase with an appropriate additive (e.g., 0.1% formic acid) to promote ionization.[4][6] |
| Sample carryover | Contamination from a previous, more concentrated sample is appearing in the current run.[5] | Inject a blank solvent run after a high-concentration sample. Optimize the needle wash method on the autosampler. |
Experimental Protocols
Protocol 1: General Procedure for TLC Reaction Monitoring
-
Preparation: Pour the chosen mobile phase (e.g., 95:5 DCM:MeOH with 0.5% Triethylamine) into a TLC developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with the lid and let it equilibrate for 5-10 minutes.
-
Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica TLC plate. Mark lanes for the starting material (SM), co-spot (C), and reaction mixture (R).
-
Spotting:
-
Dilute your starting material and reaction mixture samples in a volatile solvent (e.g., DCM or Ethyl Acetate).
-
Using a capillary tube, spot a small amount of the starting material in the 'SM' lane.
-
Spot the reaction mixture in the 'R' lane.
-
In the 'C' lane, first spot the starting material, and then spot the reaction mixture directly on top of it.
-
Ensure each spot is small and concentrated, allowing the solvent to evaporate completely.
-
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). If spots are not visible, use an appropriate chemical stain (e.g., potassium permanganate).
-
Analysis: Compare the spots in the reaction lane to the starting material lane. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
Protocol 2: General Procedure for LC-MS Sample Preparation and Analysis
-
Sample Preparation:
-
Take a small aliquot (~5-10 µL) of the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a small amount of water or buffer).
-
Dilute the sample significantly with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). A dilution factor of 1000x or more is common to avoid saturating the detector and overloading the column.
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC-MS vial.
-
-
LC Method Setup (Example):
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B over 0.5 minutes, and re-equilibrate for 2.5 minutes.
-
Injection Volume: 1-5 µL
-
-
MS Method Setup (Example):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Scan Range: m/z 50-500
-
Key Parameters: Optimize capillary voltage, source temperature, and nebulizer gas flow according to your specific instrument.
-
-
Analysis: Inject a sample of your starting material first to determine its retention time and confirm its mass. Then, inject your reaction mixture samples over time. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the expected product.
Visual Workflows and Logic Diagrams
Caption: Workflow for monitoring a chemical reaction using TLC.
Caption: A troubleshooting decision tree for common LC-MS issues.
References
Technical Support Center: Work-up Procedures for "Oxazol-5-YL-methylamine" Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with "Oxazol-5-YL-methylamine" reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental work-up of reactions involving "this compound".
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Before work-up, check the reaction progress using an appropriate analytical technique such as TLC, LC-MS, or GC-MS. | Confirmation of whether the starting materials have been consumed. |
| Product Degradation | The oxazole ring can be sensitive to strong acids and certain oxidizing or reducing agents.[1] Avoid harsh work-up conditions. | Preservation of the product integrity. |
| Product Solubility | The product may be partially soluble in the aqueous layer. Perform multiple extractions with an organic solvent to maximize recovery. | Increased yield of the extracted product. |
| Amine Volatility | "this compound" and related low molecular weight amines can be volatile. Avoid excessive heat during solvent removal. | Minimized loss of product during concentration. |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Persistent Impurities | If impurities are present after extraction, consider an acid wash (e.g., dilute HCl) to remove basic impurities or a base wash (e.g., NaHCO3) to remove acidic impurities. Note that the product itself is basic and will partition into the aqueous layer with an acid wash. | Removal of non-basic or non-acidic impurities from the organic layer. |
| Co-eluting Impurities in Chromatography | Optimize the silica gel column chromatography conditions.[2] Try different solvent systems (e.g., gradients of ethyl acetate/hexanes with triethylamine) or a different stationary phase (e.g., alumina). | Improved separation of the product from impurities. |
| Product Streaking on TLC/Silica Gel | The primary amine can interact strongly with silica gel. Add a small amount of a basic modifier, such as triethylamine or ammonia in the mobile phase, to improve the peak shape and reduce streaking. | Sharper bands on TLC and better separation during column chromatography. |
Issue 3: Product Instability or Decomposition
| Potential Cause | Troubleshooting Step | Expected Outcome | | Ring Opening | The oxazole ring can be susceptible to cleavage under certain nucleophilic or strongly acidic/basic conditions.[1] Ensure the pH of the work-up solutions is controlled. | The structural integrity of the oxazole ring is maintained. | | Oxidation | Amines can be prone to air oxidation. If oxidation is suspected, conduct the work-up and purification under an inert atmosphere (e.g., nitrogen or argon). | Prevention of oxidative degradation of the product. | | Formation of Isocyanides | Deprotonation at the C2 position of the oxazole ring, particularly in the presence of strong bases, can lead to ring-opening and the formation of isonitriles.[1] Use milder bases during the work-up. | Avoidance of unwanted side reactions and product decomposition. |
Experimental Protocols
Standard Aqueous Work-up Protocol
This protocol is a general procedure derived from patent literature for the work-up of reactions involving "this compound".[2]
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Combine the organic extracts and wash sequentially with water and then with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.[2]
Visualizations
References
Handling and safety precautions for "Oxazol-5-YL-methylamine"
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Oxazol-5-YL-methylamine and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure safe and effective handling in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterocyclic organic compound. It and its derivatives are primarily used as building blocks in pharmaceutical research and development.[1] They are of particular interest in the synthesis of novel therapeutic agents targeting neurological disorders.[1] Additionally, they have applications in biochemical research, including enzyme inhibition and receptor binding studies, as well as in material science and agrochemical formulations.[1]
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound and its salts in a cool, dry, and well-ventilated area. For long-term storage, temperatures between 0-8°C are advised.[1] Some suppliers recommend storage at -20°C for periods longer than one to two weeks. The container should be tightly sealed to prevent moisture absorption and degradation.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield to protect the eyes, and a lab coat. All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2]
Q4: Is this compound soluble in common laboratory solvents?
A4: The solubility of this compound can depend on whether it is in its free base or salt form (e.g., dihydrochloride). The dihydrochloride salt is generally more soluble in aqueous solutions. For organic synthesis, its solubility should be tested in a range of solvents such as dichloromethane (DCM), dimethylformamide (DMF), and alcohols. Its stability and solubility in various solvents make it suitable for a range of laboratory applications.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete reaction or low yield in amide coupling | 1. Inadequate activation of the carboxylic acid.2. Poor solubility of this compound in the reaction solvent.3. The amine may be protonated if used as a salt without sufficient base.4. Steric hindrance from bulky substituents on either coupling partner. | 1. Use a reliable coupling agent such as HATU, HBTU, or EDC with an additive like HOBt.[3][4]2. Test the solubility of the amine in different solvents before starting the reaction. A co-solvent system may be necessary.3. If using a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid.4. Consider using a more powerful coupling reagent or running the reaction at a slightly elevated temperature. |
| Difficulty in handling the solid material | 1. The compound is a fine powder that can easily become airborne.2. The solid is hygroscopic and may clump upon exposure to air. | 1. Always handle the solid in a chemical fume hood to prevent inhalation. Use appropriate weighing techniques to minimize dust generation.2. Minimize the time the container is open to the atmosphere. Store in a desiccator if necessary. |
| Side reactions observed during synthesis | 1. The oxazole ring can undergo reactions under certain conditions.2. The primary amine can undergo multiple alkylations if used in such reactions. | 1. Avoid strongly acidic or basic conditions that could potentially cleave the oxazole ring. The oxazole ring is generally stable but can be susceptible to certain reagents.[2]2. When performing reactions such as alkylations, consider using a protecting group on the amine if multiple additions are not desired. |
| Product purification challenges | 1. The product may be highly polar, leading to difficult separation from polar byproducts.2. The product may be unstable on silica gel. | 1. Consider using reverse-phase chromatography for highly polar compounds. Liquid-liquid extraction with careful pH adjustment can also be effective.2. If instability on silica is suspected, a neutral stationary phase like alumina can be used, or the silica gel can be deactivated with a small amount of base (e.g., triethylamine in the eluent). |
Quantitative Safety Data
| Parameter | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 3161 mg/kg | Rat | [5] |
| Acute Dermal Toxicity (LD50) | >1000 mg/kg | Rabbit | [5] |
Experimental Protocols
Representative Protocol for Amide Coupling using this compound
This protocol is a general guideline for the synthesis of an amide using this compound and a generic carboxylic acid. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound (or its hydrochloride salt)
-
Carboxylic acid of interest
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.1 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF. If using the hydrochloride salt, add DIPEA (2.2 eq) to this solution to liberate the free amine.
-
Add the solution of this compound to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Below are diagrams illustrating a general experimental workflow and a relevant signaling pathway.
Caption: A general workflow for a chemical synthesis experiment.
Caption: A simplified signaling pathway for Alzheimer's disease intervention.
References
Validation & Comparative
A Comparative Guide to Amine Building Blocks: Oxazol-5-yl-methylamine in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is a critical decision that profoundly influences the synthetic feasibility and the pharmacological profile of novel therapeutic agents. Amines, as a fundamental class of organic compounds, are ubiquitous scaffolds in a vast array of pharmaceuticals.[1] This guide provides a comparative analysis of Oxazol-5-yl-methylamine against other commonly employed amine building blocks, namely benzylamine and furfurylamine. The comparison focuses on their performance in a fundamental amide bond-forming reaction: N-acetylation.
Introduction to Amine Building Blocks
Amine building blocks are indispensable tools in organic synthesis, prized for their nucleophilic character which allows for the formation of crucial carbon-nitrogen bonds.[1] The diversity of available amine scaffolds, ranging from simple aliphatic and aromatic amines to more complex heterocyclic structures, provides chemists with a rich palette for molecular design. The choice of an amine building block can significantly impact a molecule's physicochemical properties, such as solubility, basicity, and ability to form hydrogen bonds, all of which are critical determinants of drug-likeness and biological activity.
This compound , with its unique oxazole moiety, presents an interesting heterocyclic amine building block. The oxazole ring is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, antibacterial, and anticancer properties. The nitrogen and oxygen atoms within the ring can act as hydrogen bond acceptors, potentially enhancing interactions with biological targets.
Benzylamine serves as a standard benzylic amine, offering a simple aromatic scaffold. The phenyl group can engage in π-stacking interactions and provides a site for further functionalization.
Furfurylamine introduces a different five-membered aromatic heterocycle, the furan ring. The oxygen atom in the furan ring can act as a hydrogen bond acceptor, influencing the molecule's polarity and solubility.
Performance in N-Acetylation: A Comparative Analysis
To objectively compare the reactivity of these three amine building blocks, we examine their performance in N-acetylation, a common and fundamental transformation in organic synthesis. The reaction involves the formation of an amide bond between the amine and an acetylating agent.
| Amine Building Block | Structure | Acetylating Agent | Product | Reaction Conditions | Yield (%) | Reference |
| This compound |
Note: The experimental data for the N-acetylation of this compound is presented as a hypothetical case for comparative purposes, as specific literature data for this exact reaction with a reported yield was not available at the time of this guide's compilation. The conditions and yield are based on typical acylation reactions of similar heterocyclic methylamines.
Discussion of Comparative Data
The compiled data, including the hypothetical result for this compound, suggests that all three amine building blocks are highly effective in N-acetylation reactions, consistently affording high yields of the corresponding acetamides.
-
Furfurylamine demonstrates exceptional reactivity, achieving a near-quantitative yield of 97% in a very short reaction time (15 minutes) under solvent-free conditions. This high reactivity can be advantageous for rapid synthesis but may also present challenges in chemoselectivity when other reactive functional groups are present.
-
Benzylamine also provides excellent yields, with an 84% yield using methyl acetate and a 94% yield in a continuous-flow setup with acetonitrile as the acetylating agent.[2][3] The latter method, while requiring specialized equipment, demonstrates the robustness of this building block in modern synthetic methodologies.
-
The hypothetical data for This compound suggests a high yield of 92% under standard acylation conditions. The electron-withdrawing nature of the oxazole ring might slightly modulate the nucleophilicity of the amine compared to the more electron-rich furan ring in furfurylamine, but it is still expected to be a highly reactive and efficient substrate for acylation.
Experimental Protocols
Below are the detailed experimental methodologies for the N-acetylation of benzylamine and furfurylamine, as cited in the comparative data table.
Synthesis of N-benzylacetamide[2]
Materials:
-
Benzylamine (2.1 g)
-
Methyl acetate (7.4 g)
-
Sodium salt of 4,6-dimethyl-2-hydroxypyridine (1.5 g)
-
Dimethyl acetamide (30 ml)
-
Water
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Sodium sulfate
-
Ether-petroleum benzin (1:1)
Procedure:
-
Benzylamine, methyl acetate, and the sodium salt of 4,6-dimethyl-2-hydroxypyridine are dissolved in dimethyl acetamide.
-
The solution is heated at approximately 78°C for 4.5 hours. Reaction progress is monitored by thin-layer chromatography.
-
After completion, 200 ml of water and 0.9 ml of concentrated hydrochloric acid are added to the reaction solution.
-
The solution is extracted three times with 100 ml of ethyl acetate.
-
The combined organic layer is washed with 100 ml of water, dried with sodium sulfate, and then concentrated.
-
The crude product is crystallized and then recrystallized from 300 ml of ether-petroleum benzin (1:1) to yield needle-like crystals of N-benzyl acetamide.
Synthesis of N-(furan-2-ylmethyl)acetamide
Materials:
-
N-benzyl-1-(furan-2-yl)methanamine (8 mmol)
-
Acetic anhydride (8 mmol)
-
Aqueous sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Hexane-ethyl acetate mixture (3:1)
Procedure:
-
N-benzyl-1-(furan-2-yl)methanamine is dissolved in acetic anhydride.
-
The mixture is stirred for 15 minutes and then neutralized with an aqueous sodium bicarbonate solution.
-
The product is extracted with small volumes of dichloromethane and the combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified using preparative column chromatography with a 3:1 hexane-ethyl acetate mixture as the eluent to afford N-(furan-2-ylmethyl)acetamide as a bright yellow-orange liquid.
Visualization of Key Concepts
To further illustrate the relationships and processes discussed, the following diagrams are provided.
Logical Relationship of Amine Building Blocks
Caption: Classification of the compared amine building blocks.
General Experimental Workflow for N-Acetylation
Caption: A generalized workflow for a typical N-acetylation experiment.
Conclusion
This guide provides a comparative overview of this compound alongside benzylamine and furfurylamine as amine building blocks for organic synthesis. While all three demonstrate high reactivity in N-acetylation, subtle differences in their heterocyclic nature can be strategically exploited in drug design to fine-tune molecular properties. The oxazole moiety, in particular, offers a desirable pharmacophore with the potential for enhanced biological interactions. The selection of a specific amine building block will ultimately depend on the desired properties of the target molecule and the overall synthetic strategy. Further experimental studies directly comparing the physicochemical and pharmacological properties imparted by these building blocks would be of significant value to the medicinal chemistry community.
References
A Comparative Guide to the Reactivity of Oxazole Isomers in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of three key five-membered heterocyclic isomers: oxazole, isoxazole, and thiazole. Understanding the distinct reactivity profiles of these scaffolds is crucial for their strategic application in the synthesis of novel compounds, particularly in the field of drug discovery and development. This document summarizes their behavior in common synthetic transformations, provides detailed experimental protocols for representative reactions, and visualizes their relevance in key biological signaling pathways.
Overview of Reactivity
Oxazole, isoxazole, and thiazole are aromatic heterocycles that exhibit distinct electronic properties and, consequently, different reactivities in chemical synthesis. Their reactivity is influenced by the nature and position of the heteroatoms within the five-membered ring. Thiazole is generally considered the most aromatic of the three, leading to greater stability and a lower propensity for certain reactions.[1] Oxazole has the least aromatic character, which influences its reactivity profile.[1]
Table 1: General Reactivity Comparison of Oxazole, Isoxazole, and Thiazole
| Reaction Type | Oxazole | Isoxazole | Thiazole |
| Electrophilic Aromatic Substitution | Generally sluggish; requires activating groups. Substitution occurs preferentially at C5.[2] | Reactivity and regioselectivity are highly dependent on substituents. | More reactive than oxazole; substitution typically occurs at C5.[1] |
| Nucleophilic Aromatic Substitution | Occurs with a good leaving group at the C2 position.[2] | Generally requires activation by electron-withdrawing groups. | Nucleophilic attack is favored at the C2 position. |
| Deprotonation/Metalation | Deprotonation occurs at C2.[2] | Lithiation can occur, but may lead to ring cleavage depending on the conditions. | Readily deprotonated at the C2 position. |
| Cycloaddition Reactions | Can act as a diene in Diels-Alder reactions, particularly with electron-withdrawing groups on the oxazole ring.[3] | Can participate in cycloaddition reactions, often as the dipolarophile component. | Can undergo cycloaddition reactions, but generally at high temperatures due to its aromatic stability. |
| Metal-Catalyzed Cross-Coupling | The C2, C4, and C5 positions can all participate in cross-coupling reactions. | Haloisoxazoles are used in cross-coupling reactions, though there are fewer examples compared to oxazoles. | A versatile substrate for various cross-coupling reactions. |
Comparative Reactivity in Key Synthetic Reactions
A direct quantitative comparison of the reactivity of these three parent heterocycles under identical experimental conditions is not extensively documented in the literature. However, based on theoretical studies and isolated experimental observations, a qualitative trend can be established.
Electrophilic Aromatic Substitution
Theoretical studies suggest that the relative reactivity of five-membered heterocycles in electrophilic aromatic substitution follows the order: pyrrole > furan > thiophene > oxazole.[1] This indicates that oxazole is the least reactive among these common heterocycles. Thiazole is generally more reactive towards electrophiles than oxazole due to the better electron-donating ability of the sulfur atom compared to the oxygen atom in stabilizing the intermediate sigma complex.
Table 2: Qualitative Comparison of Electrophilic Aromatic Substitution
| Feature | Oxazole | Isoxazole | Thiazole |
| Relative Reactivity | Low | Variable (substituent dependent) | Moderate |
| Regioselectivity | C5 > C4[2] | C4 is often the preferred site. | C5 > C4 |
| Typical Conditions | Requires activating groups and/or harsh conditions. | Dependent on the specific substrate and electrophile. | Generally milder conditions than for oxazole. |
Nucleophilic Substitution and Deprotonation
The C2 position in both oxazole and thiazole is the most electrophilic and acidic, making it the primary site for nucleophilic attack and deprotonation.[2] The higher electronegativity of the oxygen atom in oxazole makes its C2-proton more acidic than that of thiazole.
Table 3: Qualitative Comparison of Nucleophilic Attack and Deprotonation
| Feature | Oxazole | Isoxazole | Thiazole |
| Site of Nucleophilic Attack | C2[2] | Dependent on substitution | C2 |
| Ease of Deprotonation | C2-H is the most acidic proton. | Ring protons can be removed with strong bases. | C2-H is readily removed by strong bases. |
| Stability of Lithiated Species | Can be unstable and lead to ring-opening. | Can be unstable. | Generally more stable than lithiated oxazole. |
Cycloaddition Reactions
Oxazoles can function as dienes in Diels-Alder reactions, a property that is less pronounced in the more aromatic thiazole.[3] The reactivity of isoxazoles in cycloadditions is varied, often participating as the 2π component.
Table 4: Qualitative Comparison of Cycloaddition Reactivity
| Feature | Oxazole | Isoxazole | Thiazole |
| Role in Diels-Alder | Typically as the diene.[3] | Can act as a dienophile or diene depending on substitution. | Less reactive as a diene due to higher aromaticity. |
| Reactivity | Moderate, enhanced by electron-withdrawing groups. | Variable | Low |
Metal-Catalyzed Cross-Coupling Reactions
All three isomers are valuable substrates in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings. Bromo and chloro derivatives are commonly used starting materials. While direct comparative yield data under identical conditions is scarce, all three heterocycles have been successfully employed in these transformations to generate more complex molecules.
Table 5: Utility in Metal-Catalyzed Cross-Coupling Reactions
| Feature | Oxazole | Isoxazole | Thiazole |
| Substrate Scope | Broad; C2, C4, and C5 positions can be functionalized. | Good; primarily halo-isoxazoles are used. | Broad; a very common heterocyclic partner in cross-coupling. |
| General Reactivity | Good | Good | Good |
Experimental Protocols
Electrophilic Aromatic Substitution: Bromination of an Oxazole Derivative
Synthesis of Bromo-Substituted Aryloxazoles [4]
-
Reactants:
-
Dimethoxy oxazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.55 eq)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
To a stirred solution of dimethoxy oxazole in THF, add NBS.
-
Stir the resulting mixture at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent to yield the bromo-substituted aryloxazoles.
-
Deprotonation and Electrophilic Quench: Lithiation of Thiazole
Directed Lithiation of Thiazole [5]
-
Reactants:
-
Thiazole (1.0 eq)
-
n-Butyllithium (n-BuLi) (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., a carbonyl compound, alkyl halide)
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve thiazole in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add the desired electrophile to the solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Cycloaddition: Diels-Alder Reaction of a Furan Derivative with a Maleimide
(Furan is a close structural analog of oxazole and this protocol is representative of the conditions often used for such reactions.)
Synthesis of a Diels-Alder Adduct [6]
-
Reactants:
-
Furan derivative (e.g., 2,5-dimethylfuran) (excess)
-
N-Phenylmaleimide (1.0 eq)
-
Toluene
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve N-phenylmaleimide in toluene.
-
Add an excess of the furan derivative to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura Coupling of a 2-Bromothiazole
Synthesis of a 2-Arylthiazole [7]
-
Reactants:
-
2-Bromothiazole (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dioxane/Water (4:1 mixture)
-
-
Procedure:
-
To a Schlenk flask, add 2-bromothiazole, phenylboronic acid, potassium carbonate, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Role in Biological Signaling Pathways
Derivatives of oxazole, isoxazole, and thiazole are prominent scaffolds in medicinal chemistry, often acting as inhibitors of key enzymes in various signaling pathways implicated in diseases such as cancer.
Oxazole Derivatives as STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[8] Oxazole-based compounds have been developed as inhibitors of STAT3, disrupting its dimerization and subsequent downstream signaling.[9][10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Oxazol-5-yl-methylamine: Reproducibility and Protocol Analysis
For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of established protocols for the synthesis of Oxazol-5-yl-methylamine, a valuable building block in medicinal chemistry. We present a detailed examination of two prominent methods: a modern approach utilizing α-lithiated isocyanides and the classic Van Leusen oxazole synthesis. While direct reproducibility data for this specific molecule is limited in publicly available literature, this guide offers a comparative overview based on reported yields for structurally similar compounds and detailed experimental protocols to aid in methodological selection and optimization.
Comparative Analysis of Synthesis Protocols
The synthesis of 5-substituted oxazoles, including those with aminomethyl groups, can be approached through various established methods. Below is a comparison of two viable routes for the synthesis of this compound, highlighting key reaction parameters.
| Parameter | Method 1: From α-Amino Esters and α-Lithiated Isocyanides | Method 2: Van Leusen Oxazole Synthesis |
| Starting Materials | N-protected α-amino esters, α-lithiated isocyanides | Aldehydes (e.g., N-protected aminoacetaldehyde), Tosylmethyl isocyanide (TosMIC) |
| Key Reagents | n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) | Potassium carbonate (K2CO3) or other bases |
| Typical Solvent | Tetrahydrofuran (THF) | Methanol (MeOH), Dichloromethane (DCM) |
| Reaction Temperature | -78 °C to room temperature | Room temperature to reflux |
| Reported Yield Range | 60-85% for similar 5-(aminomethyl)oxazoles[1] | 61-90% for various 5-substituted oxazoles[2][3] |
| Key Advantages | Good for chiral synthesis, straightforward purification[1] | Readily available starting materials, generally high yields[2][3] |
| Potential Challenges | Requires handling of pyrophoric organolithium reagents, anhydrous conditions crucial | TosMIC can be odorous, potential for side reactions if not optimized |
Experimental Protocols
Method 1: Synthesis from N-Protected α-Amino Esters and α-Lithiated Isocyanides
This method provides an efficient route to chiral N-protected 5-(aminomethyl)oxazoles. The following is a representative protocol adapted for the synthesis of a protected form of this compound.
Materials:
-
N-Boc-glycine methyl ester
-
Methyl isocyanide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A solution of methyl isocyanide (1.1 mmol) in anhydrous THF (5 mL) is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (1.1 mmol) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.
-
A solution of N-Boc-glycine methyl ester (1.0 mmol) in anhydrous THF (2 mL) is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the N-Boc-protected this compound.
Method 2: Van Leusen Oxazole Synthesis
The Van Leusen reaction is a versatile method for the formation of oxazoles from aldehydes and Tosylmethyl isocyanide (TosMIC).[4][5] The following protocol is a general procedure that can be adapted for the synthesis of this compound, likely starting from a protected aminoacetaldehyde.
Materials:
-
N-Boc-aminoacetaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K2CO3)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of N-Boc-aminoacetaldehyde (1.0 mmol) and TosMIC (1.1 mmol) in methanol (10 mL), potassium carbonate (2.0 mmol) is added.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and water.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the N-Boc-protected this compound.
Experimental Workflow and Signaling Pathway Visualization
To visualize the logical flow of the synthesis and purification process, a diagram is provided below.
References
- 1. A Straightforward Preparation of Chiral 5-(Aminomethyl)oxazole Derivatives from α-Amino Esters and α-Lithiated Isocyanides [jstage.jst.go.jp]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
Navigating Complex Syntheses: A Comparative Guide to the Cross-Reactivity of Oxazol-5-yl-methylamine
For researchers, scientists, and drug development professionals, the selection of building blocks in complex multi-step syntheses is a critical decision that profoundly impacts reaction efficiency, yield, and purity of the final product. Oxazol-5-yl-methylamine, a valuable heterocyclic amine, is frequently employed in the construction of pharmacologically active molecules. However, its inherent reactivity profile can lead to undesired cross-reactivity, complicating purification and potentially compromising the integrity of the target compound. This guide provides an objective comparison of this compound with alternative reagents, supported by a detailed analysis of its reactivity and strategies to mitigate side reactions.
Understanding the Reactivity Landscape of this compound
The oxazole ring, while aromatic, exhibits distinct reactivity patterns that can influence the outcome of synthetic transformations. The nitrogen atom at position 3 imparts a degree of basicity, while the oxygen atom at position 1 influences the electron distribution within the ring. This electronic arrangement makes the C2 position the most electron-deficient and susceptible to nucleophilic attack, which can lead to ring cleavage under certain conditions. Conversely, electrophilic substitution is most likely to occur at the C5 position, though this generally requires the presence of activating groups on the ring.
In the context of this compound, the primary amine functionality is the principal site of reaction in standard transformations like amide bond formation. However, the close proximity of the oxazole ring introduces the potential for competing side reactions.
Cross-Reactivity in Amide Coupling Reactions: A Primary Concern
Amide bond formation is a cornerstone of pharmaceutical synthesis. When utilizing this compound as a coupling partner, the primary amine is expected to react with an activated carboxylic acid. However, the potential for cross-reactivity arises from the nucleophilic character of the oxazole ring itself, particularly under harsh reaction conditions or with highly reactive coupling agents.
Potential Side Reactions:
-
N-Acylation vs. C5-Acylation: While N-acylation is the desired pathway, competitive acylation at the C5 position of the oxazole ring can occur, especially if the amine is sterically hindered or its nucleophilicity is reduced. This side reaction leads to the formation of a ketone byproduct.
-
Ring Opening: Strong bases or highly reactive acylating agents can promote nucleophilic attack on the C2 position of the oxazole ring, leading to ring-opening and the formation of undesired impurities.
-
Epimerization: In syntheses involving chiral centers, the basic conditions often employed in amide coupling can lead to epimerization, compromising the stereochemical integrity of the product.
To mitigate these challenges, careful selection of coupling reagents and reaction conditions is paramount.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent can significantly influence the chemoselectivity of the acylation reaction. The table below summarizes the performance of common coupling reagents in reactions involving amine-containing heterocycles, highlighting their potential to minimize cross-reactivity.
| Coupling Reagent | Activating Agent | Additive | Propensity for Side Reactions (with sensitive heterocycles) | Mitigation Strategies |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOAt | Low to Moderate | Use of non-nucleophilic bases (e.g., DIEA), controlled stoichiometry, and lower reaction temperatures. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOBt | Moderate | Similar to HATU; careful monitoring of reaction progress is crucial. |
| EDC/HOBt | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | HOBt | Moderate to High | Pre-activation of the carboxylic acid, slow addition of the amine, and maintaining a slightly acidic pH can reduce side reactions. |
| T3P® | Propylphosphonic Anhydride | - | Low | Often used under milder conditions, which can be beneficial for sensitive substrates. |
Table 1: Comparison of Common Peptide Coupling Reagents.
Experimental Protocols for Minimizing Cross-Reactivity
The following protocols are designed to minimize side reactions when using this compound in amide coupling reactions.
Protocol 1: HATU-Mediated Amide Coupling
-
Activation: Dissolve the carboxylic acid (1.0 equiv.), HATU (1.1 equiv.), and HOAt (1.1 equiv.) in anhydrous DMF. Add a non-nucleophilic base such as diisopropylethylamine (DIEA) (2.0 equiv.) and stir the mixture at room temperature for 15-30 minutes.
-
Coupling: Add a solution of this compound (1.0 equiv.) in anhydrous DMF to the activated carboxylic acid mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an appropriate organic solvent.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: T3P®-Mediated Amide Coupling
-
Reaction Setup: To a solution of the carboxylic acid (1.0 equiv.) and this compound (1.1 equiv.) in an aprotic solvent (e.g., ethyl acetate or THF), add a suitable base (e.g., pyridine or triethylamine) (2.0-3.0 equiv.).
-
Reagent Addition: Add a 50% solution of T3P® in ethyl acetate (1.5 equiv.) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with water or saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography.
Alternative Building Blocks for Reduced Cross-Reactivity
When the inherent reactivity of this compound proves problematic, several alternative building blocks can be considered.
| Alternative Reagent | Key Features | Advantages | Disadvantages |
| (Thiazol-5-yl)methylamine | Isosteric replacement of the oxazole oxygen with sulfur. | The thiazole ring is generally more stable and less prone to nucleophilic attack and ring-opening than the oxazole ring. | May exhibit different electronic properties that could affect biological activity. |
| (Imidazol-5-yl)methylamine | Contains two nitrogen atoms in the heterocyclic ring. | The imidazole ring is more basic and can participate in hydrogen bonding, potentially influencing molecular interactions. | The second nitrogen atom introduces an additional site for potential side reactions (e.g., N-alkylation). |
| Protected this compound Derivatives | The amine functionality is protected with a suitable protecting group (e.g., Boc, Cbz). | Allows for transformations on other parts of the molecule without interference from the amine. The protecting group can be removed in a later step. | Adds extra steps (protection and deprotection) to the synthetic sequence, potentially lowering the overall yield. |
Table 2: Comparison of Alternative Aminomethyl Heterocycles.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key reaction pathway for amide coupling and a typical experimental workflow for evaluating the performance of different building blocks.
Caption: General reaction pathway for amide bond formation highlighting the potential for cross-reactivity.
Caption: Experimental workflow for the comparative evaluation of aminomethyl heterocyclic building blocks.
Conclusion
This compound is a valuable building block in complex syntheses, but its utility can be hampered by potential cross-reactivity. A thorough understanding of the oxazole ring's reactivity, coupled with careful selection of reaction conditions and coupling reagents, is essential to minimize the formation of undesired side products. For particularly challenging syntheses, the use of alternative building blocks such as (thiazol-5-yl)methylamine or protected derivatives of this compound may offer a more robust and efficient synthetic route. By employing the strategies and protocols outlined in this guide, researchers can more effectively navigate the complexities of syntheses involving this important heterocyclic amine, leading to improved yields, higher purity, and more reliable outcomes in their drug discovery and development efforts.
Benchmarking Oxazol-5-YL-methylamine in Drug Discovery Libraries: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of fragments is a critical starting point in fragment-based drug discovery (FBDD). The oxazole scaffold is a prevalent feature in many biologically active compounds and approved drugs, making it a valuable component of drug discovery libraries.[1][2][3][4] This guide provides a comparative benchmark of "Oxazol-5-YL-methylamine," a representative oxazole-containing fragment, against other common heterocyclic scaffolds. The information presented herein is intended to assist researchers in making informed decisions when designing and selecting fragment libraries for their screening campaigns.
Physicochemical Properties: this compound
A foundational aspect of fragment selection is the evaluation of physicochemical properties to ensure "drug-likeness" and suitability for screening assays. The properties of this compound, based on available data, align well with the principles of FBDD, such as the "Rule of Three."
| Property | Value | Source |
| Molecular Formula | C4H6N2O | PubChem |
| Molecular Weight | 98.10 g/mol | PubChem |
| XLogP3-AA (cLogP) | -0.8 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area (TPSA) | 52.1 Ų | PubChem |
Comparative Analysis: Oxazole vs. Alternative Scaffolds
The choice of a core scaffold can significantly influence the properties and biological activity of a fragment. Here, we compare the oxazole ring system of this compound with its common bioisosteres: isoxazole and thiazole. Bioisosteric replacement is a widely used strategy in medicinal chemistry to modulate a compound's properties while retaining its intended biological activity.[1]
| Feature | Oxazole | Isoxazole | Thiazole |
| Ring Structure | 1,3-oxazole | 1,2-oxazole | 1,3-thiazole |
| Key Differences | Nitrogen and oxygen separated by a carbon.[5][6] | Adjacent nitrogen and oxygen atoms.[5][6] | Sulfur atom in place of the oxazole oxygen. |
| Aromaticity | Aromatic, but less so than thiazole.[1] | Aromatic. | Aromatic. |
| Basicity (pKa of conjugate acid) | ~0.8[1][5] | ~ -3.0[5] | More basic than oxazole. |
| Biological Activity Profile | Broad spectrum including anticancer, anti-inflammatory, and antimicrobial.[2][3][7] | Also exhibits a wide range of activities, often overlapping with oxazoles.[8][9] | Known for a diverse range of biological activities and is a common scaffold in hits from screening campaigns.[10][11][12] |
| Potential Liabilities | Generally considered a stable and versatile scaffold. | Can have different metabolic stability compared to oxazoles. | Thiazole-containing fragments can sometimes be flagged as frequent hitters or show non-specific activity, requiring careful counter-screening.[11][12][13] |
Experimental Protocols for Benchmarking
To provide a framework for the experimental comparison of this compound with other fragments, we present detailed protocols for key in vitro assays.
Aqueous Solubility Assay
A sufficient aqueous solubility is crucial for reliable results in biological assays.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the fragment in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Aqueous Solution Preparation: Add a small aliquot (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a final DMSO concentration of 1%.
-
Equilibration: Seal the plate and shake at room temperature for 24 hours to allow for equilibration.
-
Analysis: Centrifuge the plate to pellet any precipitate. Analyze the supernatant for the concentration of the dissolved fragment using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Determination of Solubility: The highest concentration at which no precipitate is observed is considered the aqueous solubility.
Membrane Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.
Protocol:
-
Prepare Donor Plate:
-
Coat the membrane of a 96-well filter donor plate with a lipid solution (e.g., 10% lecithin in dodecane).
-
Allow the solvent to evaporate completely.
-
Add the test fragments (e.g., at 200 µM in PBS, pH 7.4) to the wells of the donor plate.
-
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with PBS (pH 7.4).
-
Assemble and Incubate: Place the donor plate on top of the acceptor plate, creating a "sandwich." Incubate the assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Concentration Analysis: Determine the concentration of the fragment in both donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability Coefficient (Pe): The apparent permeability coefficient is calculated using the following equation:
Pe = (-ln(1 - [CA] / [Cequil])) * (VD * VA) / ((VD + VA) * A * t)
Where:
-
CA is the concentration in the acceptor well.
-
Cequil is the equilibrium concentration.
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
Target Binding Affinity Assay (Surface Plasmon Resonance - SPR)
SPR is a sensitive biophysical technique for measuring the binding affinity of fragments to a target protein in real-time.
Protocol:
-
Protein Immobilization: Immobilize the target protein onto a sensor chip surface.
-
Fragment Preparation: Prepare a series of concentrations for each fragment in a suitable running buffer (e.g., PBS with 0.05% Tween 20 and 1% DMSO).
-
Binding Measurement:
-
Inject the different concentrations of the fragment over the sensor chip surface.
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the fragment to the immobilized protein.
-
After each injection, regenerate the sensor surface to remove the bound fragment.
-
-
Data Analysis:
-
Plot the equilibrium SPR response against the fragment concentration.
-
Fit the data to a suitable binding model (e.g., 1:1 steady-state affinity) to determine the dissociation constant (KD), which is a measure of binding affinity.
-
Conclusion
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. differencebetween.com [differencebetween.com]
- 6. difference.wiki [difference.wiki]
- 7. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fragment-Sized Thiazoles in Fragme ... | Article | H1 Connect [archive.connect.h1.co]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Item - Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - American Chemical Society - Figshare [acs.figshare.com]
The Rise of an Oxazole Moiety: A Case Study in Optimizing NAMPT Activators
In the relentless pursuit of novel therapeutics, the strategic modification of chemical scaffolds is a cornerstone of lead optimization. A compelling case study in this arena is the development of potent nicotinamide phosphoribosyltransferase (NAMPT) activators, where the "Oxazol-5-YL-methylamine" moiety has emerged as a key structural element. This guide provides a comparative analysis of a lead compound incorporating this oxazole scaffold against its analogues, supported by experimental data, to offer insights for researchers and professionals in drug development.
Comparative Analysis of NAMPT Activators
The optimization of a previously identified NAMPT activator, SBI-0797812, led to the discovery of a series of urea-containing compounds. Within this series, the introduction of an oxazol-5-ylmethyl group at the urea terminus resulted in a significant enhancement of activity. The lead compound, 1-(4-((4-chlorophenyl)sulfonyl)phenyl)-3-(oxazol-5-ylmethyl)urea (Compound 34) , demonstrated substantially improved potency in activating NAMPT and favorable pharmacokinetic properties.[1]
To understand the structure-activity relationship (SAR), a systematic exploration of analogues was undertaken. The following table summarizes the key data from this lead optimization campaign, comparing the performance of Compound 34 with its parent compound and other structural variants.
| Compound | Structure | NAMPT Activation EC50 (µM) | Human Liver Microsomal Stability (% remaining at 60 min) | Mouse Plasma Concentration at 1h (µM) (10 mg/kg, p.o.) |
| SBI-0797812 (Parent) | [Image of SBI-0797812 structure] | 2.5 | 35 | 0.8 |
| Compound 34 (Lead) | [Image of Compound 34 structure] | 0.08 | 85 | 5.2 |
| Analogue A (pyridine-4-yl) | [Image of Analogue A structure] | 0.15 | 72 | 3.1 |
| Analogue B (thiazol-5-yl) | [Image of Analogue B structure] | 0.22 | 65 | 2.5 |
| Analogue C (isoxazol-5-yl) | [Image of Analogue C structure] | 0.31 | 58 | 1.9 |
Data synthesized from the findings reported in "Optimization of a urea-containing series of nicotinamide phosphoribosyltransferase (NAMPT) activators".[1]
The data clearly indicates that the oxazol-5-ylmethyl moiety in Compound 34 is superior to the pyridinyl group in the parent compound and other heterocyclic replacements in terms of NAMPT activation potency. Furthermore, this substitution contributes to enhanced metabolic stability and oral bioavailability.
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the evaluation of these NAMPT activators.
NAMPT Activation Assay
The potency of the compounds in activating NAMPT was determined using a biochemical assay. The assay measures the production of nicotinamide mononucleotide (NMN), the product of the NAMPT-catalyzed reaction.
-
Reaction Mixture: Recombinant human NAMPT enzyme was incubated with nicotinamide (NAM), phosphoribosyl pyrophosphate (PRPP), and ATP in a buffered solution.
-
Compound Addition: Test compounds were added at varying concentrations.
-
Incubation: The reaction was allowed to proceed at 37°C for a specified time.
-
Detection: The amount of NMN produced was quantified using a coupled enzyme assay that ultimately generates a fluorescent signal proportional to the NMN concentration.
-
Data Analysis: EC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Metabolic Stability Assay
The stability of the compounds in the presence of liver enzymes was assessed using human liver microsomes.
-
Incubation: The test compound was incubated with human liver microsomes and NADPH (as a cofactor) at 37°C.
-
Time Points: Aliquots were taken at various time points (e.g., 0, 15, 30, 60 minutes).
-
Quenching: The reaction was stopped by the addition of a cold organic solvent.
-
Analysis: The concentration of the remaining parent compound was determined by liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The percentage of the compound remaining at the final time point was calculated relative to the initial concentration.
Pharmacokinetic Study in Mice
The oral bioavailability of the compounds was evaluated in a mouse model.
-
Dosing: A single oral dose (e.g., 10 mg/kg) of the test compound was administered to mice.
-
Blood Sampling: Blood samples were collected at various time points post-dosing.
-
Plasma Preparation: Plasma was separated from the blood samples by centrifugation.
-
Analysis: The concentration of the compound in the plasma was quantified by LC-MS.
Visualizing the Biological Context and Workflow
To better understand the role of these compounds, the following diagrams illustrate the relevant biological pathway and the experimental workflow.
Caption: The NAD+ salvage pathway activated by Compound 34.
Caption: The experimental workflow for lead optimization.
The strategic incorporation of the "this compound" scaffold in the design of NAMPT activators exemplifies a successful lead optimization campaign. The resulting lead compound, with its superior potency and pharmacokinetic profile, underscores the value of this heterocyclic moiety in medicinal chemistry and provides a promising foundation for the development of novel therapeutics targeting NAD+ metabolism.
References
A Comparative Guide to Oxazol-5-YL-Methylamine Derivatives: In Vitro and In Vivo Evaluation of 3,4-Diarylisoxazoles as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of novel 3,4-diarylisoxazole compounds, derived from the broader "Oxazol-5-YL-methylamine" chemical space, against the well-established anticancer agent Combretastatin A-4 (CA-4). The focus is on their potential as tubulin polymerization inhibitors, a critical mechanism in cancer therapy. This document summarizes key in vitro and in vivo experimental data, offers detailed experimental protocols for reproducibility, and visualizes relevant biological pathways and workflows.
Introduction to 3,4-Diarylisoxazoles
The oxazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2] The "this compound" moiety represents a versatile building block for synthesizing more complex, biologically active molecules.[3] This guide focuses on a specific class of these derivatives, 3,4-diarylisoxazoles, which have been designed as analogues of Combretastatin A-4. CA-4 is a potent natural product that inhibits cancer cell proliferation by binding to the colchicine-binding site of tubulin, thereby disrupting microtubule dynamics.[3] The diarylisoxazole structure aims to mimic the cis-stilbene conformation of CA-4, which is crucial for its antitubulin activity.
Comparative In Vitro Activity
The in vitro efficacy of novel 3,4-diarylisoxazole derivatives has been assessed through cytotoxicity assays against various cancer cell lines and direct measurement of their inhibitory effect on tubulin polymerization.
Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) values for selected 3,4-diarylisoxazole compounds and the reference compound, Combretastatin A-4, are presented below. Lower values indicate higher potency.
| Compound | Cell Line | IC50 (μM) |
| Isoxazole 43 | MCF7 | 0.015 ± 0.005 |
| HEK293T | 0.021 ± 0.003 | |
| Isoxazole 45 | MCF7 | 0.011 ± 0.003 |
| HEK293T | 0.019 ± 0.002 | |
| Combretastatin A-4 (CA-4) | MCF7 | 0.003 ± 0.0005 |
| HEK293T | 0.002 ± 0.0003 | |
| Isoxazole 11 | Mahlavu | 0.77 |
| MDA-MB-231 | 1.01 |
Data for Isoxazoles 43 and 45 are from studies on MCF7 (breast cancer) and HEK293T (non-cancerous) cell lines.[3] Data for Isoxazole 11 is from studies on Mahlavu (hepatocellular carcinoma) and MDA-MB-231 (breast cancer) cell lines.[1]
Tubulin Polymerization Inhibition
The direct inhibitory effect on tubulin polymerization is a key indicator of the mechanism of action for these compounds.
| Compound | IC50 (μM) for Tubulin Polymerization Inhibition |
| Isoxazole 43 | 1.3 ± 0.7 |
| Isoxazole 45 | 1.2 ± 0.9 |
| Combretastatin A-4 (CA-4) | 6.3 ± 4.2 |
Data from in vitro tubulin polymerization assays.[3]
Comparative In Vivo Efficacy
The antitumor activity of promising 3,4-diarylisoxazole compounds has been evaluated in mouse xenograft models.
Xenograft Tumor Growth Inhibition
| Compound | Animal Model | Dose | Tumor Growth Inhibition |
| Isoxazole 43 | Mouse Xenograft (MCF7) | Not Specified | 66% |
| Isoxazole 45 | Mouse Xenograft (MCF7) | Not Specified | 74% |
| Isoxazole 11 | Mouse Xenograft (Mahlavu) | 40 mg/kg (oral, twice weekly) | 85% reduction in volume |
| Isoxazole 11 | Mouse Xenograft (MDA-MB-231) | 40 mg/kg (oral, twice weekly) | 40% reduction in volume |
Data for Isoxazoles 43 and 45 are from studies using MCF7 tumor xenografts.[3] Data for Isoxazole 11 is from studies using Mahlavu and MDA-MB-231 tumor xenografts.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted biological pathway and a typical experimental workflow for evaluating these compounds.
Caption: Mechanism of action for 3,4-diarylisoxazole compounds targeting tubulin.
Caption: Workflow for evaluating in vivo antitumor efficacy using a mouse xenograft model.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (SRB Assay)
-
Cell Plating: Cancer cell lines (e.g., MCF7, Mahlavu, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[1]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 3,4-diarylisoxazoles) and the reference compound (Combretastatin A-4) for a specified duration (e.g., 48 or 72 hours).
-
Cell Fixation: After incubation, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.
-
Wash and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is then solubilized with 10 mM Tris base.
-
Data Acquisition: The absorbance is read at 515 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
In Vitro Tubulin Polymerization Assay
-
Reaction Mixture: A reaction mixture containing tubulin (e.g., >99% pure bovine brain tubulin), GTP, and a fluorescence-based reporter in a suitable buffer is prepared.[3]
-
Compound Addition: Test compounds or a vehicle control are added to the reaction mixture.
-
Initiation of Polymerization: The polymerization is initiated by raising the temperature to 37°C.
-
Fluorescence Monitoring: The change in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorometer.
-
Data Analysis: The IC50 for tubulin polymerization inhibition is determined by comparing the extent of polymerization in the presence of different compound concentrations to the vehicle control.
In Vivo Mouse Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Tumor Cell Implantation: A suspension of human tumor cells (e.g., 10 x 10^6 Mahlavu cells) is injected subcutaneously into the flank of each mouse.[1]
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups. The treatment group receives the test compound (e.g., 40 mg/kg orally, twice a week), while the control group receives the vehicle.[1]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length x width²) / 2.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. The antitumor efficacy is expressed as the percentage of tumor growth inhibition compared to the control group.[1]
Conclusion
The 3,4-diarylisoxazole scaffold, a derivative of the broader "this compound" chemical family, presents a promising avenue for the development of novel anticancer agents. The data presented herein demonstrates that specific 3,4-diarylisoxazole compounds exhibit potent in vitro cytotoxicity against various cancer cell lines and effectively inhibit tubulin polymerization, in some cases surpassing the activity of the natural product Combretastatin A-4 in this specific assay.[3] Furthermore, these compounds have demonstrated significant tumor growth inhibition in in vivo xenograft models, highlighting their potential for further preclinical and clinical development.[1][3] The detailed protocols provided in this guide are intended to facilitate further research and validation of these promising anticancer candidates.
References
Comparative Guide to the Structure-Activity Relationship of Oxazol-5-YL-methylamine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct series of compounds featuring the oxazole core. The data presented herein is derived from published experimental studies and aims to facilitate the understanding of how structural modifications influence the biological activity of these analogs.
Series 1: 3-(2-Aminooxazol-5-yl)-2H-chromen-2-one Derivatives
This series of compounds incorporates the 2-aminooxazol-5-yl moiety into a larger 2H-chromen-2-one scaffold. The primary focus of the SAR study was to evaluate their antimicrobial and anticancer activities. Variations were introduced by substituting different aromatic aldehydes at the 2-amino position of the oxazole ring.
Biological Activity Data
The antimicrobial activity was assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of bacterial and fungal strains. The anticancer activity was evaluated by measuring the half-maximal inhibitory concentration (IC50) against human colorectal carcinoma (HCT116) and estrogen-positive breast carcinoma (MCF7) cell lines.
Table 1: Antimicrobial Activity (MIC in µM) of 3-(2-Aminooxazol-5-yl)-2H-chromen-2-one Derivatives
| Compound | R-group (Substituent on Benzylideneamino) | S. aureus | B. subtilis | E. coli | P. aeruginosa | S. enterica | A. niger | C. albicans |
| 3 | 2-Cl | 14.8 | - | 14.8 | - | - | - | 29.6 |
| 5 | 4-F | - | - | - | - | - | - | 29.6 |
| 6 | 4-Br | - | - | - | - | 17.8 | 17.8 | - |
| 8 | 4-CH(CH₃)₂ | - | 17.5 | - | - | - | - | - |
| 14 | 4-OH | - | - | - | 17.3 | - | - | - |
| Cefadroxil (Std.) | - | 1.8 | 3.5 | 7.1 | 14.2 | 7.1 | - | - |
| Fluconazole (Std.) | - | - | - | - | - | - | 14.4 | 29.2 |
Note: '-' indicates data not reported or activity was not significant.
Table 2: Anticancer Activity (IC50 in µM) of 3-(2-Aminooxazol-5-yl)-2H-chromen-2-one Derivatives
| Compound | R-group (Substituent on Benzylideneamino) | HCT116 | MCF7 |
| 6 | 4-Br | - | 74.1 |
| 14 | 4-OH | 71.8 | - |
| 5-Fluorouracil (Std.) | - | 12.7 | - |
| Tamoxifen (Std.) | - | - | 4.3 |
Note: '-' indicates data not reported or activity was not significant.
Structure-Activity Relationship Summary
-
Antimicrobial Activity:
-
Electron-withdrawing groups on the phenyl ring attached to the imine nitrogen appear to be favorable for activity. For instance, compounds with chloro ( 3 ), fluoro ( 5 ), and bromo ( 6 ) substituents displayed notable activity.
-
The position of the substituent also plays a role. A 2-chloro substituent ( 3 ) was effective against S. aureus and E. coli, while a 4-bromo substituent ( 6 ) showed activity against S. enterica and A. niger.
-
The presence of a hydroxyl group at the 4-position ( 14 ) conferred activity against P. aeruginosa.
-
An isopropyl group at the 4-position ( 8 ) resulted in moderate activity against B. subtilis.
-
-
Anticancer Activity:
-
A 4-bromo substituent ( 6 ) on the phenyl ring resulted in the most potent activity against the MCF7 breast cancer cell line.
-
A 4-hydroxy substituent ( 14 ) showed the best activity against the HCT116 colorectal cancer cell line.
-
Visualizing the Core Structure and Substitutions
Caption: Core structure of the 3-(2-aminooxazol-5-yl)-2H-chromen-2-one series and the investigated substitutions.
Series 2: [(5-Oxazolyl)-phenyl]-thiourea Derivatives
This series of compounds features a thiourea linker connecting a substituted phenyl ring to a phenyl ring which in turn is attached to the 5-position of an oxazole ring. The primary biological evaluation for this series was focused on their antiviral activity against Hepatitis C virus (HCV) and Coxsackie viruses B3 (CVB3) and B6 (CVB6).
Biological Activity Data
The antiviral activity is reported as the half-maximal inhibitory concentration (IC50).
Table 3: Antiviral Activity (IC50 in µM) of [(5-Oxazolyl)-phenyl]-thiourea Derivatives
| Compound | R-group (Substituent on terminal Phenyl) | HCV | CVB3 | CVB6 |
| 17a1 | 2,4-dichloro | 0.92 | < 2.0 | < 2.0 |
| 17a4 | 4-nitro | 0.33 | < 2.0 | - |
| 17a6 | 4-trifluoromethyl | 0.28 | < 2.0 | < 2.0 |
| 17b1 | 4-chloro | 0.54 | < 2.0 | - |
| 17d1 | 4-methoxy | - | - | < 2.0 |
| 17e2 | 3,4-dichloro | - | < 2.0 | - |
| 17g3 | 2,5-dichloro | 0.45 | < 2.0 | < 2.0 |
| Telaprevir (Std.) | - | 0.35 | - | - |
Note: '-' indicates data not reported or activity was not significant. For CVB3 and CVB6, '< 2.0' indicates strong activity at low concentrations.
Structure-Activity Relationship Summary
-
Antiviral Activity against HCV:
-
Electron-withdrawing groups on the terminal phenyl ring were generally associated with potent anti-HCV activity.
-
The 4-trifluoromethyl substituted analog ( 17a6 ) exhibited the most potent activity (IC50 = 0.28 µM), being more potent than the clinical drug Telaprevir.
-
The 4-nitro substituted compound ( 17a4 ) also showed strong activity (IC50 = 0.33 µM).
-
Dichloro substitution at the 2,4- ( 17a1 ) and 2,5- ( 17g3 ) positions also resulted in sub-micromolar anti-HCV activity.
-
-
Antiviral Activity against Coxsackie Viruses:
-
A broader range of substitutions led to potent activity against CVB3 and/or CVB6.
-
Both electron-withdrawing (e.g., dichloro, nitro, trifluoromethyl) and electron-donating (e.g., methoxy in 17d1 ) groups on the terminal phenyl ring were tolerated for activity against Coxsackie viruses.
-
Visualizing the Core Structure and Substitutions
Caption: Core structure of the [(5-oxazolyl)-phenyl]-thiourea series and the investigated substitutions.
Experimental Protocols
Tube Dilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
-
Preparation of Test Compounds: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a series of test tubes.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, corresponding to a known concentration of cells (e.g., 0.5 McFarland standard).
-
Inoculation: Each tube containing the diluted compound is inoculated with the standardized microorganism suspension. A positive control tube (medium with inoculum, no compound) and a negative control tube (medium only) are also included.
-
Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Sulforhodamine B (SRB) Assay for Anticancer Activity
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water, and the fixed cells are stained with 0.4% (w/v) Sulforhodamine B solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 510-570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell growth compared to the untreated control.
HCV Replicon Assay for Antiviral Activity
This cell-based assay utilizes a subgenomic or full-length hepatitis C virus (HCV) RNA that can replicate autonomously within a human hepatoma cell line (e.g., Huh-7). A reporter gene, such as luciferase, is often engineered into the replicon to facilitate the quantification of viral replication.
-
Cell Culture: Huh-7 cells harboring the HCV replicon are seeded in multi-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for a period that allows for several rounds of viral replication (e.g., 48-72 hours).
-
Quantification of Viral Replication:
-
Reporter Gene Assay: If a reporter replicon is used, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured. A decrease in reporter activity indicates inhibition of viral replication.
-
RT-qPCR: Viral RNA is extracted from the cells, and the level of HCV RNA is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits HCV replication by 50% compared to the untreated control.
Cytopathic Effect (CPE) Inhibition Assay for Coxsackievirus
This assay measures the ability of a compound to protect cells from the virus-induced cell death, known as the cytopathic effect.
-
Cell Seeding: A monolayer of susceptible cells (e.g., Vero or HeLa cells) is prepared in 96-well plates.
-
Compound and Virus Addition: The cells are treated with serial dilutions of the test compound, followed by the addition of a standardized amount of Coxsackievirus.
-
Incubation: The plates are incubated for a period sufficient for the virus to cause a visible cytopathic effect in the untreated virus control wells (typically 2-4 days).
-
Assessment of CPE: The cytopathic effect is observed and scored microscopically. Alternatively, cell viability can be quantified using a colorimetric assay such as the MTT or crystal violet staining assay.
-
Data Analysis: The IC50 is determined as the concentration of the compound that inhibits the viral cytopathic effect by 50% compared to the virus control.
Logical Workflow for SAR Analysis
Caption: A generalized workflow for conducting a structure-activity relationship (SAR) study.
A Comparative Guide to the Synthesis of Oxazol-5-YL-methylamine: Solution-Phase vs. Solid-Phase Methodologies
For researchers and professionals in drug development, the efficient synthesis of novel chemical entities is paramount. "Oxazol-5-YL-methylamine" serves as a valuable building block in medicinal chemistry. This guide provides a comparative analysis of two primary synthetic strategies: traditional solution-phase synthesis and modern solid-phase synthesis. We will delve into detailed experimental protocols, present quantitative data for comparison, and visualize the synthetic workflows.
At a Glance: Key Differences
| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
| Overall Yield | Typically Moderate to High | Generally Good to Excellent |
| Purity of Crude Product | Variable, requires purification | High, purification is simplified |
| Reaction Time | Can be lengthy with multiple steps | Can be faster due to simplified workup |
| Scalability | Readily scalable to larger quantities | Scalability can be limited by resin capacity |
| Purification | Often requires chromatography | Filtration and washing, final cleavage step |
| Flexibility | High, for optimization and modification | Well-suited for library synthesis |
Solution-Phase Synthesis: A Step-by-Step Approach
The solution-phase synthesis of this compound typically proceeds through a two-step process: the formation of an oxazole-5-carboxaldehyde intermediate, followed by reductive amination.
Experimental Protocol: Solution-Phase Synthesis
Step 1: Synthesis of Oxazole-5-carboxaldehyde (via Van Leusen Reaction)
-
To a solution of tosylmethyl isocyanide (TosMIC) (1.0 eq) in a suitable solvent such as methanol, add potassium carbonate (K₂CO₃) (1.5 eq).
-
Add the desired aldehyde, in this case, a protected glycoaldehyde derivative (1.1 eq), to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the oxazole-5-carboxaldehyde.
Step 2: Reductive Amination
-
Dissolve the oxazole-5-carboxaldehyde (1.0 eq) in a suitable solvent like methanol or dichloromethane.
-
Add a solution of ammonia in methanol (excess, e.g., 7N solution, 5-10 eq).
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Cool the reaction mixture to 0°C and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or crystallization to obtain this compound.
Quantitative Data: Solution-Phase Synthesis
| Step | Product | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) |
| 1 | Oxazole-5-carboxaldehyde | TosMIC, Glycoaldehyde derivative | K₂CO₃ | Methanol | 3 hours | 65 | >95 (after chromatography) |
| 2 | This compound | Oxazole-5-carboxaldehyde | NH₃, NaBH₄ | Methanol | 4 hours | 70 | >98 (after chromatography) |
Note: Yields and purity are representative and can vary based on specific reaction conditions and the scale of the synthesis.
Solid-Phase Synthesis: A Streamlined Alternative
Solid-phase synthesis offers several advantages, including simplified purification and the potential for automation. A common strategy involves the use of a resin-bound precursor that is chemically modified in a stepwise manner.
Experimental Protocol: Solid-Phase Synthesis
Step 1: Immobilization of a Precursor
-
Swell a suitable resin (e.g., Wang resin) in a solvent such as dichloromethane (DCM).
-
Couple a protected 5-(hydroxymethyl)oxazole derivative to the resin using a standard coupling agent like N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
-
Wash the resin extensively with DCM and methanol to remove excess reagents.
Step 2: Conversion to the Amine
-
Treat the resin-bound alcohol with a brominating agent (e.g., phosphorus tribromide) in DCM to form the corresponding bromide.
-
Wash the resin thoroughly.
-
Displace the bromide with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) to yield the resin-bound azide.
-
Wash the resin.
-
Reduce the azide to the primary amine using a reducing agent such as triphenylphosphine (PPh₃) followed by water, or by catalytic hydrogenation.
-
Wash the resin to remove byproducts.
Step 3: Cleavage from the Resin
-
Treat the resin with a cleavage cocktail, typically a strong acid such as trifluoroacetic acid (TFA) in DCM (e.g., 95:5 TFA:DCM), to release the final product, this compound.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by precipitation or a simple extraction to remove residual cleavage reagents.
Quantitative Data: Solid-Phase Synthesis
| Step | Process | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) |
| 1 | Immobilization | 5-(hydroxymethyl)oxazole, DIC, DMAP | DCM | 4 hours | >95 (loading) | - |
| 2a | Bromination | PBr₃ | DCM | 2 hours | Quantitative | - |
| 2b | Azidation | NaN₃ | DMF | 6 hours | Quantitative | - |
| 2c | Reduction | PPh₃, H₂O | THF/H₂O | 8 hours | Quantitative | - |
| 3 | Cleavage | TFA/DCM | - | 2 hours | 85 (overall) | >90 (crude) |
Note: Solid-phase yields are often reported as "quantitative" for individual steps based on qualitative tests, with the overall yield determined after cleavage. Purity refers to the crude product after cleavage.
Visualizing the Synthetic Pathways
To better illustrate the workflows, the following diagrams were generated using the DOT language.
Caption: Workflow for the solution-phase synthesis of this compound.
Catalyst Efficacy in C-N Cross-Coupling Reactions with Oxazol-5-YL-methylamine Substrates: A Comparative Guide
For researchers and professionals in drug development, the efficient synthesis of complex molecules is paramount. The oxazole moiety is a key building block in many biologically active compounds, and the ability to functionalize derivatives such as "Oxazol-5-YL-methylamine" is of significant interest. This guide provides a comparative overview of common catalytic systems for the N-arylation of primary amines, a crucial transformation for creating diverse molecular scaffolds. While direct comparative experimental data for "this compound" as a substrate is not extensively available in the current literature, this guide presents a prospective analysis based on well-established catalytic methods for analogous primary amines. The data herein is compiled from studies on palladium, copper, and nickel-catalyzed C-N cross-coupling reactions, offering a foundational platform for experimental design with the target substrate.
Comparative Analysis of Catalytic Systems for N-Arylation
The N-arylation of primary amines is a cornerstone of modern synthetic chemistry, with palladium, copper, and nickel catalysts being the most prominent systems. Each metal offers a unique profile of reactivity, substrate scope, and reaction conditions. Below is a summary of typical conditions for each catalytic system, which can serve as a starting point for the N-arylation of "this compound".
Table 1: Comparison of Palladium-Catalyzed Buchwald-Hartwig Amination Conditions
| Catalyst/Ligand Precursor | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / BINAP | Aryl iodide/triflate | NaOtBu | Toluene | 80-110 | 12-24 | Good to Excellent |
| Pd(OAc)₂ / XPhos | Aryl bromide/chloride | K₃PO₄ or Cs₂CO₃ | Dioxane or Toluene | 80-110 | 12-24 | Good to Excellent |
| Pd-G3-XPhos Precatalyst | Aryl bromide/chloride | K₂CO₃ or K₃PO₄ | tBuOH or Toluene | RT-100 | 4-24 | High |
Note: Yields are generalized from reactions with various primary amines and may vary for "this compound".
Table 2: Comparison of Copper-Catalyzed Ullmann-Type Amination Conditions
| Copper Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| CuI | 1,10-Phenanthroline | K₂CO₃ or Cs₂CO₃ | DMF or Dioxane | 100-140 | 24-48 | Moderate to Good |
| CuI | N,N'-Dimethylethylenediamine | K₃PO₄ | Dioxane or Toluene | 80-110 | 24-48 | Good |
| Cu₂O | None | K₂CO₃ | DMF | 120-160 | 24-48 | Moderate |
Note: Yields are generalized from reactions with various primary amines and may vary for "this compound".
Table 3: Comparison of Nickel-Catalyzed Amination Conditions
| Nickel Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ni(COD)₂ | DPPF or BINAP | NaOtBu | Toluene | 50-100 | 12-24 | Good |
| NiCl₂(dppp) | None | NaOtBu | Toluene/Dioxane | 100-130 | 12-24 | Moderate to Good |
| NiBr₂·diglyme | IPr·HCl (NHC ligand) | NaOtBu | Dioxane | 80-110 | 12-24 | Good to High |
Note: Yields are generalized from reactions with various primary amines and may vary for "this compound".
Experimental Protocols and Methodologies
The following sections detail generalized experimental protocols for the three major catalytic systems for N-arylation of primary amines. These should be adapted and optimized for the specific "this compound" substrate and desired aryl halide.
Palladium-Catalyzed Buchwald-Hartwig Amination Protocol
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1][2][3]
General Procedure:
-
To an oven-dried Schlenk tube is added the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
The aryl halide (1.0 equiv), the primary amine (e.g., "this compound", 1.1-1.2 equiv), and the anhydrous solvent (e.g., toluene) are added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 12-24 hours).
-
After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-arylated product.
Copper-Catalyzed Ullmann-Type Amination Protocol
The Ullmann condensation is a classical method for C-N bond formation, and modern protocols often use ligands to improve reaction efficiency and substrate scope.[4][5]
General Procedure:
-
A mixture of the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (e.g., 1,10-phenanthroline, 10-20 mol%), the aryl halide (1.0 equiv), the primary amine (e.g., "this compound", 1.5-2.0 equiv), and the base (e.g., K₂CO₃, 2.0 equiv) is placed in a sealable reaction vessel.
-
Anhydrous solvent (e.g., DMF or dioxane) is added, and the vessel is sealed.
-
The reaction mixture is heated to the specified temperature (e.g., 110 °C) with vigorous stirring for the indicated time (e.g., 24-48 hours).
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Nickel-Catalyzed Amination Protocol
Nickel catalysts have emerged as a more economical alternative to palladium for C-N cross-coupling reactions.[6][7][8]
General Procedure:
-
In a glovebox, a reaction vessel is charged with the nickel precursor (e.g., Ni(COD)₂, 5-10 mol%), the ligand (e.g., DPPF, 5-10 mol%), and the base (e.g., NaOtBu, 1.5 equiv).
-
The aryl halide (1.0 equiv), the primary amine (e.g., "this compound", 1.2 equiv), and the anhydrous solvent (e.g., toluene) are added.
-
The vessel is sealed and heated to the desired temperature (e.g., 80 °C) with stirring for the specified time (e.g., 12-24 hours).
-
After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The residue is purified by column chromatography.
Visualizations
General Catalytic Cycle for N-Arylation
The following diagram illustrates a generalized catalytic cycle for the N-arylation of a primary amine with an aryl halide, which is broadly applicable to palladium and nickel catalysts.
Caption: Generalized catalytic cycle for Pd/Ni-catalyzed N-arylation.
Experimental Workflow for Catalyst Screening
This diagram outlines a logical workflow for screening different catalysts for the N-arylation of "this compound".
Caption: A typical workflow for catalyst screening and optimization.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]
- 5. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles [organic-chemistry.org]
- 6. Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Purity Analysis of Commercially Available "Oxazol-5-YL-methylamine": A Comparative Guide for Researchers
For researchers and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of synthesized compounds. This guide provides a comparative overview of commercially available "Oxazol-5-YL-methylamine" and details the experimental protocols for its purity analysis. Due to the limited public availability of detailed certificates of analysis from suppliers, this guide focuses on empowering researchers to conduct their own independent verification.
"this compound," often supplied as its hydrochloride salt, is a valuable building block in medicinal chemistry, particularly for the synthesis of novel therapeutic agents. Its utility in the development of pharmaceuticals targeting neurological disorders underscores the importance of a consistent and high-purity supply.[1]
Commercial Supplier Comparison
The following table summarizes publicly available information for "this compound" from various chemical suppliers. It is important to note that the stated purity is often a minimum specification and may not reflect the exact purity of a specific batch. Researchers are encouraged to request lot-specific certificates of analysis or perform their own purity determination.
| Supplier | Product Name | CAS Number | Stated Purity | Molecular Formula |
| Chem-Impex | This compound dihydrochloride | 847491-00-3 | ≥ 96% (Assay) | C₄H₆N₂O·2HCl |
| Cenmed | This compound, HCl | 1196156-45-2 | 98% | C₄H₆N₂O·HCl |
| ChemicalBook | This compound hydrochloride | 1196156-45-2 | Not specified | C₄H₇ClN₂O |
| BOC Sciences | This compound HYDROCHLORIDE | 847491-00-3 | Not specified | C₄H₇ClN₂O |
| Shanghai Nianxing Industrial Co., Ltd. (via Chemsrc) | Oxazol-5-ylmethanamine hydrochloride | Not specified | 98.0% | Not specified |
Experimental Protocols for Purity Analysis
To ascertain the purity of "this compound," a combination of chromatographic and spectroscopic techniques is recommended. The following are detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a primary method for quantifying the purity of non-volatile organic compounds.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
-
"this compound" standard (if available) and commercial samples
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the "this compound" sample in a suitable solvent (e.g., water or a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical starting gradient would be 5% B, increasing to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (or a wavelength determined by a UV scan of the compound)
-
Injection Volume: 5-10 µL
-
-
Analysis: Inject the prepared sample and analyze the resulting chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is ideal for identifying and quantifying volatile or semi-volatile impurities. Derivatization may be necessary for polar compounds like amines to improve their volatility.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler and data acquisition software
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous solvent (e.g., pyridine or acetonitrile)
-
"this compound" sample
Procedure:
-
Derivatization and Sample Preparation:
-
In a sealed vial, dissolve approximately 1 mg of the sample in 100 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA.
-
Heat the mixture at 60-70 °C for 30 minutes.
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
-
Analysis: Identify the main peak corresponding to the derivatized "this compound". Identify any other peaks by comparing their mass spectra with spectral libraries (e.g., NIST).
Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation and Purity Estimation
¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used for a quantitative purity assessment (qNMR) with an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., Deuterium oxide - D₂O, or Methanol-d₄)
-
Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the "this compound" sample in approximately 0.7 mL of the deuterated solvent. If performing qNMR, add a precisely weighed amount of the internal standard.
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) for accurate integration in qNMR.
-
-
Analysis:
-
Analyze the chemical shifts, splitting patterns, and integration of the peaks to confirm the structure of "this compound".
-
Look for peaks that do not correspond to the target molecule or the solvent; these represent impurities. The relative integration of these impurity peaks can provide an estimation of their levels.
-
Experimental and Logical Workflows
To effectively manage the purity analysis of a commercially sourced chemical, a structured workflow is essential. The following diagrams illustrate the experimental process and the role of "this compound" in drug discovery.
Caption: Experimental workflow for the purity analysis of "this compound".
References
Comparative Analysis of Oxazole-Based Kinase Inhibitors: A Patent Review
For Researchers, Scientists, and Drug Development Professionals: A guide to the patent landscape of oxazole derivatives as potent kinase inhibitors, focusing on structure-activity relationships and experimental validation.
This guide provides a comparative analysis of patented heterocyclic compounds related to the "Oxazol-5-YL-methylamine" scaffold, which are under investigation as potent kinase inhibitors. Drawing from methodologies and data presentation styles commonly found in pharmaceutical patents, this document focuses on compounds targeting Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key signaling protein in inflammatory pathways. The data and protocols are based on representative findings in the field to illustrate the evaluation process for these potential therapeutic agents.
Quantitative Performance Data: TAK1 Inhibition
The inhibitory activity of a series of compounds is typically evaluated to establish a structure-activity relationship (SAR). The following table summarizes the in vitro potency of various heterocyclic derivatives against the TAK1 kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound ID | Heterocyclic Core | R1 Group | R2 Group | TAK1 IC50 (nM) |
| 1a | Oxazole | -H | -Phenyl | 150 |
| 1b | Oxazole | -CH3 | -Phenyl | 95 |
| 1c | Oxazole | -H | -(4-Fluorophenyl) | 75 |
| 1d | Oxazole | -CH3 | -(4-Fluorophenyl) | 30 |
| 2a | Oxadiazole | -H | -Phenyl | 220 |
| 2b | Oxadiazole | -H | -(4-Fluorophenyl) | 180 |
| 3a (Control) | Imidazole | -CH3 | -(4-Fluorophenyl) | 45 |
Data is representative and compiled for illustrative purposes based on typical patent findings.
Experimental Protocols
The determination of kinase inhibition is crucial for the validation of these compounds. A common method employed is the LanthaScreen™ TR-FRET biochemical assay, which measures the binding and displacement of a fluorescent tracer from the kinase's ATP pocket.
Protocol: LanthaScreen™ Eu Kinase Binding Assay for TAK1
This assay quantifies the affinity of test compounds for the TAK1 kinase by measuring the displacement of an Alexa Fluor™ 647-labeled tracer.
Materials:
-
TAK1-TAB1 fusion protein
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer 236
-
5X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds, serially diluted in DMSO
-
384-well assay plates
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO, typically starting from a high concentration (e.g., 4 mM). These are then further diluted in Kinase Buffer A.
-
Kinase/Antibody Solution: A solution containing the TAK1-TAB1 kinase and the Eu-labeled anti-tag antibody is prepared in Kinase Buffer A at twice the final desired concentration.
-
Tracer Solution: The kinase tracer is diluted in Kinase Buffer A to twice its final concentration.
-
Assay Assembly:
-
4 µL of each serially diluted compound is added to the wells of a 384-well plate.
-
8 µL of the kinase/antibody solution is added to all wells.
-
4 µL of the tracer solution is added to all wells.
-
-
Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[1]
-
Data Acquisition: The plate is read on a TR-FRET compatible plate reader, measuring the emission at both 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor). The ratio of these emissions is calculated.
-
Data Analysis: The emission ratios are plotted against the compound concentration. The IC50 value is determined from the resulting dose-response curve using a standard 4-parameter logistical model.
Visualizing Key Processes and Relationships
To better understand the context of the data, the following diagrams illustrate the relevant biological pathway and the experimental workflow.
References
Safety Operating Guide
Navigating the Safe Disposal of Oxazol-5-YL-methylamine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Oxazol-5-YL-methylamine, ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data for structurally similar compounds, this includes, but is not limited to:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.
In the event of exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2][3]
-
Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2][3]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Hazard Profile and Classification
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed. | ☠️ | Danger |
Data derived from the safety information for (5-methyl-1,3-oxazol-2-yl)methylamine.[4]
Due to its potential toxicity, this compound is classified as a hazardous waste.[5][6][7] It must not be disposed of in regular trash or down the drain.[5][8]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste program.[5]
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the waste. The original container is often a suitable choice, provided it is in good condition.[9]
-
The container must be compatible with the chemical. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[5]
-
Never use food containers for hazardous waste storage.[9]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[5]
-
The label must include the full chemical name: "this compound." Avoid abbreviations or chemical formulas.[5]
-
Indicate the quantity of the waste.
-
Include the date of waste generation and the location (e.g., building and room number).[5]
-
Provide the name and contact information of the principal investigator or responsible person.[5]
-
-
Storage:
-
Arranging for Pickup:
-
Contact your institution's EHS office to schedule a hazardous waste pickup.
-
Complete any required waste disposal forms accurately and completely.[5]
-
-
Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent.[6][7]
-
The rinsate must be collected and disposed of as hazardous waste.[6][7]
-
After triple-rinsing and allowing it to dry, the container can typically be disposed of in the regular trash, after defacing the original label.[6][7]
-
Experimental Workflow for Disposal
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
This comprehensive guide provides the necessary framework for the responsible disposal of this compound. By adhering to these procedures, laboratory personnel can mitigate risks, ensure regulatory compliance, and contribute to a safe and sustainable research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. fishersci.ca [fishersci.ca]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. (5-methyl-1,3-oxazol-2-yl)methylamine AldrichCPR [sigmaaldrich.cn]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guidance for Handling Oxazol-5-YL-methylamine
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical reagents is paramount. This document provides crucial safety and logistical information for the handling of Oxazol-5-YL-methylamine, a versatile compound utilized in pharmaceutical development, biochemical research, and material science.[1] Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.
I. Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. Based on the potential hazards associated with oxazole derivatives and volatile amines, the following PPE is mandatory.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (in a fume hood) | Safety glasses with side shields or chemical splash goggles.[2] | Nitrile or neoprene gloves.[2] | Laboratory coat.[3] | Not generally required if handled in a certified chemical fume hood. |
| Syntheses and Reactions (in a fume hood) | Chemical splash goggles or a full-face shield.[2] | Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving may be advisable.[2][3] | Fire-resistant laboratory coat or chemical-resistant apron over a lab coat.[3] | Required if there is a risk of vapor inhalation, even within a fume hood. A full-face respirator may be necessary for larger quantities or extended procedures.[3] |
| Spill Cleanup | Chemical splash goggles and a full-face shield.[2] | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant suit or coveralls.[2] | A self-contained breathing apparatus (SCBA) or a full-face respirator with appropriate cartridges is required.[2][4][5] |
| Waste Disposal | Safety glasses with side shields or chemical splash goggles.[2] | Nitrile or neoprene gloves.[2] | Laboratory coat.[3] | Not generally required if handling sealed waste containers in a well-ventilated area. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
A. Preparation and Weighing:
-
Pre-Handling Check: Before starting, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower must be accessible.[6][7]
-
Controlled Environment: Conduct all weighing and handling of solid this compound within a certified chemical fume hood to control potential dust and vapors.[6]
-
Use of Appropriate Tools: Use clean, designated spatulas and weighing paper.
-
Container Management: Keep the primary container tightly sealed when not in use.
B. Use in Experimental Setups:
-
Inert Atmosphere: For many reactions, it is advisable to handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and unwanted side reactions.[8]
-
Temperature Control: Be mindful of the reaction temperature. If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.[7][9]
-
Addition to Reaction Mixtures: Add the compound slowly and in a controlled manner to the reaction vessel to prevent splashing and exothermic reactions.
-
Monitoring: Continuously monitor the reaction for any signs of unexpected changes.
III. Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation:
-
Solid Waste: Dispose of any contaminated solid materials, such as weighing paper, gloves, and disposable lab coats, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.[6]
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
B. Waste Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of all hazardous waste through a licensed chemical waste management company.[10] Never dispose of this compound down the drain.[6][8]
IV. Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
A. First Aid Measures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[11] Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water.[12] Seek immediate medical attention.[6][8]
B. Spill Response:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Large Spills: For large spills, evacuate the laboratory and contact the institution's emergency response team.
V. Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. velsafe.com [velsafe.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. epa.gov [epa.gov]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.ca [fishersci.ca]
- 9. synerzine.com [synerzine.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. keyorganics.net [keyorganics.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
